molecular formula C9H11NO3 B1600381 L-Tyrosine-d2-2 CAS No. 57746-15-3

L-Tyrosine-d2-2

カタログ番号: B1600381
CAS番号: 57746-15-3
分子量: 183.20 g/mol
InChIキー: OUYCCCASQSFEME-RANRWVQCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Tyrosine-d2-2 is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
The exact mass of the compound L-Tyrosine-2,6-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-RANRWVQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1C[C@@H](C(=O)O)N)[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437458
Record name L-Tyrosine-2,6-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57746-15-3
Record name L-Tyrosine-2,6-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57746-15-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

L-Tyrosine-d2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of Deuterated L-Tyrosine

This technical guide provides a comprehensive overview of L-Tyrosine-d2, a deuterated form of the non-essential amino acid L-Tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry.

Introduction to L-Tyrosine and its Deuterated Analogs

L-Tyrosine is a crucial amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine, as well as thyroid hormones and melanin.[1][2][3] Its role in these biological pathways makes it a significant molecule of interest in various fields of research, from neuroscience to endocrinology.

In analytical chemistry and drug development, stable isotope-labeled compounds are invaluable tools. L-Tyrosine-d2 is a form of L-Tyrosine where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4][5] This isotopic substitution results in a molecule that is chemically almost identical to its natural counterpart but has a higher mass. This property makes L-Tyrosine-d2 an excellent internal standard for quantitative analysis by mass spectrometry (MS), as it can be distinguished from the endogenous analyte while exhibiting similar behavior during sample preparation and analysis.[6][7]

Chemical Structure and Variants

The chemical structure of L-Tyrosine consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a p-hydroxyphenyl group. Deuterium can be incorporated at various positions in the molecule, leading to different deuterated variants. The two most common commercially available variants are L-Tyrosine-3,3-d2 and L-Tyrosine-(phenyl-3,5-d2).

L-Tyrosine

L_Tyrosine cluster_tyrosine L-Tyrosine C1 HO C2 C3 C2->C3 C4 C3->C4 C5 C4->C1 C4->C5 C6 C5->C6 C6->C2 C7 CH₂ C6->C7 C8 CH C7->C8 C9 COOH C8->C9 N1 NH₂ C8->N1 p1

Caption: Chemical structure of L-Tyrosine.

L-Tyrosine-3,3-d2

In this variant, two hydrogen atoms on the beta-carbon of the alanine side chain are replaced with deuterium.

L_Tyrosine_3_3_d2 cluster_tyrosine_d2 L-Tyrosine-3,3-d2 C1 HO C2 C3 C2->C3 C4 C3->C4 C5 C4->C1 C4->C5 C6 C5->C6 C6->C2 C7 CD₂ C6->C7 C8 CH C7->C8 C9 COOH C8->C9 N1 NH₂ C8->N1 p1

Caption: Chemical structure of L-Tyrosine-3,3-d2.

L-Tyrosine-(phenyl-3,5-d2)

Here, two hydrogen atoms on the phenyl ring, at positions 3 and 5, are substituted with deuterium.

L_Tyrosine_phenyl_3_5_d2 cluster_tyrosine_d2_phenyl L-Tyrosine-(phenyl-3,5-d2) C1 HO C2 C3 D C2->C3 C4 C3->C4 C5 D C4->C1 C4->C5 C6 C5->C6 C6->C2 C7 CH₂ C6->C7 C8 CH C7->C8 C9 COOH C8->C9 N1 NH₂ C8->N1 p1

Caption: Chemical structure of L-Tyrosine-(phenyl-3,5-d2).

Physicochemical Properties

The key physicochemical properties of L-Tyrosine and its common deuterated analogs are summarized in the table below for easy comparison. The primary difference lies in their molecular weights due to the presence of deuterium atoms.

PropertyL-TyrosineL-Tyrosine-3,3-d2L-Tyrosine-(phenyl-3,5-d2)
Molecular Formula C₉H₁₁NO₃C₉H₉D₂NO₃C₉H₉D₂NO₃
Molecular Weight 181.19 g/mol [8]183.20 g/mol [6][9]183.20 g/mol
CAS Number 60-18-4[7]72963-27-0[6][7]30811-19-9[9]
Appearance White solidSolidSolid
Melting Point >300 °C (decomposes)>300 °C (decomposes)>300 °C (decomposes)
Isotopic Purity N/ATypically ≥98 atom % D[6]Typically ≥98 atom % D
Chemical Purity ≥98%≥98%[7]≥99%

Experimental Protocols

Synthesis of Deuterated L-Tyrosine

The synthesis of deuterated amino acids can be achieved through various methods, primarily involving hydrogen-deuterium exchange reactions under acidic or basic conditions, or through enzymatic pathways.

A general approach for the deuteration of the aromatic ring of L-Tyrosine involves heating the amino acid in a solution of deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O).[4] For instance, heating L-Tyrosine in 20% D₂SO₄ in D₂O for over two days can yield L-Tyrosine-d2 (3',5').[4] To achieve higher levels of deuteration, such as pentadeuteration (α,2,3,5,6), harsher conditions like heating at 180–190 °C in 50% D₂SO₄ in D₂O for 48 hours may be employed.[4]

Deuteration at the α- and β-positions of the side chain can be more complex and may involve multi-step synthetic routes or specific enzymatic reactions.[4] For example, racemized α-deuterated amino acids can be prepared by heating the corresponding amino acid with benzaldehyde in deuterated acetic acid.[4] Subsequent enzymatic resolution can then be used to isolate the desired L-enantiomer.[4]

Quantification of L-Tyrosine using L-Tyrosine-d2 as an Internal Standard by LC-MS/MS

The following is a generalized protocol for the quantification of L-Tyrosine in a biological matrix (e.g., human plasma) using L-Tyrosine-d2 as an internal standard. This method is based on the principles of stable isotope dilution and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

4.2.1. Materials and Reagents

  • L-Tyrosine (analyte standard)

  • L-Tyrosine-d2 (internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

4.2.2. Instrumentation

  • High-performance liquid chromatography (HPLC) system capable of gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4.2.3. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Tyrosine and L-Tyrosine-d2 in a 50:50 mixture of methanol and water to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution with 50:50 methanol/water to create calibration standards at desired concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working IS solution of L-Tyrosine-d2 at a concentration of 1 µg/mL by diluting the stock solution with 50:50 methanol/water.

4.2.4. Sample Preparation

  • Thaw biological samples (e.g., human plasma) on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the 1 µg/mL L-Tyrosine-d2 internal standard working solution to each plasma sample and to each calibration curve point.

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube, and if necessary, filter through a 0.22 µm syringe filter into an HPLC vial.

4.2.5. LC-MS/MS Analysis

  • LC Column: A suitable column for retaining polar analytes, such as a C18 or a HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive electrospray ionization mode. Use Multiple Reaction Monitoring (MRM) for detection. The specific MRM transitions will depend on the instrument and the specific deuterated isomer used.

Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_sample Biological Sample prep_is Add L-Tyrosine-d2 (IS) prep_sample->prep_is prep_protein Protein Precipitation prep_is->prep_protein prep_centrifuge Centrifugation prep_protein->prep_centrifuge prep_supernatant Collect Supernatant prep_centrifuge->prep_supernatant analysis_inject Inject into HPLC prep_supernatant->analysis_inject analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_ionize Electrospray Ionization (ESI) analysis_separate->analysis_ionize analysis_detect MRM Detection analysis_ionize->analysis_detect data_integrate Peak Integration analysis_detect->data_integrate data_ratio Calculate Analyte/IS Ratio data_integrate->data_ratio data_quantify Quantify using Calibration Curve data_ratio->data_quantify

Caption: Generalized workflow for quantitative analysis.

Applications in Research and Drug Development

The primary application of L-Tyrosine-d2 is as an internal standard for the accurate quantification of L-Tyrosine in various biological matrices.[4][6] This is crucial in numerous research areas:

  • Metabolic Studies: To accurately measure L-Tyrosine levels in studies of amino acid metabolism and related disorders.

  • Neuroscience Research: For quantifying L-Tyrosine as a precursor to dopamine and norepinephrine in studies of neurological function and disease.

  • Pharmacokinetic Studies: In drug development, to assess the effect of new chemical entities on the metabolism of endogenous compounds like L-Tyrosine.

  • Clinical Diagnostics: For the development of robust and reliable diagnostic assays for diseases associated with abnormal L-Tyrosine metabolism.

Signaling Pathway Involving L-Tyrosine

L-Tyrosine is a precursor in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine and norepinephrine. This pathway is fundamental to many physiological and cognitive processes.

Catecholamine_Pathway tyrosine L-Tyrosine enzyme1 Tyrosine Hydroxylase tyrosine->enzyme1 ldopa L-DOPA enzyme2 DOPA Decarboxylase ldopa->enzyme2 dopamine Dopamine enzyme3 Dopamine β-Hydroxylase dopamine->enzyme3 norepinephrine Norepinephrine enzyme1->ldopa enzyme2->dopamine enzyme3->norepinephrine

Caption: Biosynthesis pathway of catecholamines.

Conclusion

L-Tyrosine-d2 is an essential tool for researchers and scientists in various disciplines. Its chemical and physical similarity to endogenous L-Tyrosine, combined with its distinct mass, makes it an ideal internal standard for achieving accurate and precise quantification in mass spectrometry-based assays. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and a generalized protocol for its application, which should serve as a valuable resource for its effective utilization in research and drug development.

References

A Technical Guide to L-Tyrosine-d2: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical properties of L-Tyrosine-d2, a deuterated isotopologue of the amino acid L-Tyrosine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document details experimental protocols for its use as an internal standard and a metabolic tracer, and includes visualizations of relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

L-Tyrosine-d2 is a stable, non-radioactive isotopologue of L-Tyrosine where two hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that allows for its differentiation from the endogenous, unlabeled compound in mass spectrometry-based analyses. The exact properties can vary slightly depending on the position of the deuterium atoms. Below is a summary of the key physical and chemical data for different L-Tyrosine-d2 variants.

Table 1: Physical and Chemical Properties of L-Tyrosine-d2 Isotopologues

PropertyL-Tyrosine-3,3-d2L-Tyrosine-(phenyl-3,5-d2)L-Tyrosine-2,6-d2
Synonyms (2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acidL-4-Hydroxyphenyl-3,5-d2-alanineL-4-Hydroxyphenyl-2,6-d2-alanine
CAS Number 72963-27-0[1][2]30811-19-9[3][4]57746-15-3[5]
Molecular Formula C₉H₉D₂NO₃[6]C₉H₉D₂NO₃4-(HO)C₆H₂D₂CH₂CH(NH₂)CO₂H[4][5]
Molecular Weight 183.20 g/mol [4]183.20 g/mol [3][4]183.20 g/mol [5]
Appearance Solid[4][5]Solid[3][4]Solid[5]
Melting Point >300 °C (decomposition)[4][5]>300 °C (decomposition)[4]>300 °C (decomposition)[5]
Isotopic Purity Typically ≥98 atom % D[2]Typically ≥98 atom % D[3][4]Typically ≥98 atom % D[5]
Chemical Purity Typically ≥98%[2]Typically ≥99%[3][4]Not specified
Solubility Soluble in 1 M HCl (25 mg/mL with sonication)[6][7]Soluble in 1 M HCl[4]Soluble in 1 M HCl[5]
Storage Store at room temperature, protected from light and moisture.[2]Store at room temperature.[4]Store at room temperature.[5]

Applications in Research and Drug Development

The primary applications of L-Tyrosine-d2 stem from its utility as a tracer and an internal standard in a variety of research areas.

  • Metabolic Tracer Studies: L-Tyrosine-d2 is an invaluable tool for metabolic flux analysis. By introducing it into a biological system, researchers can trace the metabolic fate of tyrosine and quantify the flux through various pathways, such as the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones.[1] This provides a dynamic view of metabolism that is not achievable with static concentration measurements alone.[1]

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), L-Tyrosine-d2 can be used to metabolically label proteins.[5] When cells are grown in a medium containing L-Tyrosine-d2, the "heavy" isotope is incorporated into newly synthesized proteins, allowing for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.[3]

  • Internal Standard for Mass Spectrometry: Due to its chemical properties being nearly identical to its unlabeled counterpart but with a distinct mass, L-Tyrosine-d2 is an ideal internal standard for quantitative studies using mass spectrometry (LC-MS/MS).[1] It is added to biological samples at a known concentration at the beginning of the sample preparation process to correct for variability in sample handling, injection volume, and ionization efficiency, leading to highly accurate and precise quantification.[1][4]

  • Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can alter the vibrational frequency of chemical bonds. This can lead to a kinetic isotope effect (KIE) if that bond is broken or rehybridized in the rate-determining step of a reaction.[8] Site-specific deuteration of tyrosine allows researchers to probe enzyme mechanisms and transition state structures.[8]

Experimental Protocols

This section provides detailed methodologies for common applications of L-Tyrosine-d2.

Quantification of L-Tyrosine in Human Plasma using LC-MS/MS with L-Tyrosine-d2 as an Internal Standard

This protocol outlines a standard procedure for the accurate quantification of L-Tyrosine in human plasma.[1][4]

Materials and Reagents:

  • Human plasma samples (K2-EDTA)

  • L-Tyrosine-d2 (as internal standard)

  • L-Tyrosine (for calibration curve)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of L-Tyrosine and L-Tyrosine-d2 in a 50:50 mixture of methanol and water. Store at -20°C.[4]

    • Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution to create calibration standards.

    • Prepare a working internal standard (IS) solution of L-Tyrosine-d2 at a concentration of 1 µg/mL.[4]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.[1]

    • In a microcentrifuge tube, add 50 µL of plasma.[4]

    • Add 10 µL of the 1 µg/mL L-Tyrosine-d2 internal standard working solution to each plasma sample and to each calibration curve point.[4]

    • Vortex for 10 seconds.[4]

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4]

    • Vortex vigorously for 1 minute.[4]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

    • Transfer the supernatant to a clean microcentrifuge tube.[4]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[4]

    • Vortex for 30 seconds and transfer to an HPLC vial.[4]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[1][4]

      • Mobile Phase A: 0.1% formic acid in water.[1]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

      • Gradient: A linear gradient from 5% to 95% B over several minutes.[1]

      • Flow Rate: A typical flow rate for a standard analytical column.[1]

    • Mass Spectrometry (MS):

      • Ionization: Electrospray ionization (ESI) in positive mode.[4]

      • Detection: Multiple Reaction Monitoring (MRM).[4]

      • MRM Transitions:

        • L-Tyrosine: Precursor ion (m/z) -> Product ion (m/z)

        • L-Tyrosine-d2: Precursor ion (m/z) -> Product ion (m/z) (with a mass shift corresponding to the deuterium labeling).[1]

  • Data Analysis:

    • Integrate the peak areas for both L-Tyrosine and L-Tyrosine-d2.[1]

    • Calculate the ratio of the peak area of L-Tyrosine to the peak area of L-Tyrosine-d2.[1]

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of L-Tyrosine in the plasma samples by interpolating their peak area ratios on the calibration curve.[1]

Metabolic Labeling of Mammalian Cells with L-Tyrosine-d2 for Proteomic Analysis (SILAC)

This protocol describes the metabolic labeling of mammalian cells in culture using L-Tyrosine-d2 for quantitative proteomics.

Materials and Reagents:

  • Mammalian cell line of interest

  • Tyrosine-free cell culture medium (e.g., DMEM or RPMI-1640)

  • L-Tyrosine-d2

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Media Preparation:

    • Prepare "heavy" SILAC medium by supplementing tyrosine-free medium with L-Tyrosine-d2 to a final concentration that is optimized for the cell line (e.g., 0.5 mM).[3] Add all other essential amino acids and dialyzed FBS (typically 10%).[3]

    • Prepare a "light" control medium with the same components but using unlabeled L-Tyrosine.[3]

  • Cell Labeling:

    • Culture cells to approximately 70-80% confluency under standard conditions.[5]

    • Wash the cells twice with sterile PBS.[3]

    • Switch the medium to either the "heavy" or "light" SILAC medium.[3]

    • Incubate the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3]

  • Cell Harvesting and Protein Extraction:

    • After the labeling period, harvest the cells. For adherent cells, wash with cold PBS and detach. For suspension cells, pellet by centrifugation and wash with cold PBS.[5]

    • Store the cell pellets at -80°C until further processing.[5]

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard protein assay.

  • Sample Preparation for Mass Spectrometry:

    • Combine equal amounts of protein from the "heavy" and "light" labeled cell populations.

    • Perform in-solution or in-gel digestion of the proteins into peptides using trypsin.

    • Desalt the peptide mixture using C18 spin columns.[5]

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the relative abundance of "heavy" and "light" peptide pairs using specialized proteomics software. The mass difference between the pairs will correspond to the number of tyrosine residues in the peptide and the number of deuterium atoms in the L-Tyrosine-d2.

Visualizations

Biochemical Pathway: Catecholamine Biosynthesis

L-Tyrosine is a crucial precursor for the synthesis of several important neurotransmitters. The following diagram illustrates the biochemical pathway from L-Tyrosine to dopamine, norepinephrine, and epinephrine.[1][9][10]

Catecholamine_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase (TH) (Rate-limiting) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Caption: The catecholamine biosynthesis pathway starting from L-Tyrosine.

Experimental Workflow: LC-MS/MS Quantification

The following diagram outlines the typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.[1][4]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Biological Sample (e.g., Plasma) Spike Spike with L-Tyrosine-d2 (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration (Analyte and IS) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification of Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for LC-MS/MS quantification.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of L-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of L-Tyrosine-d2, a deuterated form of the non-essential amino acid L-Tyrosine. The incorporation of deuterium into L-Tyrosine provides a valuable tool for various research and development applications, including metabolic tracing, mechanistic studies of enzymes, and enhancing the pharmacokinetic profiles of therapeutic agents. This document details various chemical and enzymatic synthesis methods, purification protocols, and considerations for manufacturing.

Overview of L-Tyrosine-d2 Synthesis

The synthesis of L-Tyrosine-d2 involves the selective replacement of one or more hydrogen atoms with deuterium atoms. The position and number of deuterium atoms can be controlled to produce different isotopologues, such_as L-Tyrosine-3,5-d2, L-Tyrosine-α-d1, or perdeuterated L-Tyrosine. The choice of synthesis method depends on the desired deuteration pattern, required isotopic purity, and the scale of production.

Commonly employed methods for the deuteration of L-Tyrosine include:

  • Acid-Catalyzed Hydrogen-Deuterium Exchange: This method utilizes strong deuterated acids to facilitate the exchange of protons on the aromatic ring or the α-carbon with deuterium from the solvent.

  • Metal-Catalyzed Hydrogen-Deuterium Exchange: Transition metals, such as platinum or ruthenium on a carbon support, can catalyze the exchange of hydrogen for deuterium in a deuterated solvent.

  • Enzymatic Synthesis and Resolution: Enzymes can be used for stereospecific deuteration, particularly at the α-position. Racemic deuterated precursors can also be resolved enzymatically to obtain the pure L-enantiomer.

Synthesis Methodologies and Experimental Protocols

This section details the experimental protocols for the most common methods of L-Tyrosine-d2 synthesis.

Acid-Catalyzed Aromatic Ring Deuteration (L-Tyrosine-3,5-d2)

This method is effective for selectively deuterating the aromatic ring at the 3' and 5' positions.

Experimental Protocol:

  • Pre-exchange: To maximize deuteration, exchangeable N-H and O-H protons in L-Tyrosine are first replaced with deuterium. This can be achieved by dissolving L-Tyrosine in D₂O and lyophilizing the solution. This process should be repeated two to three times.

  • Reaction Setup: In a sealed, heavy-walled glass ampoule or a suitable pressure vessel, dissolve the pre-exchanged L-Tyrosine in a 20% solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

  • Reaction Conditions: Heat the sealed vessel at a controlled temperature, for example, 120°C, for over 48 hours.[1]

  • Work-up and Purification:

    • Cool the reaction vessel to room temperature and then freeze the contents using liquid nitrogen.

    • Lyophilize the frozen sample to remove the D₂SO₄/D₂O.

    • Dissolve the resulting residue in a minimal amount of deionized water.

    • Apply the solution to an ion-exchange chromatography column (e.g., Amberlite IR-120, H+ form).

    • Wash the column with deionized water to remove any residual acid.

    • Elute the deuterated L-Tyrosine with an aqueous ammonia solution.

    • Lyophilize the eluted fraction to obtain purified L-Tyrosine-3,5-d2.

  • Analysis: Confirm the isotopic purity and the site of deuteration using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data for Acid-Catalyzed Deuteration:

ParameterValueReference
Product L-Tyrosine-3,5-d₂[1]
Reagents L-Tyrosine, 20% D₂SO₄ in D₂O[1]
Temperature >100 °C (e.g., 120°C)
Reaction Time >48 hours[1]
Isotopic Purity ~90% D incorporation[2]
Yield Not explicitly stated, but generally moderate
Synthesis of α-Deuterated L-Tyrosine via Racemization and Enzymatic Resolution

This method involves the deuteration of the α-carbon, which results in a racemic mixture, followed by an enzymatic resolution step to isolate the L-enantiomer.[3]

Experimental Protocol:

Part 1: α-Deuteration (Racemization)

  • Reaction Setup: In a round-bottom flask, suspend L-Tyrosine in a solution of deuterated acetic acid (acetic acid-d₄) containing benzaldehyde.

  • Reaction Conditions: Heat the mixture to reflux for several hours. This process forms a Schiff base intermediate, facilitating the exchange of the α-proton with deuterium from the solvent and causing racemization.[3]

  • Work-up: After the reaction, remove the solvent and benzaldehyde under reduced pressure to obtain racemic N-acetyl-DL-Tyrosine-α-d₁.

Part 2: Enzymatic Resolution

  • Esterification: Convert the N-acetyl-DL-Tyrosine-α-d₁ to its methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., HCl).

  • Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-Tyrosine-α-d₁ methyl ester in a suitable buffer (e.g., phosphate buffer, pH 8). Add an enzyme such as alcalase, which selectively hydrolyzes the L-ester.[3]

  • Separation:

    • After the enzymatic reaction is complete, acidify the solution to precipitate the N-acetyl-L-Tyrosine-α-d₁.

    • The unreacted N-acetyl-D-Tyrosine-α-d₁ methyl ester can be extracted with an organic solvent.

  • Hydrolysis: Reflux the isolated N-acetyl-L-Tyrosine-α-d₁ in 6 M DCl in D₂O for 5 hours to remove the acetyl group and yield L-Tyrosine-α-d₁.[1]

  • Purification: Purify the final product using recrystallization or ion-exchange chromatography as described in section 2.1.

Quantitative Data for α-Deuteration and Enzymatic Resolution:

ParameterValueReference
Product L-Tyrosine-α-d₁[3]
Deuteration Reagent Acetic acid-d₄, Benzaldehyde[3]
Isotopic Purity (α-position) >99.5%[3]
Enzyme for Resolution Alcalase[3]
Enantiomeric Purity High (specific optical rotation is compared to the protonated version)[2]
Yield Good overall yield for the multi-step process

Manufacturing and Purification Considerations

Manufacturing Scale-up

The transition from laboratory-scale synthesis to industrial manufacturing of L-Tyrosine-d2 requires careful consideration of several factors:

  • Choice of Synthesis Route: For larger scale production, the efficiency, cost-effectiveness, and environmental impact of the chosen synthesis method are critical. While chemical synthesis methods like acid catalysis are straightforward, they may involve harsh conditions and generate significant waste. Fermentation-based methods, similar to those used for unlabeled L-Tyrosine, could be adapted by using deuterated starting materials (e.g., D-glucose) and D₂O-based media.[4] However, this can be costly due to the price of deuterated materials.

  • Process Optimization: Reaction parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized for large-scale reactors to ensure consistent product quality and yield.

  • Safety: Handling large quantities of deuterated strong acids or flammable catalysts requires stringent safety protocols and specialized equipment.

  • Quality Control: Robust analytical methods (e.g., NMR, HPLC, MS) must be in place to monitor the isotopic and chemical purity of the final product and ensure it meets the required specifications.

Purification

Purification is a critical step to ensure the high purity of L-Tyrosine-d2 required for its applications.

  • Recrystallization: This is a common method for purifying solid organic compounds. The crude deuterated L-Tyrosine is dissolved in a suitable hot solvent (e.g., water or aqueous ethanol) and allowed to cool slowly, leading to the formation of pure crystals.

  • Ion-Exchange Chromatography: As detailed in the experimental protocols, ion-exchange chromatography is highly effective for removing ionic impurities, such as residual acids or salts from the synthesis.

  • Activated Carbon Treatment: To remove colored impurities, the deuterated L-Tyrosine solution can be treated with activated carbon before crystallization.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

Synthesis_L_Tyrosine_3_5_d2 cluster_synthesis Synthesis cluster_purification Purification start L-Tyrosine pre_exchange Pre-exchange with D2O start->pre_exchange reaction Heat in 20% D2SO4/D2O pre_exchange->reaction crude_product Crude L-Tyrosine-3,5-d2 reaction->crude_product lyophilization Lyophilization crude_product->lyophilization dissolution Dissolve in H2O lyophilization->dissolution ion_exchange Ion-Exchange Chromatography dissolution->ion_exchange elution Elute with aq. NH3 ion_exchange->elution final_lyophilization Final Lyophilization elution->final_lyophilization final_product Pure L-Tyrosine-3,5-d2 final_lyophilization->final_product

Caption: Workflow for the synthesis and purification of L-Tyrosine-3,5-d2.

Synthesis_alpha_d1_L_Tyrosine cluster_deuteration α-Deuteration & Racemization cluster_resolution Enzymatic Resolution start L-Tyrosine deuteration Reflux in Acetic Acid-d4 + Benzaldehyde start->deuteration racemic_intermediate N-acetyl-DL-Tyrosine-α-d1 deuteration->racemic_intermediate esterification Esterification (MeOH/HCl) racemic_intermediate->esterification enzymatic_hydrolysis Enzymatic Hydrolysis (Alcalase) esterification->enzymatic_hydrolysis separation Separation of L and D forms enzymatic_hydrolysis->separation hydrolysis Hydrolysis of N-acetyl group (6M DCl/D2O) separation->hydrolysis purification Purification hydrolysis->purification final_product Pure L-Tyrosine-α-d1 purification->final_product

Caption: Workflow for the synthesis of α-deuterated L-Tyrosine.

References

A Technical Guide to L-Tyrosine-d2: Isotopic Purity and Enrichment Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of L-Tyrosine-d2, a critical tool in various scientific disciplines, including metabolomics, proteomics, and pharmaceutical development. This document details the analytical methodologies used to assess isotopic purity, presents typical quantitative data, and offers insights into the application-dependent requirements for this deuterated amino acid.

Introduction to L-Tyrosine-d2

L-Tyrosine-d2 is a stable isotope-labeled (SIL) analog of the amino acid L-Tyrosine where two hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically almost identical to its endogenous counterpart but has a different mass. This mass difference is the basis for its utility as an internal standard in mass spectrometry-based quantification, a tracer in metabolic research, and a component in the development of deuterated drugs. The precise location of the deuterium atoms is crucial and is typically on the phenyl ring (e.g., L-Tyrosine-ring-3,5-d2) or on the aliphatic side chain (e.g., L-Tyrosine-3,3-d2). For the purpose of this guide, "L-Tyrosine-d2" will refer to variants with two deuterium substitutions.

The efficacy and reliability of L-Tyrosine-d2 in experimental settings are directly dependent on its isotopic purity and enrichment level. Isotopic purity refers to the percentage of the molecules that contain the desired number of deuterium atoms, while enrichment level specifies the percentage of a specific isotope at a particular atomic position. High isotopic purity is essential to ensure accurate and reproducible results.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of commercially available L-Tyrosine-d2 is typically high, often exceeding 98 atom % D. This value indicates the percentage of deuterium atoms at the labeled positions. However, a more detailed analysis reveals the distribution of different isotopologues (molecules differing only in their isotopic composition), namely d0 (unlabeled), d1 (singly deuterated), and d2 (doubly deuterated). This detailed distribution is crucial for applications requiring very low levels of the unlabeled species.

While specific isotopic distributions vary by manufacturer and batch, the following tables summarize the generally accepted purity levels and the typical requirements for different applications.

Table 1: Typical Isotopic Purity of Commercial L-Tyrosine-d2

ParameterTypical ValueSource
Isotopic Purity (Atom % D)≥ 98%[1][2]
Chemical Purity≥ 98%[1][2]

Table 2: Recommended Minimum Isotopic Purity for Various Applications

ApplicationRecommended Minimum Isotopic PurityKey Considerations
Internal Standard for Non-Clinical Research >95%To ensure accurate quantification in preclinical studies and in vitro assays.
Internal Standard for Clinical Bioanalysis >98% (ideally >99%)Minimizes interference from the unlabeled analyte, crucial for sensitive assays in complex biological matrices. The proportion of the unlabeled isotopologue should ideally be less than 2%.[3]
Metabolic Tracer Studies >99%High enrichment is necessary to accurately trace the metabolic fate of the deuterated molecule without significant interference from endogenous, unlabeled counterparts.[3]
Deuterated Drug Substance (API) >99%As a component of a therapeutic agent, the highest possible isotopic purity is required to ensure consistent efficacy and safety. Lower isotopologues may be considered part of the API's distribution profile rather than impurities.[3]

Note: Detailed isotopic distribution (e.g., % d0, % d1, % d2) is typically provided in the Certificate of Analysis (CoA) for a specific product batch.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of L-Tyrosine-d2 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the relative abundance of different isotopologues of L-Tyrosine-d2.[3] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between the d0, d1, and d2 species.

Experimental Protocol: LC-MS/MS for Isotopic Purity Assessment

  • Sample Preparation:

    • Accurately weigh a small amount of L-Tyrosine-d2 and dissolve it in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to an appropriate concentration for LC-MS/MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient elution should be developed to achieve good chromatographic separation of L-Tyrosine from potential interferences.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for tyrosine.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight, TOF) is ideal for resolving the different isotopologues. A triple quadrupole mass spectrometer can also be used in full scan mode.[3]

    • Data Acquisition: Acquire full scan mass spectra to observe the isotopic cluster of the L-Tyrosine molecular ion. The expected m/z values are approximately 182.08 (d0), 183.09 (d1), and 184.09 (d2).

    • Data Analysis: Integrate the peak areas of the different isotopic peaks (d0, d1, d2, etc.) in the mass spectrum. The isotopic purity is calculated as the percentage of the desired deuterated species (d2) relative to the sum of all isotopologue peak areas.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Enrichment

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and providing an independent measure of isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR are employed for this purpose.[3]

Experimental Protocol: NMR for Isotopic Purity and Positional Analysis

  • Sample Preparation:

    • Dissolve a sufficient amount of L-Tyrosine-d2 (typically 1-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to achieve a concentration suitable for NMR analysis.[3]

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • The degree of deuteration is determined by the reduction or complete disappearance of the proton signal at the deuterated position(s) relative to the integral of a non-deuterated proton signal within the same molecule (e.g., comparing the aromatic protons to the alpha- or beta-protons if they are not labeled).

    • For quantitative ¹H NMR (qNMR), a certified reference standard with a known concentration can be added to the sample to allow for the absolute quantification of the residual protonated species.[4]

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • The presence of a signal in the ²H NMR spectrum at the chemical shift corresponding to the deuterated position provides direct confirmation of deuterium incorporation at that specific site.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis and application of L-Tyrosine-d2.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_ms_data Mass Spectrometry Data cluster_nmr_data NMR Spectroscopy Data cluster_output Final Output start L-Tyrosine-d2 Sample dissolve Dissolve in appropriate solvent start->dissolve lcms LC-MS/MS Analysis dissolve->lcms nmr NMR Analysis dissolve->nmr ms_acquire Acquire Full Scan Mass Spectra lcms->ms_acquire nmr_acquire Acquire ¹H and ²H NMR Spectra nmr->nmr_acquire ms_analyze Integrate Isotopologue Peaks (d0, d1, d2) ms_acquire->ms_analyze ms_result Determine Isotopologue Distribution ms_analyze->ms_result coa Certificate of Analysis ms_result->coa nmr_analyze Analyze Signal Disappearance (¹H) and Appearance (²H) nmr_acquire->nmr_analyze nmr_result Confirm Deuteration Site & Quantify Enrichment nmr_analyze->nmr_result nmr_result->coa

Experimental workflow for isotopic purity validation.

signaling_pathway tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa TH dopamine Dopamine ldopa->dopamine DDC norepinephrine Norepinephrine dopamine->norepinephrine DBH epinephrine Epinephrine norepinephrine->epinephrine PNMT th Tyrosine Hydroxylase ddc DOPA Decarboxylase dbh Dopamine β-Hydroxylase pnmt PNMT

Simplified catecholamine synthesis pathway from L-Tyrosine.

logical_relationship cluster_methods Analytical Methods cluster_ms_info Information Provided by MS cluster_nmr_info Information Provided by NMR main Isotopic Purity Assessment of L-Tyrosine-d2 ms Mass Spectrometry (MS) main->ms nmr Nuclear Magnetic Resonance (NMR) main->nmr isotopologues Isotopologue Distribution (d0, d1, d2 ratios) ms->isotopologues position Positional Confirmation of Deuterium nmr->position enrichment Quantitative Enrichment (Atom % D) nmr->enrichment

References

Applications of deuterated L-Tyrosine in metabolic research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Deuterated L-Tyrosine in Metabolic Research

Introduction

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for protein synthesis and a precursor to a host of vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2][[“]] The study of its metabolic pathways is crucial for understanding normal physiology as well as the pathophysiology of numerous diseases, from inborn errors of metabolism like phenylketonuria (PKU) to neurodegenerative disorders.[1][4]

Stable isotope labeling, utilizing compounds like deuterated L-Tyrosine, has become an indispensable tool in metabolic research.[5][6] By replacing one or more hydrogen atoms with its heavier, non-radioactive isotope, deuterium, researchers can create a tracer that is chemically almost identical to the endogenous molecule but distinguishable by its mass.[5][6] This allows for the precise tracking of the metabolic fate of L-Tyrosine in vivo and in vitro, providing invaluable insights into metabolic flux, protein turnover, and enzyme kinetics. This guide details the core applications, experimental protocols, and data interpretation associated with the use of deuterated L-Tyrosine in modern metabolic research.

Core Applications

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is used to quantify the rate of turnover of metabolites in a biological system.[5] Deuterated L-Tyrosine serves as an excellent tracer for these studies.

  • Phenylalanine to Tyrosine Conversion: The hydroxylation of phenylalanine to tyrosine is a primary metabolic pathway.[4] Early studies using deuterated phenylalanine demonstrated this conversion by detecting the deuterium label in tyrosine isolated from tissue proteins.[4] By administering a deuterated L-Tyrosine tracer alongside a differently labeled phenylalanine tracer, it is possible to simultaneously measure the turnover rates of both amino acids and quantify the absolute rate of conversion.[4] This is particularly important for studying diseases like PKU, where this conversion is impaired.[4]

  • Catecholamine Synthesis: Tyrosine is the direct precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[[“]][7][8] The rate-limiting step is the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[1][2][7] Introducing deuterated L-Tyrosine allows researchers to trace its incorporation into the catecholamine pool, thereby measuring the synthesis rates of these crucial neurotransmitters under various physiological or pathological conditions.[5][9]

Protein Turnover Studies

The balance between protein synthesis and degradation, known as protein turnover, is a fundamental cellular process. Aromatic amino acids are effective monitors for this process.[10] Deuterated L-Tyrosine can be introduced into cell culture media or administered in vivo to label newly synthesized proteins.[11] Over time, the rate of incorporation of the "heavy" deuterated tyrosine and its dilution by "light" unlabeled tyrosine can be measured using mass spectrometry. This provides a dynamic measure of both protein synthesis and catabolism.[12][13]

Diagnosis of Inborn Errors of Metabolism

Oral loading tests with deuterated L-Tyrosine are a powerful diagnostic tool for identifying genetic disorders affecting its metabolism.

  • Tyrosinemia: In patients with tyrosinemia type I, a deficiency in the enzyme fumarylacetoacetase leads to the accumulation of upstream metabolites.[14] Following an oral dose of deuterated L-Tyrosine, these patients excrete deuterated succinylacetoacetate and succinylacetone in their urine, which can be detected to confirm the diagnosis.[14]

  • p-Hydroxyphenylpyruvic Acid Oxidase Deficiency: Similarly, defects in this enzyme can be investigated. In one study, patients with the defect excreted over 300 times more of the deuterated label compared to a control subject after a deuterated tyrosine load, confirming a persistent metabolic block.[15]

Elucidation of Enzyme Mechanisms

Site-specific deuteration of a molecule can alter the vibrational frequency of its chemical bonds. If a carbon-deuterium (C-D) bond is broken in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly compared to the breaking of a carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for probing enzyme mechanisms.[6] Studies using L-Tyrosine deuterated at the C-2 position have been used to investigate the mechanism of L-phenylalanine dehydrogenase, revealing that the cleavage of this bond significantly influences the rate of oxidative deamination.[16]

Data Presentation: Quantitative Summaries

Table 1: Typical LC-MS/MS Method Parameters for Tyrosine Quantification This table provides representative parameters for quantifying tyrosine using a deuterated internal standard.

Parameter Value / Description Reference
Internal Standard L-Tyrosine-d2 or p-[(2)H(4)]Tyrosine [5]
Chromatography Column Reversed-phase C18 [5]
Mobile Phase A 0.1% formic acid in water [5]
Mobile Phase B 0.1% formic acid in acetonitrile [5]
Detection Mode Mass Spectrometry (MS/MS) [5][17]
Ionization Electrospray Ionization (ESI) [18]

| Precursor/Product Ions | Monitored for both light (endogenous) and heavy (deuterated) tyrosine |[5] |

Table 2: Application of Deuterated Tyrosine in Disease Diagnosis This table summarizes findings from metabolic loading studies in patients with tyrosinemia.

Finding Patient Population Method Reference
Excretion of deuterated succinylacetoacetate and succinylacetone 7 patients with tyrosinemia type I Oral loading with 50 mg/kg deuterated L-Tyrosine [14]
>300x higher excretion of deuterated label vs. control Patient with p-hydroxyphenylpyruvic acid oxidase deficiency Oral loading with deuterated tyrosine [15]

| 5x higher excretion of deuterated label vs. control (at low serum tyrosine) | Patient with suspected substrate inhibition of p-hydroxyphenylpyruvic acid oxidase | Oral loading with deuterated tyrosine |[15] |

Experimental Protocols

Precise and reproducible methodologies are critical for successful stable isotope tracer studies.

Protocol 1: Quantification of Tyrosine in Human Plasma using Stable Isotope Dilution

This protocol outlines a standard method for accurately measuring tyrosine concentrations in biological fluids.[5]

  • Sample Preparation:

    • To 100 µL of plasma, add a known concentration of deuterated L-Tyrosine (e.g., D-Tyrosine-d2) as an internal standard.[5]

    • Add 400 µL of a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile) to remove proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[5]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.[5]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reversed-phase column.[5] Use a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) to separate tyrosine from other sample components.[5]

    • Mass Spectrometry (MS/MS): Analyze the column eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both endogenous ("light") tyrosine and the deuterated ("heavy") internal standard.[5]

  • Data Analysis:

    • Integrate the peak areas for both the light and heavy forms of tyrosine.[5]

    • Calculate the ratio of the peak area of the endogenous tyrosine to the peak area of the deuterated internal standard.[5]

    • Generate a calibration curve using known concentrations of unlabeled tyrosine standards spiked with the same amount of the deuterated internal standard.[5]

    • Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios on the calibration curve.[5]

Protocol 2: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids must be derivatized to increase their volatility.

  • Isolation: Isolate amino acids from the biological sample using an ion-exchange column (e.g., Amberlite IR 120).[19]

  • Derivatization: Prepare butyl ester pentafluoropropionyl derivatives of the isolated amino acids.[19]

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to separate and quantify the labeled and unlabeled tyrosine.[19] A precision of +/- 5% has been reported for this method in human plasma.[19]

Mandatory Visualizations

Diagrams are provided to clarify key pathways and workflows.

Tyrosine_Metabolic_Pathways cluster_synthesis Catecholamine Synthesis cluster_degradation Tyrosine Degradation metabolite metabolite enzyme enzyme pathway_group pathway_group Phe Phenylalanine Tyr L-Tyrosine (Deuterated Tracer) Phe->Tyr Essential Conversion e1 Phe->e1 LDOPA L-DOPA Tyr->LDOPA HPP 4-hydroxyphenylpyruvate Tyr->HPP Degradation Pathway e2 Tyr->e2 e6 Tyr->e6 Dopamine Dopamine LDOPA->Dopamine e3 LDOPA->e3 Norepi Norepinephrine Dopamine->Norepi e4 Dopamine->e4 Epi Epinephrine Norepi->Epi e5 Norepi->e5 Homogentisate Homogentisate HPP->Homogentisate e7 HPP->e7 FAA Fumarylacetoacetate Homogentisate->FAA e8 Homogentisate->e8 Fumarate Fumarate + Acetoacetate FAA->Fumarate e9 FAA->e9 PAH Phenylalanine Hydroxylase PAH->e1 TH Tyrosine Hydroxylase (Rate-Limiting) TH->e2 AADC AADC AADC->e3 DBH Dopamine β-hydroxylase DBH->e4 PNMT PNMT PNMT->e5 TAT Tyrosine Aminotransferase TAT->e6 HPPD HPPD HPPD->e7 HGD HGD HGD->e8 FAH Fumarylacetoacetase FAH->e9 e1->Tyr e2->LDOPA e3->Dopamine e4->Norepi e5->Epi e6->HPP e7->Homogentisate e8->FAA e9->Fumarate

Caption: Major metabolic pathways of L-Tyrosine, including synthesis and degradation routes.

Experimental_Workflow cluster_study_design Study Design & Execution cluster_sample_processing Sample Processing cluster_analysis Analysis & Interpretation A Administer Deuterated L-Tyrosine Tracer (in vivo / in vitro) B Collect Biological Samples at Timed Intervals (e.g., Plasma, Tissue) A->B C Add Internal Standard (for absolute quantification) B->C D Sample Preparation (e.g., Protein Precipitation, Derivatization) C->D E Instrumental Analysis (LC-MS/MS or GC-MS) D->E F Data Processing (Peak Integration, Light/Heavy Ratio Calculation) E->F G Calculate Metabolic Parameters (Flux Rates, Protein Turnover, Metabolite Concentrations) F->G

Caption: General experimental workflow for a metabolic study using deuterated L-Tyrosine.

Isotope_Dilution A Biological Sample Contains unknown amount of Endogenous Tyrosine ('Light') C Combine & Process Sample A->C B Internal Standard Contains known amount of Deuterated Tyrosine ('Heavy') B->C D Mass Spectrometer Analysis C->D E Signal | |      Peak (Light) |     /  \n|    /    \n|   /           Peak (Heavy) |  /           /  \n| /           /    \n|/____________/__________ m/z D->E F Calculate Concentration Ratio (Light / Heavy) x [Internal Standard] E->F

Caption: Principle of stable isotope dilution for absolute quantification.

References

The Definitive Guide to L-Tyrosine-d2 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Tyrosine-d2 in quantitative proteomics. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret experiments utilizing this stable isotope-labeled amino acid. This document details the underlying principles, experimental protocols, data analysis considerations, and key applications, with a focus on metabolic labeling techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).

Core Principles of L-Tyrosine-d2 in Quantitative Proteomics

L-Tyrosine-d2 is a stable isotope-labeled version of the essential amino acid L-Tyrosine, where two hydrogen atoms on the β-carbon of the side chain are replaced with deuterium. This substitution results in a mass increase of approximately 2 Daltons compared to the unlabeled ("light") L-Tyrosine. In quantitative proteomics, L-Tyrosine-d2 serves as a powerful tool for the relative and absolute quantification of proteins and their post-translational modifications (PTMs).

The primary application of L-Tyrosine-d2 is in metabolic labeling, a technique where cells are cultured in a medium containing the "heavy" labeled amino acid.[1] As cells grow and synthesize new proteins, they incorporate L-Tyrosine-d2 into their proteome.[1] By comparing the mass spectra of proteins from cells grown in "heavy" L-Tyrosine-d2 medium with those from cells grown in "light" (unlabeled) L-Tyrosine medium, researchers can accurately quantify differences in protein abundance between the two cell populations.[1][2] This approach, a variant of SILAC, allows for the mixing of cell populations at an early stage, minimizing experimental variability and enhancing quantitative accuracy.[3]

Beyond metabolic labeling, synthetic peptides containing L-Tyrosine-d2 are also utilized as internal standards for the targeted quantification of specific proteins and their modifications, particularly phosphorylation, by mass spectrometry.[4]

Data Presentation: Quantitative Insights from L-Tyrosine-d2 Labeling

The primary quantitative output from a SILAC experiment using L-Tyrosine-d2 is the ratio of the "heavy" to "light" peptide signals in the mass spectrometer. This ratio reflects the relative abundance of the corresponding protein in the two experimental conditions. The following table illustrates a representative dataset from a hypothetical SILAC experiment comparing a drug-treated cancer cell line to a vehicle-treated control, using L-Tyrosine-d2 for labeling.

Protein IDGene NameProtein NamePeptide SequenceHeavy/Light RatioRegulation
P00533EGFREpidermal growth factor receptorK.VPIK(d2)WMALESILHRIYTHQSDVWSYGVTVWELMTFGSK.P2.58Upregulated
P04626ERBB2Receptor tyrosine-protein kinase erbB-2K.TLLY(d2)GGVVK.T1.89Upregulated
P60709ACTBActin, cytoplasmic 1K.SY(d2)ELPDGQVITIGNER.F1.02Unchanged
P08069HSP90AA1Heat shock protein HSP 90-alphaK.Y(d2)FESFKSADDLNFPR.N0.98Unchanged
Q06609MAPK1Mitogen-activated protein kinase 1R.ADQLY(d2)DPK.F0.45Downregulated
P27361GSK3BGlycogen synthase kinase-3 betaK.Y(d2)PFVDR.L0.38Downregulated

Table 1: Representative Quantitative Data from a SILAC Experiment Utilizing L-Tyrosine-d2. This table shows a selection of proteins identified and quantified in a hypothetical experiment comparing a drug-treated ("Heavy") versus a control ("Light") cell population. The "Heavy/Light Ratio" indicates the fold change in protein abundance upon drug treatment. Ratios significantly greater than 1 indicate upregulation, ratios close to 1 indicate no change, and ratios significantly less than 1 indicate downregulation.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with L-Tyrosine-d2

This protocol outlines the steps for a typical SILAC experiment using L-Tyrosine-d2 to compare two cell populations (e.g., control vs. treated).

Materials:

  • Tyrosine-free cell culture medium (e.g., DMEM or RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Tyrosine (light)

  • L-Tyrosine-d2 (heavy)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Media Preparation:

    • Prepare "light" SILAC medium by supplementing tyrosine-free medium with a standard concentration of L-Tyrosine (e.g., 0.5 mM) and 10% dFBS.

    • Prepare "heavy" SILAC medium by supplementing tyrosine-free medium with L-Tyrosine-d2 to the same final concentration (e.g., 0.5 mM) and 10% dFBS.[1]

    • Ensure complete dissolution of the amino acids in the media.

  • Cell Culture and Labeling:

    • Culture two populations of the desired cell line.

    • For the "light" population, culture the cells in the "light" SILAC medium.

    • For the "heavy" population, culture the cells in the "heavy" SILAC medium.

    • To ensure complete incorporation of the labeled amino acid, culture the cells for at least five to six cell doublings in the respective SILAC media.[1]

  • Experimental Treatment:

    • Once labeling is complete, apply the desired experimental treatment to the "heavy" cell population (e.g., drug treatment) and a vehicle control to the "light" cell population.

  • Cell Harvesting and Lysis:

    • Wash both cell populations twice with ice-cold PBS.

    • Harvest the cells and combine the "light" and "heavy" populations at a 1:1 ratio based on cell count or total protein amount.

    • Lyse the combined cell pellet using an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Digestion and Sample Preparation for Mass Spectrometry:

    • Quantify the protein concentration of the lysate.

    • Perform in-solution or in-gel tryptic digestion of the protein mixture.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

    • The sample is now ready for LC-MS/MS analysis.

Targeted Protein Quantification using a L-Tyrosine-d2 Labeled Peptide Standard

This protocol describes the use of a synthetic peptide containing L-Tyrosine-d2 as an internal standard for quantifying a specific target peptide.

Materials:

  • Cell or tissue lysate

  • Synthetic peptide standard containing L-Tyrosine-d2 corresponding to the target tryptic peptide

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Extract proteins from the biological sample.

    • Denature, reduce, and alkylate the proteins.

    • Spike a known amount of the L-Tyrosine-d2 labeled synthetic peptide into the protein lysate.

    • Digest the protein mixture with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Configure the mass spectrometer to acquire data in a targeted mode (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for both the light (endogenous) and heavy (labeled standard) versions of the target peptide.

  • Data Analysis:

    • Extract the ion chromatograms for both the light and heavy peptides.

    • Calculate the ratio of the peak areas (light/heavy).

    • Determine the absolute quantity of the endogenous peptide by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with a constant amount of the heavy standard.

Mandatory Visualizations

Experimental Workflow for L-Tyrosine-d2 SILAC

silac_workflow cluster_labeling Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light_cells Light Cells (L-Tyrosine) control Control Treatment light_cells->control heavy_cells Heavy Cells (L-Tyrosine-d2) drug Drug Treatment heavy_cells->drug mix Combine Cells (1:1) control->mix drug->mix lyse Cell Lysis mix->lyse digest Protein Digestion (Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide ID & Quantification) lcms->data egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Tyrosine Phosphorylation) EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruitment PI3K PI3K pEGFR->PI3K Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

References

Understanding Stable Isotope Labeling with L-Tyrosine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of stable isotope labeling using deuterated L-Tyrosine (L-Tyrosine-d2). While the direct application of L-Tyrosine-d2 for metabolic labeling in quantitative proteomics is not extensively documented in readily available scientific literature, this guide outlines the core principles and methodologies based on the closely related and more commonly used D-Tyrosine-d2. This document will serve as a comprehensive resource, detailing experimental protocols, data presentation, and the exploration of cellular signaling pathways.

Introduction to Stable Isotope Labeling with Amino Acids

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics.[1] It involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the proteome of cultured cells.[1] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance. Deuterated amino acids, such as L-Tyrosine-d2, offer a unique mass shift for this purpose.[2]

While L-amino acids are the natural building blocks of proteins, studies have also explored the use of D-amino acids for metabolic labeling.[1][2] The incorporation of D-amino acids is generally less efficient as the ribosomal machinery is optimized for L-isomers.[2] It is important to note that high concentrations of tyrosine isomers may have toxic effects on cells, necessitating careful optimization of labeling conditions.[3]

Core Concepts and Considerations

The primary advantage of using L-Tyrosine-d2 is the introduction of a specific mass shift in peptides containing this amino acid, allowing for their differentiation from unlabeled peptides in a mass spectrometer. The two deuterium atoms in L-Tyrosine-d2 increase its molecular weight by approximately 2 Daltons.

However, researchers should be aware of several challenges associated with the use of deuterated amino acids:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography, which can complicate data analysis.[2]

  • Metabolic Conversion: There is a potential for the deuterated label to be lost or transferred to other molecules through various metabolic pathways.[2]

  • Competition with Unlabeled Tyrosine: The presence of unlabeled L-Tyrosine in the cell culture medium will compete with L-Tyrosine-d2 for incorporation into newly synthesized proteins.[2]

Data Presentation

Table 1: Properties of Deuterated Tyrosine

PropertyValue
Compound L-Tyrosine-d2
Molecular Formula C₉H₉D₂NO₃
Molecular Weight ~183.2 g/mol
Mass Shift vs. L-Tyrosine ~+2 Da

Table 2: Recommended Starting Concentrations for D-Tyrosine-d2 Labeling in Mammalian Cell Culture

Cell Line TypeD-Tyrosine-d2 Concentration (µM)Incubation Time (hours)Notes
Adherent (e.g., HEK293, HeLa) 50 - 20024 - 72Start with a lower concentration and shorter incubation to assess toxicity and incorporation efficiency.[3]
Suspension (e.g., Jurkat, K562) 50 - 20024 - 72Monitor cell viability and growth rate closely.[3]

Table 3: Expected Incorporation Efficiency of D-Tyrosine-d2 in Different Expression Systems

Expression SystemTypical Incorporation Efficiency (%)Typical Protein Yield (mg/L)Key Considerations
E. coli (in vivo) 5 - 30%1 - 10Ribosomal preference for L-amino acids is a major challenge. Use of engineered ribosomes can enhance efficiency.[1]
Cell-Free (in vitro) 20 - 70%0.1 - 2Open system allows for direct manipulation and optimization. Less susceptible to cellular toxicity of unnatural amino acids.[1]

Experimental Protocols

The following protocols are based on established methods for stable isotope labeling with D-Tyrosine-d2 and can be adapted for L-Tyrosine-d2 with appropriate optimization.

Protocol 1: Preparation of L-Tyrosine-d2 Stock Solution

L-Tyrosine has low solubility in aqueous solutions at neutral pH. Therefore, preparation in a slightly acidic or basic solution is recommended.[3]

Reagents and Materials:

  • L-Tyrosine-d2 powder

  • 1 M HCl

  • 1 M NaOH

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of L-Tyrosine-d2 powder in a sterile microcentrifuge tube.

  • To prepare a 100 mM stock solution, add a small volume of 1 M HCl to dissolve the powder.

  • Gently vortex until the powder is completely dissolved.

  • Neutralize the solution to approximately pH 7.4 with 1 M NaOH. Monitor the pH carefully.

  • Bring the final volume to the desired concentration with sterile, nuclease-free water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Aliquot the stock solution and store at -20°C or -80°C for long-term storage.

Protocol 2: Metabolic Labeling of Mammalian Cells

Reagents and Materials:

  • Mammalian cell line of interest

  • Tyrosine-free cell culture medium

  • L-Tyrosine-d2 stock solution (from Protocol 1)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture reagents and consumables

Procedure:

  • Culture cells in standard medium to ~70-80% confluency.

  • Prepare the "heavy" labeling medium by supplementing tyrosine-free medium with the desired concentration of L-Tyrosine-d2 and 10% dFBS.

  • Prepare a "light" control medium by supplementing tyrosine-free medium with unlabeled L-Tyrosine at the same concentration and 10% dFBS.

  • For adherent cells, aspirate the standard medium, wash the cells once with sterile PBS, and then add the "heavy" or "light" labeling medium.

  • For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in the "heavy" or "light" labeling medium.

  • Incubate the cells for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid. This typically requires at least five to six cell doublings for near-complete labeling.[2]

  • Harvest the cells by scraping (adherent) or centrifugation (suspension).

  • Wash the cell pellets with cold PBS and store at -80°C until further processing.

Protocol 3: Sample Preparation for Mass Spectrometry

Reagents and Materials:

  • Labeled and unlabeled cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 spin columns for desalting

Procedure:

  • Resuspend the cell pellets in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Mix equal amounts of protein from the "heavy" and "light" labeled samples.

  • Reduce the disulfide bonds in the protein mixture by adding DTT and incubating.

  • Alkylate the cysteine residues by adding IAA and incubating in the dark.

  • Digest the proteins into peptides by adding trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubating overnight at 37°C.

  • Stop the digestion by adding formic acid.

  • Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Mandatory Visualizations

Experimental Workflow for L-Tyrosine-d2 Metabolic Labeling

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Start with healthy, proliferating cells Start with healthy, proliferating cells Wash cells with PBS Wash cells with PBS Start with healthy, proliferating cells->Wash cells with PBS Switch to SILAC media\n(Heavy: +L-Tyr-d2, Light: +L-Tyr) Switch to SILAC media (Heavy: +L-Tyr-d2, Light: +L-Tyr) Wash cells with PBS->Switch to SILAC media\n(Heavy: +L-Tyr-d2, Light: +L-Tyr) Culture for at least\n5-6 cell doublings Culture for at least 5-6 cell doublings Switch to SILAC media\n(Heavy: +L-Tyr-d2, Light: +L-Tyr)->Culture for at least\n5-6 cell doublings Harvest cells and extract proteins Harvest cells and extract proteins Culture for at least\n5-6 cell doublings->Harvest cells and extract proteins Combine equal amounts of\nheavy and light protein Combine equal amounts of heavy and light protein Harvest cells and extract proteins->Combine equal amounts of\nheavy and light protein Protein digestion\n(e.g., Trypsin) Protein digestion (e.g., Trypsin) Combine equal amounts of\nheavy and light protein->Protein digestion\n(e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein digestion\n(e.g., Trypsin)->LC-MS/MS Analysis Data Analysis\n(Quantification & Identification) Data Analysis (Quantification & Identification) LC-MS/MS Analysis->Data Analysis\n(Quantification & Identification)

Caption: A generalized workflow for metabolic labeling experiments using L-Tyrosine-d2.

Tyrosine Metabolism and Signaling Precursor Roles

L-Tyrosine is a non-essential amino acid that serves as a precursor for several important biological molecules, including neurotransmitters and hormones. Stable isotope labeling with L-Tyrosine-d2 can be used to trace its metabolic fate and investigate the synthesis rates of these molecules.

tyrosine_metabolism L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine hydroxylase Thyroid Hormones Thyroid Hormones L-Tyrosine->Thyroid Hormones Protein Synthesis Protein Synthesis L-Tyrosine->Protein Synthesis Dopamine Dopamine L-DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Overview of major metabolic pathways involving L-Tyrosine.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_Sos Grb2_Sos EGFR->Grb2_Sos Recruitment & Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion

Stable isotope labeling with L-Tyrosine-d2 presents a viable, though less documented, approach for quantitative proteomics compared to its D-isomer counterpart. The methodologies outlined in this guide, primarily adapted from D-Tyrosine-d2 protocols, provide a solid foundation for researchers to design and implement experiments for studying protein turnover, metabolic flux, and signaling pathways. Careful optimization of labeling conditions and awareness of the potential challenges are critical for obtaining accurate and reproducible results. As research in this area progresses, the specific applications and protocols for L-Tyrosine-d2 are expected to become more established, further expanding the toolkit for quantitative biology.

References

L-Tyrosine-d2 as a Tracer in Metabolic Pathway Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the principles of utilizing stable isotope-labeled L-Tyrosine for metabolic tracing are well-established, specific documentation and published studies on the precise use of L-Tyrosine-d2-2 are limited in publicly accessible literature. This guide is therefore based on established methodologies for closely related L-Tyrosine isotopologues (e.g., L-Tyrosine-d4, ¹³C-L-Tyrosine) and provides a comprehensive framework for the application of this compound in metabolic pathway analysis.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a critical precursor to a host of biologically vital molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2][3] The study of its metabolic pathways is crucial for understanding a range of physiological and pathological processes. Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics in vivo and in vitro.[4] L-Tyrosine-d2, a deuterated form of L-Tyrosine, serves as an effective tracer for these purposes. When introduced into a biological system, its metabolic fate can be tracked using mass spectrometry, providing a dynamic picture of tyrosine metabolism. This guide offers an in-depth overview of the application of L-Tyrosine-d2 as a tracer, complete with data presentation, experimental protocols, and pathway visualizations.

Core Principles of L-Tyrosine-d2 Tracing

The fundamental principle behind using L-Tyrosine-d2 as a tracer is the ability to distinguish it from its endogenous, unlabeled counterpart by its mass. The two deuterium atoms increase the molecular weight of L-Tyrosine by approximately 2 Da. This mass shift allows for its detection and quantification, along with its downstream metabolites, using mass spectrometry (MS). By measuring the rate of appearance of the deuterium label in various metabolites, researchers can calculate the flux through specific metabolic pathways.

Applications in Metabolic Research and Drug Development:
  • Quantifying Catecholamine Synthesis: Tracking the incorporation of deuterium from L-Tyrosine-d2 into dopamine, norepinephrine, and epinephrine provides a direct measure of the rate of catecholamine biosynthesis. This is invaluable for research in neurology, endocrinology, and pharmacology.

  • Investigating Thyroid Hormone Production: The synthesis of thyroxine (T4) and triiodothyronine (T3) involves the iodination of tyrosine residues on the thyroglobulin protein.[1] L-Tyrosine-d2 can be used to trace the incorporation of tyrosine into these hormones, offering insights into thyroid function and the effects of therapeutic interventions.

  • Elucidating Tyrosine Catabolism: The degradation of tyrosine is a complex pathway, and defects in this pathway can lead to metabolic disorders such as tyrosinemia.[5][6] Tracing the metabolism of L-Tyrosine-d2 can help to identify bottlenecks and dysregulations in its catabolism.

  • Drug Development: Understanding how a drug candidate affects the metabolism of key precursors like tyrosine is essential. L-Tyrosine-d2 tracing can be employed in preclinical and clinical studies to assess the on-target and off-target metabolic effects of new therapeutic agents.

Data Presentation

The following tables present representative quantitative data from studies that have utilized stable isotope-labeled tyrosine to investigate metabolic pathways. While not specific to this compound, these data illustrate the types of quantitative outcomes that can be obtained from such tracer studies.

Table 1: Representative Kinetic Data of Phenylalanine to Tyrosine Conversion

ParameterValue (mg/kg/day)Isotope UsedStudy Population
Phenylalanine Hydroxylation Rate4.73 +/- 7.34L-[1-¹³C]phenylalanineHealthy Men
Tyrosine Oxidation RateVaries with intakeL-[1-¹³C]tyrosineHealthy Adults
Whole-body Tyrosine BalanceNegative at low intakeL-[1-¹³C]tyrosineHealthy Adults

Data adapted from studies on aromatic amino acid requirements and may not directly reflect this compound kinetics.[7][8][9]

Table 2: Representative LC-MS/MS Parameters for Tyrosine Quantification

ParameterValue
LC ColumnReversed-phase C18
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 1.0 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Unlabeled Tyrosine)m/z 182.2 → 136.1
MRM Transition (Hypothetical L-Tyrosine-d2)m/z 184.2 → 138.1

These are typical parameters and require optimization for specific instrumentation and experimental conditions.[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a deuterated L-Tyrosine tracer. These are generalized protocols and should be adapted and optimized for specific research questions and experimental systems.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

Objective: To trace the incorporation of L-Tyrosine-d2 into intracellular metabolites and proteins in a cell culture model.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Tyrosine-free cell culture medium

  • L-Tyrosine-d2

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Methanol, ice-cold

  • Microcentrifuge tubes

  • Cell scraper

Procedure:

  • Cell Culture: Culture cells to approximately 70-80% confluency in standard medium.

  • Media Preparation: Prepare "heavy" medium by supplementing tyrosine-free medium with L-Tyrosine-d2 to the desired final concentration (e.g., 50-200 µM) and dFBS. Prepare a "light" control medium with unlabeled L-Tyrosine.

  • Labeling: a. Aspirate the standard medium from the cells. b. Wash the cells twice with sterile PBS. c. Add the pre-warmed "heavy" or "light" medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 2, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Harvesting and Metabolite Extraction: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add a sufficient volume of ice-cold methanol to cover the cells and incubate at -20°C for 15 minutes to quench metabolism. d. Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Collect the supernatant containing the metabolites. g. The cell pellet can be used for protein analysis.

  • Sample Preparation for MS: a. Evaporate the methanol from the supernatant under a stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., initial mobile phase).

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the isotopic enrichment in tyrosine and its downstream metabolites.

Protocol 2: In Vivo Tracer Infusion in a Rodent Model

Objective: To determine the in vivo kinetics of tyrosine metabolism in a rodent model.

Materials:

  • Laboratory rodents (e.g., rats, mice)

  • L-Tyrosine-d2, sterile solution

  • Saline, sterile

  • Anesthetic

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

Procedure:

  • Animal Preparation: a. Fast the animals overnight with free access to water. b. Anesthetize the animals. c. Surgically place catheters in a suitable artery for blood sampling and a vein for infusion.

  • Tracer Infusion: a. Administer a priming dose of L-Tyrosine-d2 to rapidly achieve isotopic steady state. b. Immediately follow with a continuous infusion of L-Tyrosine-d2 at a constant rate for the duration of the experiment (e.g., 2-4 hours).

  • Blood Sampling: a. Collect baseline blood samples before the tracer infusion. b. Collect arterial blood samples at regular intervals during the continuous infusion (e.g., every 30 minutes).

  • Sample Processing: a. Immediately centrifuge the blood samples to separate plasma. b. Store the plasma samples at -80°C until analysis.

  • Sample Preparation for MS: a. Thaw plasma samples on ice. b. Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile or methanol. c. Vortex and centrifuge at high speed. d. Transfer the supernatant to a new tube. e. Evaporate the solvent and reconstitute the extract for LC-MS/MS analysis.

  • Data Analysis: a. Determine the isotopic enrichment of tyrosine and its metabolites in the plasma samples using LC-MS/MS. b. Calculate metabolic flux rates using appropriate kinetic models.

Mandatory Visualizations

Signaling Pathways

Tyrosine_Metabolism cluster_catecholamine Catecholamine Synthesis cluster_thyroid Thyroid Hormone Synthesis cluster_catabolism Tyrosine Catabolism Tyrosine L-Tyrosine-d2 LDOPA L-DOPA-d2 Tyrosine->LDOPA Tyrosine Hydroxylase Thyroglobulin Thyroglobulin pHPP p-Hydroxyphenylpyruvate-d2 Tyrosine->pHPP Tyrosine Transaminase Dopamine Dopamine-d2 LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine-d2 Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine-d2 Norepinephrine->Epinephrine Iodinated_Tyr Iodinated Tyrosine-d2 on Thyroglobulin Thyroglobulin->Iodinated_Tyr Thyroperoxidase + Iodine T4_T3 T4 & T3-d2 Iodinated_Tyr->T4_T3 Coupling & Proteolysis Homogentisate Homogentisate-d2 pHPP->Homogentisate Fumarate_Acetoacetate Fumarate & Acetoacetate-d2 Homogentisate->Fumarate_Acetoacetate

Caption: Major metabolic pathways of L-Tyrosine.

Experimental Workflow

Experimental_Workflow Start Start: Experimental Design Tracer_Admin Tracer Administration (L-Tyrosine-d2) Start->Tracer_Admin In_Vitro In Vitro: Cell Culture Labeling Tracer_Admin->In_Vitro In_Vivo In Vivo: Tracer Infusion Tracer_Admin->In_Vivo Sample_Collection Sample Collection (Cells, Plasma, Tissues) In_Vitro->Sample_Collection In_Vivo->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis: Isotopic Enrichment & Flux Calculation LCMS_Analysis->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: Generalized workflow for a stable isotope tracing experiment.

Conclusion

L-Tyrosine-d2 is a valuable tool for the quantitative analysis of tyrosine metabolism. By employing the principles of stable isotope tracing, researchers can gain significant insights into the dynamics of catecholamine and thyroid hormone synthesis, as well as tyrosine catabolism. The methodologies and data presented in this guide provide a framework for designing and conducting experiments that can contribute to a deeper understanding of metabolic regulation in health and disease, and aid in the development of novel therapeutics. As with any tracer study, careful experimental design and rigorous data analysis are paramount to obtaining accurate and meaningful results.

References

A Technical Guide to L-Tyrosine-d2: Commercial Availability, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Tyrosine-d2, a deuterated stable isotope of the amino acid L-Tyrosine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of L-Tyrosine-d2 in their experimental workflows. The document covers commercial suppliers, quantitative specifications, and detailed experimental protocols for its application in metabolic labeling and as an internal standard for mass spectrometry-based analyses.

Commercial Suppliers and Availability

L-Tyrosine-d2 is available from several commercial suppliers specializing in stable isotopes and research chemicals. The purity, isotopic enrichment, available quantities, and pricing can vary between suppliers. Below is a comparative summary of major suppliers. Researchers are advised to request certificates of analysis for lot-specific details.

SupplierProduct Name/CAS NumberChemical PurityIsotopic Enrichment (atom % D)Available QuantitiesPrice (USD)
Sigma-Aldrich L-Tyrosine-(phenyl-3,5-d2) / 30811-19-999% (CP)[1]98 atom % D[1]1 g[2]$538.00 (for 1 g)[2]
L-Tyrosine-3,3-d2 / 72963-27-098% (CP)98 atom % DContact for bulk packagingContact for pricing
Cambridge Isotope Laboratories, Inc. L-Tyrosine (3,3-D₂, 98%) / DLM-2317-0.598%[3]98%[3]0.5 g[3]Contact for pricing
L-Tyrosine (ring-3,5-D₂, 98%) / DLM-449-598%98%5 gContact for pricing
MedChemExpress L-Tyrosine-d2-1 / HY-N0473S1096.93%[4]Not specified10 mg, 50 mg, 100 mgContact for pricing
CP Lab Safety L-Tyrosine-(phenyl-3,5-d2), min 98 atom% D, min 99% / ALA-L472165-1gmin 99%min 98 atom% D[5]1 g[5]$1,407.50 - $1,560.79 (for 1 g)[5]
LGC Standards L-Tyrosine-d2 / TRC-H899977Not specifiedNot specified10 mg, 25 mg, 50 mgLogin for pricing[6]
Cayman Chemical L-Tyrosine-d2≥98%Not specifiedContact for availabilityContact for pricing
Santa Cruz Biotechnology L-Tyrosine-d2Not specifiedNot specifiedContact for availabilityContact for pricing

Key Physicochemical Properties

PropertyValue
Molecular Formula C₉H₉D₂NO₃
Molecular Weight ~183.2 g/mol [7]
Appearance White to off-white solid
Storage 4°C, protect from light, stored under nitrogen[7]

Experimental Protocols

The following protocols are adapted from established methods for stable isotope labeling and analysis and are provided as a guide for using L-Tyrosine-d2 in cell culture and mass spectrometry-based proteomics and metabolomics.

Protocol 1: Stable Isotope Labeling in Cell Culture (SILAC) using L-Tyrosine-d2

This protocol describes the metabolic incorporation of L-Tyrosine-d2 into cellular proteins for quantitative proteomics.

Materials:

  • Mammalian cells of interest

  • Tyrosine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Tyrosine-d2

  • Phosphate-buffered saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

Procedure:

  • Cell Culture Preparation: Culture cells in standard complete medium to ~80% confluency.

  • Media Preparation:

    • Prepare "heavy" SILAC medium by supplementing tyrosine-free medium with L-Tyrosine-d2 at a final concentration of 50-200 µM (concentration should be optimized for the specific cell line).[8] Add dFBS to the desired concentration (typically 10%).

    • Prepare a "light" control medium with the same components but using unlabeled L-Tyrosine.

  • Metabolic Labeling:

    • Wash the cells twice with sterile PBS.

    • Replace the standard medium with either the "heavy" or "light" SILAC medium.

    • Culture the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid.[9]

  • Cell Harvesting and Lysis:

    • After the labeling period, wash the cells with cold PBS and harvest by scraping or trypsinization.

    • Lyse the cell pellets in an appropriate lysis buffer on ice for 30 minutes.[8]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]

  • Protein Digestion:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Combine equal amounts of protein from the "heavy" and "light" labeled samples.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.[8]

    • Digest the proteins into peptides using trypsin overnight at 37°C.[8]

  • Sample Cleanup and LC-MS/MS Analysis:

    • Desalt the peptide mixture using C18 columns.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of peptides containing L-Tyrosine-d2 will allow for their differentiation from the unlabeled counterparts.

Protocol 2: L-Tyrosine-d2 as an Internal Standard for Targeted Metabolomics

This protocol outlines the use of L-Tyrosine-d2 as an internal standard for the accurate quantification of L-Tyrosine in biological samples.

Materials:

  • Biological sample (e.g., plasma, cell extract)

  • L-Tyrosine-d2 stock solution of known concentration

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a defined volume of the biological sample (e.g., 100 µL of plasma), add a known amount of the L-Tyrosine-d2 internal standard stock solution.[10]

    • Precipitate proteins by adding 3-4 volumes of ice-cold methanol.[10]

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[10]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

    • Detect and quantify the native L-Tyrosine and the L-Tyrosine-d2 internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • The MRM transitions should be optimized for both the analyte and the internal standard.

  • Quantification:

    • Calculate the peak area ratio of the endogenous L-Tyrosine to the L-Tyrosine-d2 internal standard.

    • Determine the concentration of L-Tyrosine in the original sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled L-Tyrosine and a constant concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway

L-Tyrosine is a critical precursor for the synthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. The enzymatic conversion of L-Tyrosine to these vital molecules is a fundamental pathway in neurobiology and endocrinology.

Catecholamine_Biosynthesis LTyrosine L-Tyrosine LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

Catecholamine biosynthesis pathway starting from L-Tyrosine.
Metabolic Flux Analysis Workflow using L-Tyrosine-d2

Stable isotope-labeled L-Tyrosine-d2 can be used as a tracer to investigate metabolic flux through tyrosine-dependent pathways. This workflow outlines the key steps in such an experiment, from cell culture to data analysis.

Metabolic_Flux_Analysis cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_modeling Computational Phase cell_culture 1. Cell Culture (Tyrosine-free medium) labeling 2. Labeling with L-Tyrosine-d2 cell_culture->labeling quenching 3. Metabolic Quenching (e.g., cold methanol) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis (Detection of deuterated metabolites) extraction->lcms data_processing 6. Data Processing (Peak integration, isotopologue distribution) flux_analysis 7. Metabolic Flux Analysis Software data_processing->flux_analysis flux_map 8. Flux Map Generation & Interpretation flux_analysis->flux_map

Workflow for metabolic flux analysis using L-Tyrosine-d2.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of L-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for L-Tyrosine-d2, a deuterated stable isotope of the non-essential amino acid L-Tyrosine. As a critical tool in metabolic research, quantitative proteomics, and as an internal standard for mass spectrometry, understanding its properties is paramount for ensuring laboratory safety and experimental integrity.[1] While specific toxicological data for L-Tyrosine-d2 is limited, this document synthesizes available information from safety data sheets for L-Tyrosine and its deuterated analogs to establish a comprehensive safety protocol.

Core Properties and Specifications

L-Tyrosine-d2 is a white, solid, crystalline powder.[2][3] Its fundamental chemical and physical properties are summarized below. The primary difference from its non-deuterated counterpart is its increased molecular weight due to the presence of two deuterium atoms.

PropertyValueReferences
Chemical Name L-Tyrosine-d2[1]
Synonyms Deuterated L-Tyrosine[1]
Molecular Formula C₉H₉D₂NO₃
Appearance White solid[2]
Solubility Soluble in 1 M HCl, alkaline solutions. Slightly soluble in water. Insoluble in alcohol and acetone.[1][3]
Stability Stable under recommended storage conditions.[2][4]

Toxicological Profile and Hazard Identification

Hazard CategoryDescriptionReferences
Acute Toxicity No data available for L-Tyrosine-d2. L-Tyrosine may be harmful if swallowed or inhaled and may cause respiratory tract irritation.[2][6]
Skin Corrosion/Irritation May cause skin irritation.[3][6][7]
Eye Damage/Irritation May cause serious eye irritation.[3][6][7]
Carcinogenicity No data available. Suspected of causing cancer.[2][7]
Mutagenicity No data available.[2]
Reproductive Toxicity No data available.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[3][6][7]

A 13-week repeated-dose toxicity study in rats using L-Tyrosine identified a no-observed-adverse-effect level (NOAEL) of 600 mg/kg bw/day for males and 200 mg/kg bw/day for females.[8] Adverse effects at higher doses included increased liver and kidney weights.[8][9]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial to minimize exposure and maintain the integrity of L-Tyrosine-d2.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn when handling L-Tyrosine-d2 to prevent direct contact.[10]

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Protects against airborne particles and potential splashes.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact.[10]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[10]
Respiratory Protection NIOSH- or CEN-certified respirator if ventilation is inadequate or dust is generated.Prevents inhalation of the chemical powder.[10]
Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to airborne L-Tyrosine-d2.

  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[2] All manipulations that may generate dust, such as weighing, should be performed in a chemical fume hood.[10]

Storage Recommendations

Proper storage is essential for maintaining the stability and purity of L-Tyrosine-d2.

ConditionRecommendationReferences
Temperature 4°C for short-term storage. For solutions, -80°C for up to 6 months or -20°C for up to 1 month.[1][11]
Container Keep container tightly closed in a dry and well-ventilated place.[2][3][4][7][12]
Environment Store away from moisture and light.[1][11]
Incompatibilities Avoid strong oxidizing agents.[2][3]

Experimental Workflow for Safe Handling

The following diagram illustrates a systematic workflow for the safe handling of L-Tyrosine-d2 in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure clean and uncluttered work area (fume hood) check_ppe Verify availability and condition of all necessary PPE prep_area->check_ppe gather_equip Have all necessary equipment ready check_ppe->gather_equip weigh Weigh L-Tyrosine-d2 in a ventilated enclosure gather_equip->weigh Proceed to handling dissolve Slowly add solid to solvent if preparing a solution weigh->dissolve label_container Properly label the container with chemical name, concentration, and date dissolve->label_container close_container Tightly close the L-Tyrosine-d2 container label_container->close_container Proceed to post-handling clean_equip Thoroughly clean all equipment and work surfaces close_container->clean_equip wash_hands Wash hands thoroughly with soap and water clean_equip->wash_hands dispose_ppe Properly dispose of contaminated PPE wash_hands->dispose_ppe

Caption: Workflow for the safe handling of L-Tyrosine-d2.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid measures should be taken.

Exposure RouteFirst Aid MeasuresReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[2][3]
Skin Contact Wash off with soap and plenty of water.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2][3]
Ingestion Rinse mouth. Call a POISON CENTER or physician if you feel unwell.[3]
Spills and Leaks

For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container.[2] For large spills, use a shovel for containment and disposal.[2] In either case, a self-contained breathing apparatus should be used to avoid inhalation of the product.[2]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] As a stable isotope-labeled compound, L-Tyrosine-d2 is not radioactive, and therefore, no special precautions related to radioactivity are required for its disposal.[10] The disposal procedure should be the same as for the unlabeled chemical.[10]

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of implementing safety measures when working with L-Tyrosine-d2.

G cluster_assessment Risk Assessment cluster_controls Control Measures cluster_response Emergency Response review_sds Review Safety Data Sheet identify_hazards Identify Potential Hazards (Irritation, Inhalation) review_sds->identify_hazards eng_controls Implement Engineering Controls (Fume Hood) identify_hazards->eng_controls Mitigate Risks admin_controls Follow Administrative Controls (SOPs) eng_controls->admin_controls ppe Use Appropriate Personal Protective Equipment admin_controls->ppe first_aid Know First Aid Procedures ppe->first_aid Prepare for Emergencies spill_response Understand Spill Response first_aid->spill_response disposal Follow Proper Waste Disposal spill_response->disposal

Caption: Logical flow of safety precautions for L-Tyrosine-d2.

By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle L-Tyrosine-d2, ensuring both personal safety and the integrity of their experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for L-Tyrosine-d2 in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. While the technique traditionally employs amino acids labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), there is growing interest in using deuterated amino acids like L-Tyrosine-d2. However, it is important to note that the scientific literature and available protocols predominantly feature the use of D-Tyrosine-d2 for such experiments. This is likely due to specific research interests in D-amino acid metabolism and potential challenges associated with the stability of deuterium on the L-isomer during metabolic processes.

These application notes and protocols are primarily based on the established use of D-Tyrosine-d2 in SILAC experiments. Researchers interested in using L-Tyrosine-d2 should consider these as a starting point and may need to perform additional optimization. The core principles and experimental workflows are largely transferable.

Core Principles

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., L-Tyrosine), while the other is grown in "heavy" medium containing the isotope-labeled version (e.g., D-Tyrosine-d2). Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. After experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the relative quantification of proteins between the two samples.

Data Presentation

Table 1: Recommended Starting Concentrations for D-Tyrosine-d2 Labeling in Cell Culture
Cell Line TypeD-Tyrosine-d2 Concentration (mM)Incubation TimeNotes
Adherent (e.g., HEK293, HeLa)0.1 - 1.024 - 72 hoursA titration experiment is recommended to determine the optimal concentration. Start with a lower concentration to assess potential toxicity and incorporation efficiency.
Suspension (e.g., Jurkat, K562)0.1 - 1.024 - 72 hoursOptimization is crucial as suspension cells may have different uptake efficiencies.
Table 2: Stock Solution Preparation for D-Tyrosine-d2
ParameterValue
Reagent D-Tyrosine-d2
Molecular Weight ~183.19 g/mol
Solvent 1 M HCl or 1 M NaOH
Procedure To prepare a 100 mM stock solution, dissolve 18.32 mg of D-Tyrosine-d2 in a small volume of 1 M HCl to dissolve, then neutralize with 1 M NaOH to pH ~7.4. Bring the final volume to 1 mL with sterile, nuclease-free water.
Sterilization Filter through a 0.22 µm filter.
Storage Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of SILAC Media
  • Start with a Tyrosine-free basal medium: Use a commercial DMEM or RPMI-1640 formulation that lacks L-Tyrosine.

  • Prepare "Light" Medium: Supplement the Tyrosine-free medium with unlabeled L-Tyrosine to the desired final concentration (typically the same concentration as the heavy amino acid).

  • Prepare "Heavy" Medium: Supplement the Tyrosine-free medium with D-Tyrosine-d2 from your stock solution to the desired final concentration (refer to Table 1).

  • Complete the Media: Add dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10-15%. The use of dialyzed serum is critical to minimize the introduction of unlabeled L-Tyrosine. Add other necessary supplements like penicillin-streptomycin and L-glutamine.

  • Sterilize: Filter the complete media through a 0.22 µm filter before use.

Protocol 2: SILAC Labeling of Adherent Cells
  • Cell Seeding: Seed cells in two separate culture dishes, one for the "light" and one for the "heavy" condition.

  • Adaptation: Culture the cells in their respective "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) and a vehicle control to the other ("light" labeled cells).

  • Cell Harvest: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Pooling: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Downstream Processing: The mixed sample is now ready for protein digestion, peptide fractionation, and LC-MS/MS analysis.

Mandatory Visualizations

SILAC_Workflow cluster_prep Media Preparation cluster_culture Cell Culture & Labeling cluster_exp Experiment cluster_process Sample Processing light_medium Light Medium (L-Tyrosine) light_cells Culture 'Light' Cells light_medium->light_cells heavy_medium Heavy Medium (D-Tyrosine-d2) heavy_cells Culture 'Heavy' Cells heavy_medium->heavy_cells control Control Treatment light_cells->control experiment Experimental Treatment heavy_cells->experiment combine Combine Lysates (1:1) control->combine experiment->combine digest Protein Digestion combine->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis

Caption: General workflow for a SILAC experiment using D-Tyrosine-d2.

Tyrosine_Metabolism cluster_incorporation Protein Synthesis cluster_degradation Potential Degradation L_Tyr L-Tyrosine tRNA_synthetase Aminoacyl-tRNA Synthetase L_Tyr->tRNA_synthetase Efficient D_Tyr_d2 D-Tyrosine-d2 D_Tyr_d2->tRNA_synthetase Inefficient DAO D-amino Acid Oxidase (DAO) D_Tyr_d2->DAO ribosome Ribosome tRNA_synthetase->ribosome protein Protein Incorporation ribosome->protein degradation_products Degradation Products DAO->degradation_products

Caption: Simplified diagram of Tyrosine incorporation and potential D-Tyrosine-d2 degradation.

Troubleshooting and Considerations

  • Low Incorporation Efficiency: The incorporation of D-amino acids into proteins by mammalian cells is generally less efficient than for L-amino acids. To maximize incorporation, ensure cells are cultured for a sufficient number of doublings in the heavy medium.

  • Competition with L-Tyrosine: The presence of any unlabeled L-Tyrosine in the heavy medium will compete with D-Tyrosine-d2 for incorporation. It is crucial to use high-quality Tyrosine-free basal media and dialyzed FBS.

  • D-amino Acid Oxidase (DAO) Activity: Some cell lines may express DAO, an enzyme that can degrade D-amino acids, reducing the availability of D-Tyrosine-d2 for labeling. If low incorporation is observed, consider assaying for DAO activity or using a DAO inhibitor.

  • Toxicity: High concentrations of D-Tyrosine may be toxic to some cell lines. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells.

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography. This should be considered during data analysis.

Application Notes and Protocols for L-Tyrosine-d2 in Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein turnover, encompassing the dynamic processes of protein synthesis and degradation, is fundamental to understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. A powerful technique to quantify protein turnover is metabolic labeling with stable, non-radioactive isotopes, followed by mass spectrometry-based analysis. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely adopted method that provides high accuracy and precision.

This document provides detailed application notes and protocols for the use of L-Tyrosine-d2, a deuterated stable isotope of the amino acid L-tyrosine, for quantitative protein turnover studies in mammalian cells. While the use of deuterated D-tyrosine (D-Tyrosine-d2) has been explored, its application in mammalian systems is hampered by the presence of D-amino acid oxidase, an enzyme that degrades D-amino acids.[1][2] The use of the natural L-isomer, L-Tyrosine-d2, circumvents this issue, making it a more suitable tracer for incorporation into newly synthesized proteins.

These protocols are based on the principles of dynamic SILAC and are intended to guide researchers in designing and executing experiments to measure protein synthesis and degradation rates. The provided data and methodologies will be valuable for professionals in basic research and drug development seeking to understand the dynamics of the proteome in response to various stimuli or therapeutic interventions.

Data Presentation

The following tables summarize quantitative data related to protein turnover studies in common mammalian cell lines. These values are derived from studies using stable isotope labeling and mass spectrometry and serve as a reference for expected protein turnover rates.

Table 1: General Protein Turnover Characteristics in Mammalian Cells

ParameterCell LineValueNotes
Average Protein Half-lifeHeLa~20 hours[3][4]Approximately 60% of proteins have half-lives clustered within 5 hours of this average.[3][4]
Proteome Turnover (50%)HeLa~24 hours[3][4]This value is corrected for protein abundance and is close to the cell doubling time.[3]
Range of Protein Half-livesHuman Fibroblasts3 to 573 hoursDemonstrates the wide range of protein stability within a single cell type.[5]
Average Protein Half-lifeHuman Fibroblasts59.9 hours

Table 2: Half-lives of Selected Proteins in Human Cells

ProteinCell TypeHalf-life (hours)Functional Class
Alpha-5 (Proteasome Subunit)Human A549264Protein Degradation[6]
Alpha-2 (Proteasome Subunit)Human A54927Protein Degradation[6]
Beta-1 (Proteasome Subunit)Human A5493150Protein Degradation[6]
Beta-5 (Proteasome Subunit)Human A54931Protein Degradation[6]
HistonesHeLaVery longChromatin Structure[3]
Ornithine DecarboxylaseGeneral< 1Biosynthesis
p53General< 1Tumor Suppressor

Experimental Protocols

This section provides a detailed protocol for a dynamic SILAC experiment adapted for the use of L-Tyrosine-d2 to measure protein turnover.

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Tyrosine-d2

Objective: To incorporate L-Tyrosine-d2 into newly synthesized proteins in cultured mammalian cells for the measurement of protein synthesis and degradation rates.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, Jurkat)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Tyrosine-free growth medium

  • Dialyzed fetal bovine serum (dFBS)

  • L-Tyrosine (light)

  • L-Tyrosine-d2 (heavy)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Preparation of SILAC Media:

    • Light Medium: Prepare tyrosine-free medium supplemented with dFBS and a standard concentration of light L-Tyrosine.

    • Heavy Medium: Prepare tyrosine-free medium supplemented with dFBS and L-Tyrosine-d2 at the same concentration as the light L-Tyrosine.

    • Note: The optimal concentration of L-Tyrosine-d2 may need to be determined empirically for each cell line, but starting with the standard concentration of L-Tyrosine in the chosen medium formulation is recommended.

  • Cell Culture and Adaptation (for measuring degradation):

    • Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure near-complete incorporation of L-Tyrosine-d2 into the proteome.

    • Monitor cell morphology and doubling time to ensure that the heavy isotope does not adversely affect cell health.

  • Pulse-Chase Experiment (for measuring degradation):

    • After complete labeling in the heavy medium, wash the cells twice with sterile PBS.

    • Switch the cells to the "light" medium. This is time point zero (t=0).

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to track the dilution of the heavy label as proteins are degraded and replaced with newly synthesized proteins containing the light amino acid.

  • Pulse Labeling Experiment (for measuring synthesis):

    • Culture cells in the "light" medium.

    • At the start of the experiment (t=0), switch the cells to the "heavy" medium.

    • Harvest cells at various time points to monitor the incorporation of the heavy label into newly synthesized proteins.

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS and detach using a cell scraper.

    • For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

    • Store cell pellets at -80°C until further processing.

Protocol 2: Sample Preparation for Mass Spectrometry

Objective: To process L-Tyrosine-d2 labeled cell pellets for proteomic analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 spin columns for desalting

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Protein Digestion:

    • Take an equal amount of protein from each time point.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

    • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the desalted peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent for mass spectrometry.

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect the mass difference between peptides containing L-Tyrosine and L-Tyrosine-d2.

Data Analysis

The raw mass spectrometry data is processed to identify peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of heavy to light peptide intensities at each time point is used to calculate the rates of protein synthesis or degradation. Protein turnover rates (half-lives) can be determined by fitting the data to exponential decay or incorporation models.

Visualizations

Signaling Pathways Regulating Protein Turnover

The following diagrams illustrate the two major pathways responsible for protein degradation in mammalian cells: the Ubiquitin-Proteasome System and Autophagy.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP -> AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Substrate->Substrate Deubiquitination Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition & Binding Proteasome->Ub Ub Recycling Peptides Peptides Proteasome->Peptides Degradation (ATP-dependent)

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Autophagy_Pathway Stress Cellular Stress (e.g., Nutrient Deprivation) mTORC1 mTORC1 Stress->mTORC1 Inhibition ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition PI3K_complex Class III PI3K Complex ULK1_complex->PI3K_complex Activation Phagophore Phagophore (Isolation Membrane) PI3K_complex->Phagophore Initiation Autophagosome Autophagosome Phagophore->Autophagosome Closure ATG_proteins ATG Proteins ATG_proteins->Phagophore Elongation LC3 LC3-I -> LC3-II (Lipidation) LC3->Phagophore Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling of Cellular Components Autolysosome->Degradation

Caption: The Autophagy-Lysosomal Pathway for bulk degradation of cellular components.

Experimental Workflow

The following diagram outlines the experimental workflow for a protein turnover study using L-Tyrosine-d2.

Protein_Turnover_Workflow Cell_Culture 1. Cell Culture (Light or Heavy Medium) Pulse_Chase 2. Pulse-Chase or Pulse Labeling with L-Tyrosine-d2 Cell_Culture->Pulse_Chase Harvesting 3. Cell Harvesting at Multiple Time Points Pulse_Chase->Harvesting Lysis 4. Cell Lysis & Protein Extraction Harvesting->Lysis Digestion 5. Protein Digestion (Trypsin) Lysis->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Data Analysis (Quantification of Heavy/Light Ratios) LC_MS->Data_Analysis Turnover_Calc 8. Calculation of Protein Turnover Rates Data_Analysis->Turnover_Calc

Caption: Experimental workflow for L-Tyrosine-d2 based protein turnover studies.

References

Application Note: Quantification of L-Tyrosine-d2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tyrosine is a crucial amino acid involved in numerous metabolic pathways, including the synthesis of neurotransmitters and thyroid hormones.[1] Stable isotope-labeled L-Tyrosine, such as L-Tyrosine-d2, serves as an excellent internal standard for accurate and precise quantification of its unlabeled counterpart in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency.[2][3] This application note provides a detailed protocol for the detection and quantification of L-Tyrosine-d2 using a triple quadrupole mass spectrometer, intended for researchers, scientists, and professionals in drug development.

Principle

This method utilizes a liquid chromatography system to separate L-Tyrosine-d2 from other sample components, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (in this case, protonated L-Tyrosine-d2) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective and sensitive technique allows for accurate quantification even at low concentrations in complex biological samples.[4]

Experimental Protocols

Materials and Reagents
  • L-Tyrosine-d2 (≥98% purity, isotopic purity ≥98%)

  • L-Tyrosine (≥98% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA, ≥98% purity)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Tyrosine and L-Tyrosine-d2 in a 50:50 mixture of methanol and water to prepare individual 1 mg/mL stock solutions.[4] Store stock solutions at -20°C.[4]

  • Working Standard Solutions:

    • Prepare a series of L-Tyrosine working standard solutions by serially diluting the stock solution with 50:50 methanol/water to create calibration standards.

    • Prepare a working internal standard (IS) solution of L-Tyrosine-d2 at a concentration of 1 µg/mL by diluting the stock solution with 50:50 methanol/water.[4]

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples on ice.[2][4]

  • In a microcentrifuge tube, add 50 µL of plasma.[4]

  • Add 10 µL of the 1 µg/mL L-Tyrosine-d2 internal standard working solution to each plasma sample (and to each calibration curve point).[4]

  • Vortex for 10 seconds.[4]

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.[4]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2][4]

  • Transfer the supernatant to a clean microcentrifuge tube.[2][4]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water with 0.1% Formic Acid : 2% Acetonitrile with 0.1% Formic Acid).[4]

  • Vortex for 30 seconds.[4]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[4]

Data Presentation

Table 1: Liquid Chromatography (LC) Parameters
ParameterValue
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[2][4]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Gradient Linear gradient (e.g., 5% to 95% B over several minutes)[2]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note: A chiral HPLC column may be necessary for the separation of D- and L-isomers if required.[4]

Table 2: Mass Spectrometry (MS) Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Table 3: Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
L-Tyrosine182.1136.11001530
L-Tyrosine-d2 184.1 138.1 100 15 30

Note: The MRM transition for L-Tyrosine is well-established.[5] The transition for L-Tyrosine-d2 is predicted based on a +2 Da mass shift due to deuterium labeling.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add L-Tyrosine-d2 IS (10 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (200 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_vial HPLC Vial filter->hplc_vial lc_separation LC Separation hplc_vial->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis mrm_logic cluster_tyrosine L-Tyrosine cluster_tyrosine_d2 L-Tyrosine-d2 (Internal Standard) q1_tyr Q1: Precursor Ion (m/z 182.1) q2_tyr Q2: Collision Cell (Fragmentation) q1_tyr->q2_tyr Select q3_tyr Q3: Product Ion (m/z 136.1) q2_tyr->q3_tyr Monitor detector Detector q3_tyr->detector q1_tyr_d2 Q1: Precursor Ion (m/z 184.1) q2_tyr_d2 Q2: Collision Cell (Fragmentation) q1_tyr_d2->q2_tyr_d2 Select q3_tyr_d2 Q3: Product Ion (m/z 138.1) q2_tyr_d2->q3_tyr_d2 Monitor q3_tyr_d2->detector esi Electrospray Ionization esi->q1_tyr esi->q1_tyr_d2

References

Application Notes and Protocols for the Analysis of L-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a precursor to several critical neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones.[1][2] Its deuterated analog, L-Tyrosine-d2, serves as an invaluable internal standard for the accurate quantification of endogenous L-Tyrosine in biological matrices by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatography, and instrument response.[3][4] This document provides detailed application notes and protocols for common sample preparation techniques for the analysis of L-Tyrosine-d2 in biological samples, primarily plasma.

Sample Preparation Techniques

The goal of sample preparation is to extract L-Tyrosine-d2 from the complex biological matrix, remove interfering substances such as proteins and phospholipids, and concentrate the analyte for sensitive and accurate analysis.[5] The most common techniques employed are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[4][5] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Protocol for Protein Precipitation of Plasma Samples:

Materials:

  • Human plasma samples

  • L-Tyrosine-d2 internal standard solution

  • Ice-cold methanol or acetonitrile (LC-MS grade)[3][4]

  • 0.1% Formic acid in water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the L-Tyrosine-d2 internal standard solution at a known concentration.

  • Add 300-400 µL of ice-cold methanol or acetonitrile.[3][4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[3]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3][4]

  • Carefully transfer the supernatant to a clean tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid: 2% acetonitrile with 0.1% formic acid).[4]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to isolate analytes from a complex matrix based on their physical and chemical properties.[6] It can offer cleaner extracts compared to protein precipitation, potentially reducing matrix effects.[7] For a polar compound like L-Tyrosine, a mixed-mode or a reversed-phase C18 sorbent can be utilized.

Protocol for Solid-Phase Extraction of Plasma Samples:

Materials:

  • Human plasma samples

  • L-Tyrosine-d2 internal standard solution

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • 0.1% Formic acid in water and methanol

  • SPE vacuum manifold

Procedure:

  • Pre-treat plasma: To 100 µL of plasma, add 10 µL of L-Tyrosine-d2 internal standard and 200 µL of 0.1% formic acid in water. Vortex to mix.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the L-Tyrosine-d2 with 1 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. While less common for highly polar amino acids, it can be optimized for specific applications.

Protocol for Liquid-Liquid Extraction of Plasma Samples:

Materials:

  • Human plasma samples

  • L-Tyrosine-d2 internal standard solution

  • Extraction solvent (e.g., a mixture of isopropanol and ethyl acetate)

  • Aqueous buffer (e.g., phosphate buffer)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of L-Tyrosine-d2 internal standard.

  • Add 100 µL of aqueous buffer and vortex.

  • Add 600 µL of the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the quantitative performance of the analytical method. The following table summarizes typical performance data, primarily for protein precipitation, as it is the most widely reported method for this type of analysis.

ParameterProtein Precipitation (Methanol/Acetonitrile)Solid-Phase Extraction (C18)Liquid-Liquid Extraction
Recovery Generally >80%[8]Can be variable, but optimized methods can achieve >80%Highly dependent on solvent and pH
Matrix Effect Can be significant, but often compensated by the deuterated internal standard[4]Generally lower than PPT[7]Can be significant
Linear Range 0.03 - 10 µM (for tyrosine derivatives)[3]Analyte dependentAnalyte dependent
Limit of Detection (LOD) 0.025 - 0.05 µM (for tyrosine derivatives)[3]Method and analyte dependentMethod and analyte dependent
Within-day CV (%) 2.7 - 7.0[3]Typically <15% for validated methodsTypically <15% for validated methods
Between-day CV (%) 7.9 - 13.0[3]Typically <15% for validated methodsTypically <15% for validated methods

Experimental Workflows and Signaling Pathways

Experimental Workflow for L-Tyrosine-d2 Analysis

The general workflow for the analysis of L-Tyrosine-d2 in a biological sample involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis Analysis A Biological Sample (e.g., Plasma) B Add L-Tyrosine-d2 (Internal Standard) A->B C Protein Precipitation / SPE / LLE B->C D Centrifugation / Elution C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Quantification G->H

Experimental workflow for L-Tyrosine-d2 analysis.

L-Tyrosine Metabolic Pathway

L-Tyrosine is a central node in several important metabolic pathways. Understanding these pathways is crucial for interpreting data from metabolic studies using L-Tyrosine-d2 as a tracer.

G Tyrosine L-Tyrosine LDopa L-DOPA Tyrosine->LDopa Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) Tyrosine->Thyroid Melanin Melanin Tyrosine->Melanin Fumarate Fumarate + Acetoacetate Tyrosine->Fumarate Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Simplified L-Tyrosine metabolic pathway.

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of L-Tyrosine-d2. Protein precipitation offers a simple, rapid, and high-recovery method suitable for many applications. For analyses requiring lower detection limits or for complex matrices where matrix effects are a significant concern, solid-phase extraction may provide cleaner extracts and improved performance. The protocols and data presented herein provide a comprehensive guide for researchers to develop and implement robust analytical methods for L-Tyrosine-d2 analysis.

References

Quantifying Post-Translational Modifications with L-Tyrosine-d2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing L-Tyrosine-d2 in the quantitative analysis of post-translational modifications (PTMs), with a primary focus on tyrosine phosphorylation. The methodologies described herein leverage Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry to provide a robust platform for differential proteomic studies.

Application Note: L-Tyrosine-d2 in SILAC for Quantitative Phosphoproteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] The core principle of SILAC involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control cell population is cultured with the natural "light" amino acid counterpart.[2] L-Tyrosine-d2, a deuterated stable isotope of L-Tyrosine, serves as an effective "heavy" amino acid for these studies.

When cells are grown in a medium where natural L-Tyrosine is replaced by L-Tyrosine-d2, the deuterated amino acid is incorporated into newly synthesized proteins.[1] After a sufficient number of cell divisions (typically at least five), the cellular proteome becomes fully labeled.[3][4] This results in a specific mass shift for every tyrosine-containing peptide in the "heavy" labeled cells compared to the "light" control cells. This mass difference, easily detectable by mass spectrometry, allows for the direct and accurate quantification of protein and peptide abundance between the two cell populations when their lysates are mixed.[5]

The application of L-Tyrosine-d2 in SILAC is particularly advantageous for studying tyrosine phosphorylation, a critical PTM in cellular signaling pathways.[6][7] By combining SILAC with phosphopeptide enrichment techniques, researchers can specifically isolate and quantify changes in tyrosine phosphorylation levels in response to various stimuli, such as drug treatment or growth factor stimulation.[8][9] This approach provides valuable insights into the activation and regulation of signaling cascades, making it an indispensable tool in drug discovery and molecular biology research.[10]

Experimental Protocols

Protocol 1: SILAC Labeling of Mammalian Cells with L-Tyrosine-d2

This protocol outlines the steps for metabolically labeling mammalian cells using L-Tyrosine-d2 for quantitative phosphoproteomics.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine, L-Lysine, and L-Arginine

  • "Heavy" L-Tyrosine-d2

  • "Light" L-Tyrosine

  • "Heavy" and "Light" L-Lysine and L-Arginine (if performing a triple-labeling experiment)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Media Preparation:

    • Prepare "Heavy" SILAC medium by supplementing the tyrosine-deficient basal medium with L-Tyrosine-d2 to a final concentration of 0.5 mM.[1] Also, add the "heavy" isotopes of L-Lysine and L-Arginine if required for your experiment.

    • Prepare "Light" SILAC medium by supplementing the same basal medium with "light" L-Tyrosine, L-Lysine, and L-Arginine at their normal physiological concentrations.

    • Supplement both "Heavy" and "Light" media with 10% dFBS and other necessary components like penicillin/streptomycin.[3]

    • Filter-sterilize the prepared media using a 0.22 µm filter.[11]

  • Cell Culture and Labeling:

    • Culture the cells in standard complete medium until they reach approximately 70-80% confluency.

    • Wash the cells twice with sterile PBS to remove any residual standard medium.[1]

    • Split the cell population into two separate culture flasks.

    • Culture one population in the "Heavy" SILAC medium and the other in the "Light" SILAC medium.

    • Passage the cells for at least five to six cell doublings in their respective SILAC media to ensure complete incorporation of the labeled amino acids.[3][4] The incorporation efficiency should be checked by mass spectrometry and should be >95%.[12]

  • Cell Treatment and Harvest:

    • Once labeling is complete, the cells can be subjected to experimental treatments (e.g., drug administration, growth factor stimulation). The control "Light" cells are typically mock-treated.

    • After treatment, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization and collect them by centrifugation.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol describes the steps for preparing cell lysates and digesting proteins for subsequent phosphopeptide enrichment and LC-MS/MS analysis.

Materials:

  • Labeled cell pellets ("Heavy" and "Light")

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting columns

Procedure:

  • Cell Lysis:

    • Resuspend the "Heavy" and "Light" cell pellets in lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatants containing the protein extracts.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both "Heavy" and "Light" lysates using a BCA protein assay.

    • Mix equal amounts of protein from the "Heavy" and "Light" lysates.[1]

  • Protein Reduction, Alkylation, and Digestion:

    • Reduce the disulfide bonds in the mixed protein sample by adding DTT to a final concentration of 5 mM and incubating for 1 hour at room temperature.[10]

    • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 1 hour in the dark at room temperature.[10]

    • Dilute the sample 8-fold with 50 mM ammonium bicarbonate (pH 8.5).[10]

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C for protein digestion.[11]

  • Peptide Desalting:

    • Acidify the peptide digest with TFA to a final pH of <3.

    • Desalt the peptide mixture using C18 columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 3: Phosphotyrosine Peptide Enrichment

This protocol details the immunoaffinity purification of tyrosine-phosphorylated peptides.

Materials:

  • Desalted peptide mixture

  • Anti-phosphotyrosine (pY) antibody-conjugated beads (e.g., P-Tyr-1000 Kit)

  • Immunoprecipitation (IP) buffer

  • Wash buffers

  • Elution buffer

Procedure:

  • Immunoprecipitation:

    • Resuspend the dried peptide mixture in IP buffer.

    • Add the anti-pY antibody-conjugated beads to the peptide solution.

    • Incubate with gentle rotation for a specified time (e.g., 2 hours to overnight) at 4°C to allow for the binding of phosphotyrosine-containing peptides.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound phosphopeptides from the beads using an appropriate elution buffer (e.g., a low pH solution).

    • Collect the eluate containing the enriched phosphotyrosine peptides.

    • Desalt the enriched peptides using C18 columns and dry them in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and subsequent data processing.

Instrumentation and Software:

  • High-resolution mass spectrometer (e.g., Orbitrap-based)

  • Nano-flow liquid chromatography system

  • Data analysis software (e.g., MaxQuant, Proteome Discoverer)[1]

Procedure:

  • LC-MS/MS Analysis:

    • Resuspend the enriched phosphopeptide sample in a suitable buffer for LC-MS/MS analysis.

    • Inject the sample onto the nano-LC system coupled to the mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent concentration.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package like MaxQuant.

    • The software will perform peptide identification by searching the MS/MS spectra against a protein database.

    • Crucially, the software will quantify the relative abundance of the "Heavy" and "Light" peptide pairs based on their signal intensities in the MS1 spectra.

    • The software calculates the "Heavy/Light" (H/L) ratio for each identified phosphopeptide, which represents the fold change in phosphorylation at that specific site between the two experimental conditions.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from a SILAC phosphoproteomics experiment can be presented. The data shown here is hypothetical and for illustrative purposes.

Table 1: Quantification of Phosphorylation Changes in EGFR Signaling Pathway Components upon EGF Stimulation

ProteinPhosphorylation SiteH/L Ratio (EGF-stimulated/Control)p-value
EGFRY9928.5<0.001
EGFRY106812.2<0.001
EGFRY114810.1<0.001
SHC1Y3176.3<0.005
GRB2Y2094.8<0.01
GAB1Y6277.9<0.001
PLCG1Y7835.1<0.01
STAT3Y7053.5<0.05

Table 2: LC-MS/MS Parameters for L-Tyrosine-d2 SILAC Analysis

ParameterSetting
Mass SpectrometerQ-Exactive HF-X
Precursor Scan Range400-1000 m/z
MS1 Resolution120,000
MS/MS Resolution45,000
Isolation Width0.4 m/z
Normalized Collision Energy (HCD)32%
Data Acquisition ModeData-Dependent Acquisition (DDA)

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits (pY) PLCg PLCγ EGFR->PLCg Activates (pY) STAT3 STAT3 EGFR->STAT3 Activates (pY) SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC STAT3->Transcription

Caption: Simplified EGFR signaling pathway highlighting key tyrosine phosphorylation events.

Experimental Workflow Diagram

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis Light Culture in 'Light' Medium (L-Tyrosine) Control Control Treatment Light->Control Heavy Culture in 'Heavy' Medium (L-Tyrosine-d2) Stimulus Stimulus (e.g., Drug) Heavy->Stimulus Mix Mix Lysates (1:1) Control->Mix Stimulus->Mix Digest Protein Digestion Mix->Digest Enrich Phosphotyrosine Peptide Enrichment Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Experimental workflow for quantitative phosphoproteomics using L-Tyrosine-d2 SILAC.

Logical Relationship Diagram

Data_Logic cluster_ms Mass Spectrometry Data cluster_analysis Data Analysis cluster_output Output MS1 MS1 Spectra (Peptide Intensity) Quant Quantification (Heavy/Light Ratio) MS1->Quant MS2 MS2 Spectra (Peptide Sequence) Ident Peptide Identification MS2->Ident Result Quantitative Phosphoproteomic Profile Quant->Result Ident->Result

Caption: Logical flow of data processing in a SILAC phosphoproteomics experiment.

References

Application Notes and Protocols: L-Tyrosine-d2 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of L-Tyrosine-d2, a stable isotope-labeled form of the essential amino acid L-Tyrosine, in the field of drug metabolism and pharmacokinetics (DMPK). The unique properties of L-Tyrosine-d2 make it an invaluable tool for the accurate quantification of endogenous L-Tyrosine and for tracing its metabolic fate in various biological systems.

Core Applications in DMPK

The primary application of L-Tyrosine-d2 in DMPK studies is its use as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based quantification because they share nearly identical physicochemical properties with the analyte of interest.[4][5] This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in instrument response.[4]

Key applications include:

  • Accurate Quantification of L-Tyrosine: L-Tyrosine-d2 is used to precisely measure the concentration of endogenous L-Tyrosine in various biological matrices such as plasma, urine, and tissue homogenates.[4][5] This is crucial for understanding the baseline physiology and identifying any pathological alterations in Tyrosine levels.[5]

  • Metabolic Flux Analysis: As a stable isotope tracer, L-Tyrosine-d2 can be introduced into a biological system to track its conversion into key metabolites.[5] This allows researchers to study the dynamics of metabolic pathways, such as the synthesis rates of catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[5]

  • Disease Biomarker Discovery: By enabling reliable and reproducible measurements of L-Tyrosine and its metabolites, L-Tyrosine-d2 aids in the identification of potential disease biomarkers.[5] Altered Tyrosine metabolism has been linked to several conditions, including liver disease and tyrosinemia.[5]

  • Investigating Inborn Errors of Metabolism: Deuterated tyrosine loads have been administered to patients to study defects in the tyrosine oxidation pathway, helping to diagnose conditions like nonhepatic tyrosinemia.[6]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of L-Tyrosine using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters for L-Tyrosine Quantification

Parameter Value Reference
Internal Standard L-Tyrosine-d2 or similar deuterated variants [4][5]
Mass Spectrometer Triple quadrupole [4][7]
Ionization Mode Positive Electrospray Ionization (ESI) [4][7]
MRM Transition (Tyrosine) m/z 182.1 → 136.1 [7][8]
MRM Transition (IS) Varies based on deuteration pattern (e.g., m/z 184.1 for d2) [4]

| Chromatography | Reversed-phase or HILIC |[4][7] |

Table 2: Recommended Starting Concentrations for L-Tyrosine-d2 Labeling in Cell Culture

Cell Line Type L-Tyrosine-d2 Concentration (µM) Incubation Time (hours) Notes
Adherent (e.g., HEK293, HeLa) 50 - 200 24 - 72 Begin with lower concentrations and shorter incubation times to assess toxicity and incorporation efficiency.

| Suspension (e.g., Jurkat, K562) | 50 - 200 | 24 - 72 | Optimization of labeling conditions is crucial as high concentrations of tyrosine isomers may have toxic effects.[9] |

Experimental Protocols

Protocol 1: Quantification of L-Tyrosine in Human Plasma using L-Tyrosine-d2 as an Internal Standard

This protocol outlines a robust LC-MS/MS method for the quantification of L-Tyrosine in human plasma.

Materials and Reagents:

  • L-Tyrosine (≥98% purity)

  • L-Tyrosine-d2 (≥98% purity, isotopic purity ≥98%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an ESI source

Procedure:

  • Standard Solution Preparation:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Tyrosine and L-Tyrosine-d2 in a 50:50 mixture of methanol and water to prepare individual 1 mg/mL stock solutions. Store at -20°C.[4]

    • Working Standard Solutions: Prepare a series of L-Tyrosine working standard solutions by serially diluting the stock solution with 50:50 methanol/water to create calibration standards.

    • Internal Standard (IS) Working Solution: Prepare a 1 µg/mL working IS solution of L-Tyrosine-d2 by diluting the stock solution with 50:50 methanol/water.[4]

  • Sample Preparation (Protein Precipitation):

    • Thaw human plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the 1 µg/mL L-Tyrosine-d2 IS working solution to each plasma sample and to each calibration curve point.[4]

    • Vortex for 10 seconds.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[4]

    • Vortex for 30 seconds.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[4]

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Separate the analyte and IS from matrix components using a suitable LC column and gradient.

    • Detect and quantify the analyte and IS using Multiple Reaction Monitoring (MRM).

Protocol 2: Metabolic Labeling of Mammalian Cells with L-Tyrosine-d2

This protocol describes the metabolic labeling of cells by supplementing the culture medium with L-Tyrosine-d2 to trace its incorporation into proteins and other metabolic pathways.

Materials and Reagents:

  • Mammalian cells (adherent or suspension)

  • Complete cell culture medium

  • Tyrosine-free cell culture medium

  • L-Tyrosine-d2 stock solution (prepared as in Protocol 1 and filter-sterilized)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture cells to the desired confluency (typically 70-80% for adherent cells) or density (for suspension cells) in their standard complete medium.

  • Medium Exchange:

    • For adherent cells, aspirate the medium, wash the cells once with sterile PBS, and then add pre-warmed, tyrosine-free medium.

    • For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in pre-warmed, tyrosine-free medium.

  • Labeling:

    • Add the L-Tyrosine-d2 stock solution to the tyrosine-free medium to achieve the desired final concentration (refer to Table 2).

    • Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[9]

  • Harvesting:

    • After the labeling period, harvest the cells. For adherent cells, this may involve trypsinization. For suspension cells, pellet by centrifugation.

    • Wash the harvested cells with ice-cold PBS to remove any remaining labeled medium.

    • The cell pellet can now be used for downstream applications such as proteomic analysis or metabolomic profiling.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the major metabolic pathway of L-Tyrosine, highlighting its role as a precursor to important catecholamine neurotransmitters.

Tyrosine_Metabolism L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Quantification_Workflow start Start: Biological Sample (Plasma) add_is Add L-Tyrosine-d2 (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Extract Supernatant centrifuge->extract dry_reconstitute Dry Down & Reconstitute extract->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms quantify Data Analysis: Quantification lcms->quantify end End: Concentration Value quantify->end Metabolic_Labeling_Workflow start Start: Cell Culture medium_exchange Medium Exchange to Tyrosine-Free Medium start->medium_exchange add_label Add L-Tyrosine-d2 medium_exchange->add_label incubate Incubate (24-72 hours) add_label->incubate harvest Harvest & Wash Cells incubate->harvest downstream Downstream Analysis (Proteomics/Metabolomics) harvest->downstream end End: Metabolic Fate Data downstream->end

References

Application Notes and Protocols for Metabolic Flux Analysis Using L-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Tyrosine-d2 as a stable isotope tracer for metabolic flux analysis (MFA). The protocols detailed below are designed to enable the quantification of metabolic pathway dynamics, with a particular focus on tyrosine metabolism and its intersection with crucial signaling pathways.

Introduction to Metabolic Flux Analysis with L-Tyrosine-d2

Metabolic flux analysis is a powerful technique for elucidating the rates of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as L-Tyrosine-d2, researchers can trace the metabolic fate of the label as it is incorporated into downstream metabolites. Mass spectrometry is then employed to measure the isotopic enrichment in these metabolites, allowing for the calculation of intracellular fluxes.

L-Tyrosine is a critical amino acid, serving as a precursor for the synthesis of neurotransmitters like dopamine, hormones such as thyroid hormones, and is a key component in protein synthesis.[1][2][3][4] Dysregulation of tyrosine metabolism has been implicated in numerous diseases, including cancer and neurological disorders.[1] L-Tyrosine-d2, a non-radioactive, stable isotope-labeled version of L-Tyrosine, is an invaluable tool for studying these pathways dynamically.

Key Applications of L-Tyrosine-d2 in Flux Analysis

  • Quantifying Dopamine Synthesis: Tracing the conversion of L-Tyrosine-d2 to labeled L-DOPA and dopamine provides a direct measure of the flux through this critical neurochemical pathway.[1][3]

  • Assessing Tyrosine Kinase Activity: While not a direct measure of flux, changes in the incorporation of L-Tyrosine-d2 into phosphopeptides can be used to infer alterations in tyrosine kinase signaling pathways.

  • Protein Synthesis and Degradation: Measuring the incorporation of L-Tyrosine-d2 into the proteome allows for the quantification of protein synthesis rates.

  • Investigating Tyrosine Catabolism: The degradation of L-Tyrosine can be tracked by monitoring the appearance of the deuterium label in downstream catabolites.[2]

Experimental Design and Workflow

A typical metabolic flux experiment using L-Tyrosine-d2 involves several key stages, from cell culture and labeling to sample analysis and data interpretation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling_medium Prepare Labeling Medium (Tyrosine-free + L-Tyrosine-d2) labeling Isotopic Labeling labeling_medium->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing lc_ms->data_processing flux_calculation Flux Calculation data_processing->flux_calculation dopamine_synthesis tyrosine L-Tyrosine-d2 th Tyrosine Hydroxylase (TH) tyrosine->th ldopa L-DOPA-d2 aadc Aromatic L-Amino Acid Decarboxylase (AADC) ldopa->aadc dopamine Dopamine-d2 th->ldopa Rate-limiting step aadc->dopamine tyrosine_kinase_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (RTK) substrate Substrate Protein receptor->substrate TK Activity src_tyr_d2 L-Tyrosine-d2 src_tyr_d2->substrate phospho_substrate Phosphorylated Substrate-d2 substrate->phospho_substrate downstream Downstream Signaling phospho_substrate->downstream ligand Ligand ligand->receptor

References

Troubleshooting & Optimization

Technical Support Center: L-Tyrosine-d2 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of L-Tyrosine-d2 in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, troubleshooting strategies, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using L-Tyrosine-d2 as an internal standard in LC-MS/MS assays?

A1: L-Tyrosine-d2 is a stable isotope-labeled (SIL) internal standard that is chemically almost identical to the endogenous L-Tyrosine.[1] Its primary advantage is its ability to mimic the analyte throughout the sample preparation and analysis process. This allows for the correction of variability in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][2] The mass difference due to the deuterium labels allows the mass spectrometer to distinguish it from the unlabeled analyte.

Q2: Can L-Tyrosine-d2 be used for metabolic flux analysis?

A2: Yes, L-Tyrosine-d2 can be used as a tracer in metabolic flux studies.[3] By introducing it into a biological system, researchers can track its incorporation into downstream metabolites, such as catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones.[3] This provides valuable insights into the dynamics of metabolic pathways.[3]

Q3: What is the expected mass shift when incorporating L-Tyrosine-d2 into a peptide?

A3: The incorporation of an L-Tyrosine-d2 residue in place of a standard L-Tyrosine residue results in a mass increase of approximately 2.012 Da. This is due to the replacement of two hydrogen atoms with two deuterium atoms.

Q4: Is there a risk of deuterium-hydrogen back-exchange with L-Tyrosine-d2?

A4: The stability of the deuterium label is a crucial consideration. While deuterium on an aromatic ring, as in L-Tyrosine-d2 (specifically ring-3,5-D2), is generally stable, there is a theoretical risk of back-exchange with hydrogen under certain pH or matrix conditions.[1] It is advisable to avoid storing deuterated compounds in strongly acidic or basic solutions.[4]

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with L-Tyrosine-d2 in mass spectrometry.

Issue 1: Poor Signal Intensity or No Signal Detected for L-Tyrosine-d2

Possible Causes:

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the mass of L-Tyrosine-d2.[5]

  • Poor Ionization Efficiency: Suboptimal electrospray ionization (ESI) source parameters can lead to inefficient ionization.[5]

  • Sample Preparation Issues: The internal standard may be lost during sample extraction or cleanup steps.[5]

  • Low Concentration: The concentration of the L-Tyrosine-d2 spiking solution may be too low.

Troubleshooting Steps:

StepActionRationale
1 Verify MS Settings Ensure the mass spectrometer is calibrated and the method includes the correct precursor and product ion m/z values for L-Tyrosine-d2.[6]
2 Optimize Ion Source Adjust ESI source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for L-Tyrosine-d2.[5][6]
3 Review Sample Prep Evaluate the sample preparation protocol for potential loss of the internal standard. Consider using low-binding consumables.[5]
4 Check IS Concentration Prepare a fresh, higher concentration solution of L-Tyrosine-d2 to confirm that the instrument can detect it.[7]
5 Direct Infusion Infuse a solution of L-Tyrosine-d2 directly into the mass spectrometer to bypass the LC system and isolate any MS-related issues.[8]
Issue 2: Chromatographic Peak Tailing or Splitting

Possible Causes:

  • Column Overload: Injecting too high a concentration of the sample or internal standard.

  • Column Contamination: Buildup of matrix components on the analytical column.[9]

  • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for tyrosine.

Troubleshooting Steps:

StepActionRationale
1 Dilute Sample Reduce the concentration of the injected sample and internal standard.
2 Column Maintenance Wash the column with a strong solvent or replace it if it is old or heavily contaminated.[10]
3 Optimize Mobile Phase Adjust the mobile phase pH to ensure tyrosine is in a single ionic state. Experiment with different organic modifiers.[10]
Issue 3: Inaccurate Quantification and Poor Reproducibility

Possible Causes:

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of L-Tyrosine and L-Tyrosine-d2.[11][12]

  • Chromatographic Shift (Isotope Effect): A slight difference in retention time between L-Tyrosine and L-Tyrosine-d2 can lead to them experiencing different matrix effects.[1][13]

  • In-source Fragmentation: The L-Tyrosine-d2 internal standard may fragment in the ion source, leading to an inaccurate measurement of its response.[7][14]

Troubleshooting Workflow:

cluster_0 Troubleshooting Inaccurate Quantification Start Inaccurate Quantification Observed CheckMatrixEffects Assess Matrix Effects (Post-column infusion or matrix-matched calibrants) Start->CheckMatrixEffects CheckCoelution Evaluate Co-elution of Analyte and IS CheckMatrixEffects->CheckCoelution Matrix Effects Present AccurateQuant Accurate Quantification Achieved CheckMatrixEffects->AccurateQuant No Significant Matrix Effects OptimizeChromatography Optimize LC Method (e.g., gradient, column chemistry) to improve separation from interfering matrix components CheckCoelution->OptimizeChromatography Poor Co-elution CheckFragmentation Investigate In-Source Fragmentation CheckCoelution->CheckFragmentation Good Co-elution OptimizeChromatography->AccurateQuant ImproveSamplePrep Enhance Sample Preparation (e.g., SPE, LLE) to remove interfering compounds ImproveSamplePrep->AccurateQuant CheckFragmentation->ImproveSamplePrep No Significant Fragmentation OptimizeSource Optimize Ion Source Parameters (e.g., reduce cone voltage) to minimize fragmentation CheckFragmentation->OptimizeSource Fragmentation Observed OptimizeSource->AccurateQuant

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of L-Tyrosine-d2 at a concentration that gives a stable signal.

  • Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for the assay.

  • Infuse the L-Tyrosine-d2 solution post-column into the mobile phase stream at a constant flow rate using a syringe pump and a T-junction.

  • Inject a blank matrix sample (a sample prepared in the same way as the study samples but without the analyte or internal standard).

  • Monitor the signal of the L-Tyrosine-d2 precursor/product ion transition throughout the chromatographic run.

  • Analyze the data: A dip in the baseline signal indicates ion suppression, while a rise indicates ion enhancement. This allows for the identification of retention times where matrix effects are significant.[15]

Protocol 2: Quantification of L-Tyrosine in Human Plasma using L-Tyrosine-d2

Objective: To accurately quantify the concentration of L-Tyrosine in human plasma samples.

Materials:

  • L-Tyrosine and L-Tyrosine-d2 standards

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

Procedure:

  • Standard Preparation:

    • Prepare stock solutions (1 mg/mL) of L-Tyrosine and L-Tyrosine-d2 in a 50:50 mixture of methanol and water.[2]

    • Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution.[2]

    • Prepare a working internal standard (IS) solution of L-Tyrosine-d2 at a suitable concentration (e.g., 1 µg/mL).[2]

  • Sample Preparation:

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the L-Tyrosine-d2 IS working solution.[2]

    • Vortex for 10 seconds.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to monitor the specific MRM transitions for L-Tyrosine and L-Tyrosine-d2.

Experimental Workflow Diagram:

cluster_1 Quantitative Analysis Workflow Sample Plasma Sample Spike Spike with L-Tyrosine-d2 IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: Workflow for L-Tyrosine quantification in plasma.

Quantitative Data Summary

The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions for L-Tyrosine and a commonly used deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Tyrosine182.2136.1
L-Tyrosine-d4186.2140.1
L-Tyrosine-¹³C₆188.1142.1

Note: The exact m/z values may vary slightly depending on the instrument and its calibration. L-Tyrosine-d2 would have a precursor ion of approximately m/z 184.2.[16]

Signaling Pathways and Logical Relationships

The primary role of L-Tyrosine-d2 in most mass spectrometry applications is as an internal standard for the quantification of endogenous L-Tyrosine. The logical relationship for accurate quantification is based on the principle of isotope dilution, as illustrated below.

cluster_2 Principle of Isotope Dilution Mass Spectrometry Analyte Endogenous L-Tyrosine (Unknown Amount) Mix Sample Preparation (Extraction, etc.) Analyte->Mix IS L-Tyrosine-d2 (Known Amount Added) IS->Mix MS LC-MS/MS Analysis Mix->MS Ratio Measure Peak Area Ratio (L-Tyrosine / L-Tyrosine-d2) MS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Result Accurate Concentration of Endogenous L-Tyrosine Calibration->Result

Caption: Logic of isotope dilution for accurate quantification.

References

Technical Support Center: Chromatographic Separation of L-Tyrosine-d2 and L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of L-Tyrosine-d2-2 (deuterated) and unlabeled L-Tyrosine.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of L-Tyrosine-d2 and unlabeled L-Tyrosine.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Resolution / Co-elution Inadequate separation between the deuterated and unlabeled L-Tyrosine peaks. The kinetic isotope effect may not be sufficient under the current conditions.1. Optimize Mobile Phase: - Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention and potentially improve separation. - Adjust the pH of the mobile phase; for amino acids, slight changes in pH can affect ionization and retention. 2. Modify Gradient Profile: - Employ a shallower gradient to allow more time for the separation of closely eluting compounds. 3. Change Stationary Phase: - Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity. 4. Adjust Temperature: - Lowering the column temperature can sometimes enhance separation between isotopic compounds.
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol groups). Issues with the mobile phase pH.1. Adjust Mobile Phase pH: - Ensure the mobile phase pH is appropriate for L-Tyrosine to minimize secondary interactions. 2. Use a Different Column: - Employ an end-capped column to reduce silanol interactions. 3. Add Mobile Phase Modifiers: - Consider adding a small amount of a competing amine to the mobile phase to reduce tailing.
Low Sensitivity / Poor Peak Shape Suboptimal detection parameters. Analyte degradation. Inappropriate mobile phase for the detector.1. Optimize Detector Settings: - For UV detection, ensure the wavelength is set to the absorbance maximum of L-Tyrosine (around 274 nm). - For MS detection, optimize source parameters (e.g., capillary voltage, gas flow) for L-Tyrosine. 2. Check Sample Stability: - Ensure the sample is fresh and has been stored properly to prevent degradation. 3. Ensure Mobile Phase Compatibility: - Use MS-compatible mobile phase additives (e.g., formic acid, ammonium formate) if using a mass spectrometer.
Irreproducible Retention Times Inconsistent mobile phase preparation. Column temperature fluctuations. Column degradation.1. Ensure Consistent Mobile Phase Preparation: - Prepare fresh mobile phase for each run and ensure accurate composition. 2. Use a Column Oven: - Maintain a constant and consistent column temperature. 3. Column Equilibration: - Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. 4. Check Column Health: - If retention times continue to shift, the column may be degrading and require replacement.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate L-Tyrosine-d2 from unlabeled L-Tyrosine?

A1: The separation of isotopically labeled compounds, such as L-Tyrosine-d2 and unlabeled L-Tyrosine, is challenging due to their nearly identical chemical and physical properties.[1] The primary difference is the slightly higher mass of the deuterated compound, which can lead to a subtle difference in retention behavior known as the kinetic isotope effect.[2] In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the stationary phase and may elute slightly earlier than their non-deuterated counterparts.[3]

Q2: What is the expected elution order of L-Tyrosine-d2 and unlabeled L-Tyrosine in reversed-phase HPLC?

A2: In reversed-phase HPLC, it is generally expected that L-Tyrosine-d2 will elute slightly before unlabeled L-Tyrosine. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and slightly reduced hydrophobic interaction with the C18 stationary phase.[3]

Q3: Can I use the same mass spectrometry (MS) settings for both L-Tyrosine-d2 and unlabeled L-Tyrosine?

A3: While the fragmentation pattern will be very similar, the precursor and product ion m/z values will differ by the number of deuterium atoms. For L-Tyrosine-d2, the precursor ion will have an m/z that is 2 units higher than unlabeled L-Tyrosine. You will need to set up separate multiple reaction monitoring (MRM) transitions for each compound to ensure accurate quantification.

Q4: How can I improve the resolution between the two peaks without significantly increasing the run time?

A4: To improve resolution with minimal impact on run time, consider the following:

  • Use a column with smaller particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can improve resolution without needing a longer column.

  • Optimize the mobile phase composition: Small adjustments to the organic solvent percentage or the use of a different organic modifier (e.g., methanol instead of acetonitrile) can sometimes improve selectivity.[4]

  • Fine-tune the gradient: A slight adjustment to the gradient slope in the region where the compounds elute can enhance separation.

Q5: Is a chiral column necessary to separate L-Tyrosine-d2 and unlabeled L-Tyrosine?

A5: A chiral column is not necessary for separating the deuterated and unlabeled forms of L-Tyrosine, as they are not enantiomers of each other. A standard reversed-phase column (e.g., C18) is typically used. However, if you need to separate the D- and L-enantiomers of both the deuterated and unlabeled tyrosine, a chiral column would be required.[5]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Separation

This protocol provides a starting point for the separation of L-Tyrosine-d2 and unlabeled L-Tyrosine using HPLC with UV detection.

Materials:

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • L-Tyrosine and L-Tyrosine-d2 standards

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • UV Detection Wavelength: 274 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 30
      12.0 95
      15.0 95
      15.1 5

      | 20.0 | 5 |

  • Sample Preparation:

    • Prepare stock solutions of L-Tyrosine and L-Tyrosine-d2 in Mobile Phase A.

    • Prepare a mixed working standard containing both analytes at the desired concentration.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the sample and acquire data.

Protocol 2: LC-MS/MS Method for Quantification

This protocol is suitable for the sensitive and selective quantification of L-Tyrosine-d2 and unlabeled L-Tyrosine.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • L-Tyrosine and L-Tyrosine-d2 standards

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 2
      5.0 20
      6.0 90
      8.0 90
      8.1 2

      | 12.0 | 2 |

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • L-Tyrosine: Precursor ion > Product ion (e.g., m/z 182.1 > 136.1)

      • L-Tyrosine-d2: Precursor ion > Product ion (e.g., m/z 184.1 > 138.1)

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Sample Preparation:

    • Prepare calibration standards and quality control samples in a relevant matrix (e.g., plasma, cell lysate) if applicable.

    • Perform sample extraction (e.g., protein precipitation with acetonitrile) as needed.

  • Analysis:

    • Equilibrate the system.

    • Inject samples and standards for analysis.

Visualizations

experimental_workflow prep Sample Preparation (Standards, QCs) hplc HPLC System prep->hplc Injection column C18 Reversed-Phase Column hplc->column Mobile Phase Flow detector Detector (UV or MS) column->detector Elution data Data Acquisition & Processing detector->data report Reporting data->report

Caption: A generalized experimental workflow for the chromatographic analysis of L-Tyrosine and L-Tyrosine-d2.

troubleshooting_logic start Poor Peak Resolution mobile_phase Optimize Mobile Phase (Organic %, pH) start->mobile_phase gradient Adjust Gradient Profile mobile_phase->gradient column Change Column (Stationary Phase) gradient->column temp Adjust Temperature column->temp result Resolution Improved? temp->result end Successful Separation result->end Yes reassess Re-evaluate Method result->reassess No

Caption: A logical flowchart for troubleshooting poor peak resolution in the separation of L-Tyrosine isotopologues.

References

Troubleshooting low incorporation of L-Tyrosine-d2-2 in SILAC.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SILAC Troubleshooting

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low incorporation of L-Tyrosine-d2-2 in Stable Isotope Labeling with Amino acids in Cell culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low incorporation of heavy tyrosine in SILAC?

A1: Low incorporation of heavy tyrosine, including this compound, typically stems from a few key issues:

  • Competition from Unlabeled Tyrosine: The presence of standard, "light" L-Tyrosine in the culture medium is the most frequent cause. This can come from using non-dialyzed serum or from media that is not specifically tyrosine-free.[1]

  • Insufficient Labeling Time: Complete protein labeling requires cells to undergo at least five to six doublings in the heavy medium to dilute out the pre-existing "light" proteins.[1][2]

  • Endogenous Tyrosine Synthesis: Tyrosine is a semi-essential amino acid that some cell lines can synthesize from Phenylalanine. This de novo synthesis produces unlabeled tyrosine, diluting the heavy-labeled pool.

  • Poor Cell Health: Cells that are stressed, senescent, or not actively dividing will have lower rates of protein synthesis, leading to poor incorporation of any labeled amino acid.[3]

  • Low Solubility of Tyrosine: Tyrosine has very low solubility in media at neutral pH.[4][5] If not fully dissolved, its effective concentration will be too low for efficient uptake.

Q2: My cells are growing slowly in the SILAC medium. Could this be the problem?

A2: Yes, absolutely. Slow cell growth directly impacts the rate of protein turnover and synthesis. For efficient SILAC labeling, cells must be healthy and in the logarithmic growth phase.[3] Slow growth can be caused by:

  • Nutrient deficiency in the custom-made SILAC medium.

  • Toxicity from impurities in the labeled amino acid preparation.

  • Stress from using dialyzed fetal bovine serum (dFBS), which lacks some small molecules present in regular serum.[6]

Q3: How can I check if my cell line synthesizes its own tyrosine?

A3: You can test for tyrosine synthesis by culturing your cells in tyrosine-free medium that still contains phenylalanine. If the cells continue to proliferate, they are likely synthesizing tyrosine. For these cell lines, you may need to label both Phenylalanine and Tyrosine or use a Phenylalanine-deficient medium to force the uptake of labeled Tyrosine.

Q4: Is it possible for the deuterium label on this compound to be lost?

A4: While stable isotopes are generally robust, metabolic conversion is a possibility.[1] The deuterated label on the beta-carbon of the side chain is generally stable, but enzymatic activity could potentially lead to its loss. However, this is a less common cause for low incorporation compared to issues with media composition and cell culture conditions.

Q5: Why is dialyzed serum required for SILAC experiments?

A5: Standard fetal bovine serum (FBS) contains a mixture of free amino acids, including L-Tyrosine.[2][3] These unlabeled amino acids will compete with the heavy-labeled amino acids you add to your SILAC medium, preventing complete incorporation. The dialysis process removes these small molecules, ensuring that the only source of a given amino acid is the labeled version you provide.[1][6]

Troubleshooting Guide

If you are observing low incorporation efficiency for this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Media and Reagents
  • Confirm Base Medium: Ensure you are using a medium specifically lacking L-Tyrosine. Standard formulations like DMEM and RPMI-1640 must be custom-ordered without this amino acid.[1]

  • Use Dialyzed Serum: Always use dialyzed fetal bovine serum (dFBS) to eliminate competition from unlabeled amino acids.[1][2]

  • Check this compound Solubility: Tyrosine has poor solubility.[4][5] Warm the medium to 37°C and stir for an extended period to ensure the labeled tyrosine is fully dissolved before sterile filtering.[1] Any precipitate will lower the effective concentration.

Step 2: Evaluate Cell Culture Protocol
  • Duration of Labeling: Confirm that the cells have been cultured in the heavy medium for a sufficient number of passages. A minimum of 5-6 cell doublings is required to achieve >95% incorporation.[1][2]

  • Cell Health: Regularly monitor cell morphology and viability. Use a Trypan Blue exclusion assay to ensure high viability. Cells should be actively dividing during the labeling phase.[3]

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma. These common contaminants can alter amino acid metabolism and affect labeling efficiency.

Step 3: Investigate Potential Metabolic Issues
  • Endogenous Synthesis: As mentioned in the FAQ, some cell lines can convert phenylalanine to tyrosine. If you suspect this is occurring, a revised labeling strategy may be necessary.

  • Amino Acid Conversion: While more common for arginine-to-proline conversion, metabolic pathways can sometimes alter amino acids.[7] This is a more complex issue that may require consulting literature specific to your cell line's metabolism.

Data Presentation

Table 1: Troubleshooting Low Tyrosine Incorporation

Observed IncorporationPotential CauseRecommended Action
< 50% Competition from unlabeled ("light") tyrosine.Ensure use of tyrosine-free base medium and dialyzed serum.[1]
50-80% Insufficient duration of labeling.Extend cell culture for at least 2-3 more passages in heavy medium.[1][2]
Variable / Inconsistent Poor solubility of this compound in media.Prepare fresh media and ensure complete dissolution at 37°C before use.[1]
Low, with Slow Growth Poor cell health or suboptimal SILAC medium.Check cell viability. Supplement medium with growth factors if needed.[3][6]
>90% in most peptides, but low in some Endogenous synthesis of tyrosine from phenylalanine.Test cell line for tyrosine synthesis. Consider double-labeling with heavy Phe and Tyr.

Experimental Protocols

Protocol: Optimizing this compound Incorporation

This protocol outlines the key steps for achieving high incorporation of heavy tyrosine.

  • Media Preparation:

    • Obtain custom-formulated DMEM or RPMI-1640 that is deficient in L-Tyrosine.

    • To prepare "Heavy" medium, supplement the base medium with 10% dialyzed FBS, Penicillin/Streptomycin, and this compound to the desired final concentration (e.g., 0.5 mM).[1] Also add all other essential amino acids.

    • Warm the medium to 37°C and stir for 30-60 minutes to ensure the this compound is completely dissolved.[1]

    • Sterile-filter the complete medium using a 0.22 µm filter.

    • Prepare a "Light" control medium using the same procedure but with unlabeled L-Tyrosine.[1]

  • Cell Adaptation and Labeling:

    • Thaw and culture cells in standard (unlabeled) medium until they are healthy and actively proliferating.

    • To begin labeling, wash the cells twice with sterile Phosphate-Buffered Saline (PBS) to remove any residual light medium.[1]

    • Add the prepared "Heavy" SILAC medium to the cells.

    • Culture the cells for a minimum of five to six population doublings to ensure near-complete incorporation of the label.[2] For a cell line with a 24-hour doubling time, this will be at least 5-6 days.

  • Incorporation Check (Optional but Recommended):

    • After 5-6 doublings, harvest a small aliquot of the heavy-labeled cells.

    • Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS.

    • Use proteomics software to search the data with this compound as a variable modification. Calculate the percentage of heavy-labeled tyrosine-containing peptides to confirm >95% incorporation before proceeding with the main experiment.

  • Main Experiment and Lysis:

    • Once labeling is complete, conduct your experiment (e.g., drug treatment vs. control).

    • Harvest the "Light" and "Heavy" cell populations.

    • Combine the cell pellets at a 1:1 ratio based on cell count or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

Visualizations

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing the cause of low this compound incorporation.

G Troubleshooting Low Tyrosine Incorporation start Low Tyrosine Incorporation check_media Check Media: - Tyr-free base? - Dialyzed Serum? start->check_media check_culture Check Culture: - Min. 5 doublings? - Cells healthy? check_media->check_culture Media OK fix_media Solution: Use correct Tyr-free media and dFBS. check_media->fix_media No check_solubility Check Tyr Solubility: - Precipitate in media? check_culture->check_solubility Culture OK fix_culture Solution: Extend labeling time, check for stress. check_culture->fix_culture No check_metabolism Investigate Metabolism: - Endogenous synthesis? check_solubility->check_metabolism Solubility OK fix_solubility Solution: Prepare fresh media, ensure full dissolution. check_solubility->fix_solubility No fix_metabolism Solution: Use Phe/Tyr double label or Phe-free media. check_metabolism->fix_metabolism Yes

A step-by-step workflow to diagnose low tyrosine incorporation.

Metabolic Pathway Interference

This diagram illustrates how endogenous synthesis of tyrosine from phenylalanine can dilute the pool of labeled tyrosine.

G Phe_pool Phenylalanine Pool (from media) PAH Phenylalanine Hydroxylase (PAH) Phe_pool->PAH Tyr_heavy_pool This compound Pool (from SILAC media) Protein Newly Synthesized Proteins Tyr_heavy_pool->Protein Incorporation (Desired) Tyr_light_pool Unlabeled L-Tyrosine (Endogenous) Tyr_light_pool->Protein Incorporation (Dilution) PAH->Tyr_light_pool De Novo Synthesis

Endogenous synthesis of L-Tyrosine from Phenylalanine.

References

Matrix effects affecting L-Tyrosine-d2-2 quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects impacting the quantification of L-Tyrosine and its deuterated internal standard, L-Tyrosine-d2-2, in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[2] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalysis, endogenous matrix components like phospholipids, salts, and proteins are common culprits.[3][4] These effects are a significant concern because they can severely compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of L-Tyrosine.[5][6]

Q2: How is a deuterated internal standard like this compound supposed to correct for matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for mitigating matrix effects.[1][7] Because it is chemically and physically almost identical to the analyte (L-Tyrosine), it is expected to have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[7] By adding a known amount of this compound to all samples, calibrators, and quality controls, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric approach normalizes variations in signal intensity, correcting for matrix effects and improving data accuracy and precision.[1][7]

Q3: I'm using this compound as an internal standard, but my results are still inaccurate and imprecise. What are the likely causes?

A3: While highly effective, SIL-IS may not always provide perfect correction. The most common reason for failure is the presence of differential matrix effects , where the analyte and the internal standard are affected differently by the matrix.[1][8] This can be caused by a slight chromatographic separation between L-Tyrosine and this compound, often due to the "deuterium isotope effect".[1][9] If they elute into regions with varying degrees of ion suppression, the analyte/IS ratio will not be constant, leading to inaccurate results.[9] Other potential issues include isotopic impurity of the standard or isotopic exchange (back-exchange) of deuterium with hydrogen from the matrix or mobile phase.[8]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike analysis .[10] This involves comparing the LC-MS peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent. The ratio of these responses is called the Matrix Factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[10] For a robust method, the absolute MF should ideally be between 0.75 and 1.25, and the internal standard-normalized MF should be close to 1.0.[10]

Q5: My signal intensity for both L-Tyrosine and this compound is very low. What should I do?

A5: Low signal intensity for both the analyte and the internal standard is a strong indicator of significant ion suppression.[1] The first step is to identify the chromatographic regions where suppression is most severe using a post-column infusion experiment .[4] Once identified, you can optimize the chromatographic method to move the elution of your compounds to a cleaner region of the chromatogram with less suppression.[1] Additionally, improving the sample preparation procedure to more effectively remove interfering matrix components, such as phospholipids, is a crucial step.[3][11] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[3]

Troubleshooting Guides

This section provides systematic approaches to common problems encountered during the quantification of L-Tyrosine using this compound.

Guide 1: Troubleshooting Inaccurate Results or Poor Reproducibility

This guide provides a logical workflow for diagnosing and resolving issues when using a deuterated internal standard.

G cluster_0 Troubleshooting Workflow start Inaccurate Results or Poor Reproducibility check_coelution Confirm Co-elution of Analyte and IS start->check_coelution separation_observed Separation Observed (Deuterium Isotope Effect) check_coelution->separation_observed No no_separation Co-elution Confirmed check_coelution->no_separation Yes optimize_lc Optimize Chromatography (Gradient, Column, Temp) separation_observed->optimize_lc resolved Issue Resolved optimize_lc->resolved assess_matrix Assess Differential Matrix Effects improve_sample_prep Improve Sample Preparation (SPE, LLE) assess_matrix->improve_sample_prep matrix_matched Use Matrix-Matched Calibrators improve_sample_prep->matrix_matched matrix_matched->resolved no_separation->assess_matrix

Troubleshooting workflow for inaccurate results.

Step-by-Step Actions:

  • Confirm Co-elution: Inject a mixed standard of L-Tyrosine and this compound. Overlay their chromatograms to verify if their retention times are identical.[1] Even a slight separation can lead to differential matrix effects.[9]

  • If Separation is Observed: This is likely due to the deuterium isotope effect.[8]

    • Action: Modify chromatographic conditions. Try adjusting the mobile phase gradient, changing the column temperature, or switching to a column with different chemistry to achieve co-elution.[8]

  • If Co-elution is Confirmed: The issue may still be differential matrix effects occurring even with co-elution, or other issues.

    • Action 1: Perform a quantitative matrix effect assessment (see Protocol 2) using at least six different lots of blank matrix to understand the variability.[1]

    • Action 2: Enhance sample cleanup. Move from protein precipitation to more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[3][12]

    • Action 3: Use matrix-matched calibrators. Prepare your calibration standards in the same biological matrix as your samples to ensure the calibration curve accurately reflects the matrix effects.[1]

Summary of Troubleshooting Strategies
StrategyDescriptionWhen to Use
Optimize Chromatography Modify mobile phase, gradient, or column to separate the analyte from matrix interferences or to ensure co-elution with the IS.[8]When ion suppression is observed at the analyte's retention time or when the analyte and IS are separated.
Improve Sample Preparation Use more selective techniques (SPE, LLE) to remove matrix components like phospholipids before LC-MS analysis.[3][11]As a primary approach to reduce matrix effects, especially when ion suppression is significant.
Sample Dilution Dilute the sample to lower the concentration of interfering matrix components.[1]When sensitivity is not a limiting factor and a quick solution is needed.
Matrix-Matched Calibrators Prepare calibration standards and QCs in a blank matrix identical to the study samples.[1][13]To compensate for matrix effects when they cannot be eliminated through other means.
Use Appropriate IS Ensure the use of a high-purity stable isotope-labeled internal standard that co-elutes with the analyte.[1][7]Standard practice for all quantitative LC-MS bioanalysis to correct for variability.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion

This experiment helps visualize the regions of a chromatogram where ion suppression or enhancement occurs.[4][10]

Methodology:

  • Setup: Use a T-connector to introduce a constant flow of a standard solution of L-Tyrosine (at a concentration that gives a stable, mid-level signal) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.

  • Equilibration: Allow the system to equilibrate until a stable baseline signal for L-Tyrosine is observed in the mass spectrometer.

  • Injection: Inject a blank matrix sample that has been processed with your standard sample preparation method.

  • Analysis: Monitor the L-Tyrosine signal throughout the chromatographic run.

    • Interpretation: A dip in the baseline signal indicates a region of ion suppression . A rise in the baseline signal indicates a region of ion enhancement . This allows you to see if L-Tyrosine and this compound are eluting in a problematic zone.[4][10]

Protocol 2: Quantitative Evaluation of Matrix Effects

This protocol provides a quantitative measure of the matrix effect by calculating the Matrix Factor (MF).[1][10]

G cluster_1 Quantitative Matrix Effect Workflow prep_A Set A: Prepare Analyte & IS in Neat Solvent analyze Analyze Set A and Set B by LC-MS/MS prep_A->analyze prep_B Set B: Prepare Blank Matrix Extract (≥6 lots) spike_B Spike Analyte & IS into Extracted Matrix (Post-Spike) prep_B->spike_B spike_B->analyze calculate Calculate Matrix Factor (MF) MF = (Peak Area in Set B) / (Peak Area in Set A) analyze->calculate evaluate Evaluate Results calculate->evaluate

Workflow for quantitative matrix effect evaluation.

Methodology:

  • Prepare Set A (Neat Solution): Prepare standards of L-Tyrosine and this compound at low and high concentrations in a clean solvent (e.g., the mobile phase reconstitution solvent).[1]

  • Prepare Set B (Post-Extraction Spike): Select at least six different lots of blank biological matrix. Process these lots using your validated extraction procedure. After the final extraction step, spike the L-Tyrosine and this compound into the extracted matrix at the same final concentrations as prepared in Set A.[1]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) for the analyte and the IS at each concentration level:

    • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • Calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Data Interpretation:

    • An MF < 1.0 indicates ion suppression.[10]

    • An MF > 1.0 indicates ion enhancement.[10]

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should not exceed 15%.[14]

Acceptance Criteria for Method Validation

The following table summarizes typical acceptance criteria for accuracy and precision during bioanalytical method validation, as recommended by regulatory agencies.

ParameterConcentration LevelAcceptance Criteria
Within-Run & Between-Run Precision LLOQCV ≤ 20%
Low, Medium, High QCCV ≤ 15%
Within-Run & Between-Run Accuracy LLOQMean should be within ±20% of nominal value
Low, Medium, High QCMean should be within ±15% of nominal value

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data synthesized from regulatory guidelines.[14][15]

References

Preventing deuterium-hydrogen exchange in L-Tyrosine-d2-2 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium-hydrogen (D-H) exchange in experiments involving L-Tyrosine-d2.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for L-Tyrosine-d2 experiments?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on a labeled molecule, such as L-Tyrosine-d2, is replaced by a hydrogen atom (proton) from the surrounding environment, typically the solvent.[1] This process, also known as "back-exchange," can compromise the isotopic purity of the deuterated standard, leading to inaccurate and variable quantification in sensitive analytical methods like mass spectrometry and NMR.[1]

Q2: Which deuterium labels on L-Tyrosine are most susceptible to exchange?

A2: The stability of a deuterium label is highly dependent on its position on the molecule. For L-Tyrosine, deuterons on the aromatic ring (e.g., L-Tyrosine-ring-3,5-d2) are generally stable under typical analytical conditions.[2] However, they can undergo exchange under strongly acidic or basic conditions, at elevated temperatures, or through photochemical activation.[1][3] Deuterons on the beta-carbon of the side chain (L-Tyrosine-3,3-d2) are also relatively stable. Deuterium atoms on heteroatoms like the hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups are highly labile and will rapidly exchange with protons from aqueous solvents.[1]

Q3: What are the primary factors that promote D-H exchange?

A3: The main factors that accelerate D-H exchange are:

  • pH: Extreme pH values, both highly acidic (below 4) and highly basic (above 8), can catalyze the exchange.[1] For the aromatic hydrogens of tyrosine, UV-induced exchange is optimal at a pH of 9.[3]

  • Temperature: Higher temperatures increase the rate of the exchange reaction.[1]

  • Solvent: Protic solvents, such as water and methanol, can act as a source of protons and facilitate the exchange. Aprotic solvents like acetonitrile are preferred for storage and sample preparation when possible.[1]

  • Light Exposure: UV light can induce photochemical D-H exchange of the aromatic hydrogens on the tyrosine ring.[3]

Q4: How can I store my L-Tyrosine-d2 to ensure its stability?

A4: To minimize deuterium loss during storage, it is recommended to store L-Tyrosine-d2 stock solutions in aprotic solvents such as acetonitrile or methanol.[1] If an aqueous solution is necessary, use a neutral pH buffer and store it at low temperatures (-20°C or -80°C) in tightly sealed containers to protect it from atmospheric moisture.[1] Avoid storing stock solutions under strongly acidic or basic conditions.[1]

Troubleshooting Guide

This guide addresses common issues related to D-H exchange in L-Tyrosine-d2 experiments.

Issue 1: Decreased Isotopic Purity in Analyzed Samples
  • Symptom: Mass spectrometry analysis shows a lower than expected mass for the deuterated standard, or the appearance of a signal corresponding to the unlabeled L-Tyrosine.

  • Possible Cause: D-H exchange has occurred during sample preparation or analysis.

  • Troubleshooting Workflow:

start Decreased Isotopic Purity Observed check_ph Review Sample Preparation pH start->check_ph ph_issue pH outside 4-7 range? check_ph->ph_issue check_temp Evaluate Temperature Exposure temp_issue Prolonged exposure to >4°C? check_temp->temp_issue check_solvent Assess Solvent Composition solvent_issue Using protic solvents (e.g., H2O, MeOH)? check_solvent->solvent_issue ph_issue->check_temp No adjust_ph Action: Maintain pH between 4 and 7 ph_issue->adjust_ph Yes temp_issue->check_solvent No adjust_temp Action: Keep samples on ice/at 4°C temp_issue->adjust_temp Yes adjust_solvent Action: Use aprotic solvents (e.g., ACN) where possible solvent_issue->adjust_solvent Yes end Re-analyze Sample solvent_issue->end No adjust_ph->end adjust_temp->end adjust_solvent->end

Caption: Troubleshooting workflow for decreased isotopic purity.

Issue 2: Inconsistent or Drifting Analyte/Internal Standard Ratio
  • Symptom: The ratio of the peak area of the analyte to the L-Tyrosine-d2 internal standard is not consistent across a batch of samples.

  • Possible Cause: The D-H exchange is occurring at a variable rate in different samples due to inconsistencies in sample processing time or conditions.

  • Solution:

    • Standardize Procedures: Ensure that all samples, calibrators, and quality controls are processed with identical incubation times, temperatures, and pH conditions.

    • Work Quickly and Cold: Perform all sample preparation steps on ice and minimize the time between sample preparation and analysis.[1]

    • Solvent Stability Test: Incubate the L-Tyrosine-d2 in your sample diluent and mobile phase for a duration equivalent to your longest analytical run time. Re-inject and monitor for any increase in the unlabeled analyte's signal, which would indicate exchange.

Data Summary on L-Tyrosine-d2 Stability

The following tables summarize the key factors influencing the rate of D-H exchange and the stability of L-Tyrosine under different conditions.

Table 1: Factors Influencing Deuterium-Hydrogen Exchange Rate

FactorCondition Promoting ExchangeRecommended Condition for Stability
pH High (>8) or Low (<4)Maintain pH between 4 and 7[1]
Temperature High (e.g., Room Temperature or above)Store and analyze at low temperatures (e.g., 4°C)[1]
Solvent Protic (e.g., H₂O, CH₃OH)Use aprotic solvents (e.g., Acetonitrile) when possible[1]
Label Position On Heteroatoms (O, N, S)Choose standards with labels on stable carbon positions (aromatic ring or side chain)[1]
Light UV ExposureProtect samples from light, especially during storage and handling

Table 2: L-Tyrosine Solubility and Potential for D-H Exchange

pH RangeSolubility in Water (25°C)Risk of D-H Exchange
< 2HighHigh (Acid-catalyzed)
3.2 - 7.5Low (~0.45 mg/mL)Low
> 9HighHigh (Base-catalyzed)

Data synthesized from multiple sources.[2]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of L-Tyrosine-d2 in Plasma

This protocol is designed to minimize D-H exchange during the extraction of L-Tyrosine-d2 from a biological matrix.

Materials:

  • Human plasma samples

  • L-Tyrosine-d2 internal standard working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Mobile phase

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the L-Tyrosine-d2 internal standard working solution. Vortex for 10 seconds.

  • To precipitate proteins, add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.[4]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., room temperature or below).[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for immediate analysis.

start Start: Plasma Sample on Ice add_is Add L-Tyrosine-d2 Internal Standard start->add_is precipitate Protein Precipitation with Ice-Cold Acetonitrile add_is->precipitate centrifuge Centrifuge at 4°C precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Low Temperature) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for LC-MS/MS sample preparation.

Protocol 2: Preparation of L-Tyrosine-d2 Stock Solution

This protocol details the preparation of a stable stock solution of L-Tyrosine-d2.

Materials:

  • L-Tyrosine-d2 powder

  • 1 M HCl or 1 M NaOH (for initial dissolution)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm filter

Procedure:

  • Weigh the desired amount of L-Tyrosine-d2 powder in a sterile microcentrifuge tube.

  • Due to the low solubility of L-Tyrosine at neutral pH, add a minimal volume of 1 M HCl to dissolve the powder. Alternatively, 1 M NaOH can be used.[5]

  • Gently vortex until the powder is completely dissolved.

  • Carefully neutralize the solution to approximately pH 7.0 with 1 M NaOH (if HCl was used) or 1 M HCl (if NaOH was used). Monitor the pH closely.[5]

  • Bring the solution to the final desired volume with sterile, nuclease-free water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.[5]

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles and minimize exchange.[1][5]

References

Improving signal-to-noise ratio for L-Tyrosine-d2-2 in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Tyrosine-d2-2 in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the amino acid L-Tyrosine, where two hydrogen atoms have been replaced by deuterium atoms. It is chemically almost identical to the endogenous L-Tyrosine but has a different mass. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS). By adding a known amount of this compound to a sample, it can be used to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the unlabeled L-Tyrosine.[1]

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

A2: For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity, typically >99% and ≥98% respectively.[1][2] The deuterium labels should be on stable positions of the molecule, such as an aromatic ring, to minimize the risk of isotopic exchange with hydrogen atoms from the sample matrix or mobile phase.[2]

Q3: Can this compound completely correct for matrix effects?

A3: While this compound is designed to mimic the behavior of L-Tyrosine and correct for matrix effects, it may not always be a perfect correction.[2] If the deuterated standard and the analyte do not co-elute perfectly from the liquid chromatography (LC) column, they can be exposed to different co-eluting matrix components, which can lead to differential ion suppression or enhancement.[2]

Q4: Why might my this compound show a different retention time than the unlabeled L-Tyrosine?

A4: This phenomenon is known as the "chromatographic isotope effect".[2][3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is due to subtle changes in the molecule's physical properties when hydrogen is replaced by deuterium.[2][3] While often a minor shift, it can be significant if it leads to differential matrix effects.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound as an internal standard in complex samples.

Issue 1: Low Signal-to-Noise Ratio (S/N) for this compound

A low signal-to-noise ratio can compromise the accuracy and precision of your quantification. The following troubleshooting steps can help identify and resolve the root cause.

Troubleshooting Workflow for Low S/N

start Low S/N for this compound check_concentration Verify Internal Standard Concentration and Stability start->check_concentration optimize_ms Optimize Mass Spectrometry Parameters check_concentration->optimize_ms Concentration OK result_ok S/N Improved check_concentration->result_ok Concentration Incorrect/ Degraded -> Corrected improve_cleanup Improve Sample Cleanup (Address Matrix Effects) optimize_ms->improve_cleanup Parameters Optimized optimize_ms->result_ok Suboptimal Parameters -> Corrected optimize_lc Optimize LC Method improve_cleanup->optimize_lc Matrix Effects Persist improve_cleanup->result_ok Cleanup Effective optimize_lc->result_ok Co-elution & Peak Shape Improved

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio for this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incorrect Internal Standard Concentration Prepare a fresh working solution of this compound from the stock. Verify all dilution calculations and ensure pipettes are properly calibrated.
Suboptimal Mass Spectrometry Parameters Perform a compound optimization or tuning experiment by infusing a solution of this compound directly into the mass spectrometer. This will help determine the optimal precursor/product ion transitions (MRM), collision energy, and other voltage settings.
Significant Matrix Effects Complex biological samples contain numerous components that can co-elute with your analyte and internal standard, causing ion suppression.[4] Improve sample preparation by using techniques like protein precipitation, phospholipid removal, or solid-phase extraction (SPE) to get a cleaner sample.[5] Sample dilution can also be an effective strategy if sensitivity is not compromised.[5]
Poor Chromatographic Peak Shape Peak tailing or broadening can reduce the signal height and thus the S/N ratio. This can be caused by secondary interactions with the column or system. Ensure proper mobile phase pH and consider using a column with a different chemistry.
Issue 2: Inaccurate or Inconsistent Quantitative Results

High variability in your results, despite using an internal standard, points to a systematic issue in the analytical method.

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate/Inconsistent Quantification check_coelution Verify Co-elution of Analyte and Internal Standard start->check_coelution check_purity Assess Internal Standard Purity (Chemical & Isotopic) check_coelution->check_purity Co-elution Confirmed result_ok Quantification Accurate check_coelution->result_ok Poor Co-elution -> Optimize LC Method check_exchange Investigate Isotopic Back-Exchange check_purity->check_exchange Purity Acceptable check_purity->result_ok Impure Standard -> Use High Purity Standard check_matrix Evaluate Differential Matrix Effects check_exchange->check_matrix No Exchange Detected check_exchange->result_ok Exchange Occurring -> Modify Sample Handling check_matrix->result_ok Matrix Effects Compensated

Caption: A systematic approach to troubleshooting inaccurate or inconsistent quantification results.

Possible Causes and Solutions:

Possible Cause Recommended Action
Lack of Co-elution The "chromatographic isotope effect" can cause this compound to elute slightly before L-Tyrosine.[2] This can lead to differential matrix effects. Optimize your LC method by adjusting the mobile phase gradient or temperature to achieve better co-elution.[2]
Internal Standard Impurity If the this compound standard contains a significant amount of unlabeled L-Tyrosine, it will artificially inflate the analyte's signal, leading to over-quantification.[6] Analyze a high-concentration solution of the internal standard alone to check for the presence of the unlabeled analyte.[3]
Isotopic Back-Exchange Deuterium atoms can sometimes exchange with hydrogen atoms from the sample matrix or mobile phase, especially if they are in labile positions.[6] This would reduce the signal of the internal standard and lead to inaccurate results. Minimize the time the standard is in an aqueous matrix and keep samples cool.[2]
Differential Matrix Effects Even with co-elution, the ionization of the analyte and the internal standard might be affected differently by matrix components.[6] This can be assessed by comparing the signal of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample. If differential effects are observed, a more rigorous sample cleanup is required.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a common and straightforward method for removing the majority of proteins from plasma samples.

Workflow for Protein Precipitation

sample Plasma Sample (e.g., 100 µL) add_is Add this compound Internal Standard sample->add_is add_solvent Add Cold Acetonitrile (e.g., 300 µL, 1:3 ratio) add_is->add_solvent vortex Vortex Vigorously (1 minute) add_solvent->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by LC-MS/MS supernatant->analyze

Caption: A typical workflow for sample preparation of plasma using protein precipitation.

Methodology:

  • To 100 µL of plasma in a microcentrifuge tube, add a pre-determined amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile. This creates a 3:1 ratio of organic solvent to plasma, which is effective for protein precipitation.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at approximately 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains your analyte and internal standard, and transfer it to a new tube for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of L-Tyrosine. Parameters should be optimized for your specific instrument and application.

Parameter Typical Value / Condition
LC Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient from ~5% to 95% Mobile Phase B
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)

Typical MRM Transitions (to be optimized on your instrument):

Compound Precursor Ion (m/z) Product Ion (m/z)
L-Tyrosine182.1136.1
This compound184.1138.1

Note: The exact m/z values for this compound will depend on the positions of the deuterium labels.

Data Summary

The following table summarizes key parameters for a robust deuterated internal standard for LC-MS/MS analysis.[1]

Characteristic Recommendation Rationale
Chemical Purity >99%Ensures no other compounds are present that could cause interfering peaks.
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution.
Number of Deuterium Atoms 2 to 10Ensures the m/z is clearly resolved from the natural isotopic distribution of the analyte.
Label Position Stable, non-exchangeable positions (e.g., aromatic ring)Prevents the exchange of deuterium with hydrogen from the solvent or matrix.[1][2]

References

Technical Support Center: Peptide Ionization & Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptide ionization during mass spectrometry (MS) analysis. It focuses on the use of deuterated stable isotope-labeled internal standards (SIL-IS) to mitigate these issues and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Understanding the Problem

Q1: What causes poor or variable peptide ionization in LC-MS?

Poor or inconsistent peptide ionization is often a result of a phenomenon known as "matrix effects".[1] The "matrix" refers to all the components in a sample apart from the target analyte, such as salts, lipids, and other endogenous compounds. During electrospray ionization (ESI), these co-eluting matrix components can compete with the target peptide for ionization, leading to a reduction in the analyte's signal, a phenomenon called ion suppression.[2][3] Factors like high concentrations of interfering compounds can also increase the viscosity and surface tension of the ESI droplets, further hindering the analyte's ability to reach the gas phase for detection.[2] Additionally, the inherent structural properties of a peptide can influence its ionization efficiency.[4]

Q2: How do deuterated internal standards improve peptide quantification?

A deuterated internal standard is a version of the target peptide where one or more hydrogen atoms have been replaced by deuterium.[5] This makes it chemically and physically almost identical to the analyte.[5][6] When spiked into a sample at a known concentration before analysis, it experiences the same sample preparation variability and, crucially, the same matrix effects (ion suppression or enhancement) as the target peptide.[7]

Because the mass spectrometer can distinguish between the light (analyte) and heavy (standard) versions of the peptide, you can use the ratio of their signal intensities for quantification. This ratio remains stable even if the absolute signals of both the analyte and the standard decrease due to ion suppression, leading to more accurate and precise results.[7][8]

Experimental Design & Best Practices

Q3: What are the key characteristics of a good deuterated internal standard?

When selecting or designing a deuterated internal standard, consider the following:

  • Isotopic Purity: The standard should have a very low level of the unlabeled analyte to avoid artificially inflating the analyte's signal.[6] The isotopic enrichment should be high, ideally >99%.[9]

  • Stability of the Label: Deuterium atoms should be placed on non-exchangeable positions within the peptide's structure (e.g., on carbon atoms not adjacent to heteroatoms).[10][11] Placing them on -OH, -NH, or -SH groups can lead to hydrogen-deuterium exchange with the solvent, compromising accuracy.[8][11]

  • Mass Difference: A mass shift of three or more mass units is generally recommended to prevent spectral overlap between the analyte and the standard.[11]

  • Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte. However, a "deuterium isotope effect" can sometimes cause a slight shift in retention time.[8] It is crucial to verify co-elution during method development.[12]

Q4: What is a general workflow for using deuterated standards in peptide quantification?

The following diagram outlines a typical workflow for a quantitative peptide analysis experiment using a deuterated internal standard.

G Figure 1. General workflow for peptide quantification. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Tissue Digest) B Spike-in Known Amount of Deuterated Standard A->B C Sample Cleanup (e.g., SPE, Protein Precipitation) B->C D LC Separation C->D E MS/MS Detection (Analyte & Standard) D->E F Peak Integration (Analyte & Standard Areas) E->F G Calculate Area Ratio (Analyte / Standard) F->G H Quantify Analyte via Calibration Curve G->H

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Troubleshooting Guide

Q5: My target peptide signal is low, but the deuterated standard signal is strong and consistent. What should I investigate?

This scenario suggests a problem specific to the analyte that occurred before the internal standard was added or a degradation issue not shared by the standard.

  • Analyte Degradation: The target peptide may be unstable during sample collection or storage, while the standard is only introduced during sample preparation. Evaluate the stability of your analyte under your specific storage conditions.

  • Poor Extraction Recovery: While deuterated standards usually have very similar recovery to the analyte, significant chemical modifications to the analyte (e.g., certain PTMs) could potentially alter its extraction efficiency compared to a standard based on the unmodified sequence.

  • Incorrect Analyte Concentration: There may simply be very little of the target peptide in your sample.

Q6: Both my target peptide and deuterated standard signals are low, variable, or drifting. What are the likely causes?

When both analyte and standard signals are poor or inconsistent, the issue is likely related to the sample matrix or the LC-MS system itself. The following flowchart can guide your troubleshooting process.

G Figure 2. Troubleshooting low signal for analyte and standard. Start Low/Variable Signal for Analyte AND Standard Node_Matrix Are matrix effects severe? Start->Node_Matrix Node_LC Is chromatography poor? (e.g., peak shape, retention time drift) Node_Matrix->Node_LC No Sol_Matrix1 Improve sample cleanup (e.g., use SPE, LLE) Node_Matrix->Sol_Matrix1 Yes Node_MS Are MS parameters optimal? Node_LC->Node_MS No Sol_LC1 Check for column degradation or blockage. Perform maintenance. Node_LC->Sol_LC1 Yes Sol_MS1 Tune and calibrate the mass spectrometer Node_MS->Sol_MS1 Yes/Unsure End Problem Resolved Node_MS->End No, parameters are optimal Sol_Matrix2 Dilute the sample to reduce matrix concentration Sol_Matrix1->Sol_Matrix2 Sol_Matrix2->End Sol_LC2 Optimize LC gradient to better separate analytes from interferences Sol_LC1->Sol_LC2 Sol_LC2->End Sol_MS2 Clean the ion source (e.g., capillary, cones) Sol_MS1->Sol_MS2 Sol_MS2->End

Caption: A decision tree for troubleshooting concurrent low analyte and standard signals.

Q7: My results are inconsistent even with a deuterated standard. What could be wrong?

Inconsistency despite using a deuterated IS often points to differential matrix effects or issues with the standard itself.[8]

  • Lack of Co-elution: The most common problem is a slight chromatographic separation between the analyte and the standard due to the deuterium isotope effect.[8] If they elute at slightly different times, they may experience different levels of ion suppression from matrix components, compromising the accuracy of the analyte/IS ratio.[8]

    • Solution: Overlay the chromatograms of the analyte and standard to confirm co-elution. If a separation is observed, try modifying the LC gradient or column chemistry.[12]

  • Isotopic Instability (H/D Exchange): If deuterium labels are on labile positions, they can exchange with hydrogen from the solvent, reducing the concentration of the correct internal standard.[8][12]

    • Solution: Ensure your standard has labels on stable positions. Avoid highly acidic or basic conditions during sample prep if the standard is susceptible to back-exchange.[12]

  • Analyte Contribution from Standard: The deuterated standard may contain a small amount of unlabeled analyte as an impurity.[12] This can cause a positive bias, especially at low analyte concentrations.

    • Solution: Analyze a high-concentration solution of the IS to check for the presence of the unlabeled analyte. Ensure the Certificate of Analysis (CoA) specifies high isotopic purity.[12][13]

Data & Protocols

Data Presentation: Impact of Deuterated IS on Quantification

The following table illustrates how a deuterated internal standard (IS) can correct for matrix-induced ion suppression, leading to more accurate and precise quantification compared to external calibration.

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioCalculated Concentration (vs. Cal Curve)Accuracy (%)
Neat Solution (Solvent) 1,250,0001,310,0000.9510.0 ng/mL (Reference)100%
Extracted Plasma (Matrix) 487,500 (-61%) 510,900 (-61%) 0.9510.1 ng/mL101%
Extracted Plasma (No IS) 487,500N/AN/A3.9 ng/mL39%

Data is representative and for illustrative purposes. As shown, while the absolute peak areas decreased by 61% in the plasma sample due to ion suppression, the ratio of the analyte to the deuterated standard remained consistent, allowing for an accurate concentration measurement.[7]

Experimental Protocol: Assessment of Matrix Effects

This protocol is essential during method validation to quantify the extent of ion suppression or enhancement caused by the sample matrix.[13]

Objective: To determine if different biological matrix lots affect the ionization of the analyte and the internal standard.

Methodology:

  • Obtain Samples: Procure at least six different lots of the blank biological matrix (e.g., plasma) from individual donors.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the target peptide and the deuterated internal standard into a clean solvent (e.g., mobile phase) at a known concentration (e.g., a mid-range QC sample).

    • Set B (Post-Extraction Spike): For each of the six matrix lots, perform the full sample extraction procedure on the blank matrix first. Then, spike the analyte and IS into the final, clean extract.

  • Analysis: Analyze both sets of samples using the established LC-MS/MS method.

  • Calculation:

    • The Matrix Factor (MF) is calculated for each lot by dividing the peak area of the analyte in Set B by the average peak area of the analyte in Set A.

    • The IS-Normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard for each lot.

  • Acceptance Criteria: According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[13] This demonstrates that the deuterated standard effectively compensates for the variability in matrix effects between different sources.

References

L-Tyrosine-d2-2 stability in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Tyrosine-d2 in various solvents and under different storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid L-Tyrosine-d2?

For optimal stability, solid L-Tyrosine-d2 should be stored at 4°C, protected from light, and under an inert nitrogen atmosphere.

2. What are the recommended storage conditions for L-Tyrosine-d2 in solution?

When dissolved in a solvent, it is recommended to store L-Tyrosine-d2 aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is crucial to protect the solutions from light. To minimize degradation from repeated freeze-thaw cycles, it is best practice to store the compound in single-use aliquots.

3. What solvents are suitable for dissolving L-Tyrosine-d2?

L-Tyrosine and its deuterated analogs have low solubility in neutral aqueous solutions (approximately 0.45 g/L at 25°C). Solubility is significantly increased under acidic (pH < 2) or alkaline (pH > 9) conditions. For organic solvents, Dimethyl Sulfoxide (DMSO) is a good choice as L-Tyrosine exhibits its highest solubility in it. Methanol, ethanol, and n-propanol can also be used, often in aqueous mixtures to enhance solubility. When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.

4. What are the primary factors that can cause degradation of L-Tyrosine-d2 in solution?

The stability of L-Tyrosine-d2 in solution is primarily affected by:

  • Oxidation: The phenolic side chain of tyrosine is susceptible to oxidation, which is often the main degradation pathway. This can be accelerated by exposure to oxygen and light.

  • Temperature: Elevated temperatures increase the rate of all degradation reactions.

  • pH: Extreme pH values, both acidic and alkaline, can promote degradation. Alkaline conditions, in particular, can catalyze oxidation.

  • Light Exposure: Photodegradation of the aromatic ring can occur upon exposure to light.

5. What are the potential degradation products of L-Tyrosine-d2?

Based on studies of L-Tyrosine, potential degradation products of L-Tyrosine-d2 could include compounds formed through oxidation of the phenolic ring, such as quinone-like compounds, and products of photodegradation. Under certain microbial conditions, L-tyrosine can degrade to phenol and benzoate. Oxidation can also lead to the formation of dityrosine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation or cloudiness in solution Poor solubility at the working concentration or pH.Increase the proportion of organic co-solvent (e.g., DMSO). Adjust the pH of the aqueous component to be more acidic or alkaline, if compatible with your experiment. Gentle warming or sonication may also help dissolve the compound.
Solution turns yellow or brown Oxidation of the tyrosine phenolic ring.Prepare fresh solutions for your experiments. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil. If compatible with your experimental setup, consider adding an antioxidant.
Inconsistent experimental results Degradation of L-Tyrosine-d2 due to improper storage or handling.Prepare fresh aliquots from a properly stored solid stock. Avoid repeated freeze-thaw cycles. Ensure that solutions are protected from light and stored at the recommended temperature.
Difficulty dissolving the compound L-Tyrosine-d2 has low solubility in neutral water.Use a small amount of an organic solvent like DMSO or methanol to initially dissolve the compound before adding it to your aqueous buffer. Alternatively, adjust the pH of your aqueous solution to be below 2 or above 9.

Data Summary

Table 1: Recommended Storage Conditions for L-Tyrosine-d2

Form Temperature Duration Additional Precautions
Solid4°CLong-termProtect from light, store under nitrogen.
In Solvent-80°CUp to 6 monthsProtect from light, use single-use aliquots.
In Solvent-20°CUp to 1 monthProtect from light, use single-use aliquots.

Table 2: Solubility of L-Tyrosine in Various Solvents

Solvent Solubility Notes
Neutral Aqueous Solution (pH ~7)~0.45 g/L at 25°CVery low solubility.
Acidic Aqueous Solution (pH < 2)Significantly IncreasedIncreased protonation enhances solubility.
Alkaline Aqueous Solution (pH > 9)Significantly IncreasedDeprotonation enhances solubility, but may increase oxidation.
Dimethyl Sulfoxide (DMSO)HighGenerally the solvent of highest solubility.
Methanol, Ethanol, n-PropanolModerateOften used in aqueous co-solvent mixtures to improve solubility.

Experimental Protocols

Protocol: Stability Assessment of L-Tyrosine-d2 in Solution via HPLC-MS

This protocol outlines a general method for assessing the stability of L-Tyrosine-d2 in a specific solvent under various conditions.

1. Materials and Reagents:

  • L-Tyrosine-d2

  • High-purity solvent of interest (e.g., DMSO, methanol, phosphate buffer at a specific pH)

  • HPLC-grade water and acetonitrile

  • Formic acid (or other appropriate mobile phase modifier)

  • Amber HPLC vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or diode array detector

  • Mass Spectrometer (MS) detector (e.g., triple quadrupole or high-resolution MS)

  • Reversed-phase C18 HPLC column

3. Solution Preparation:

  • Prepare a stock solution of L-Tyrosine-d2 in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • To minimize light exposure, perform this step under low-light conditions and use amber vials.

  • If using an organic solvent, it may be necessary to first dissolve the compound in a small amount of the organic solvent before diluting with an aqueous buffer.

4. Stability Study Design:

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Storage Conditions: Aliquot the L-Tyrosine-d2 solution into separate amber vials for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

5. Sample Analysis (at each time point):

  • Sample Preparation: At each designated time point, take an aliquot of the stored solution and dilute it to a suitable concentration for HPLC-MS analysis using the initial mobile phase composition.

  • HPLC-MS Analysis:

    • Inject the prepared sample onto the HPLC-MS system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate L-Tyrosine-d2 from any potential degradation products.

    • Monitor the elution of L-Tyrosine-d2 and any new peaks using both UV detection (at ~275 nm) and MS detection. For the MS, monitor the specific m/z for L-Tyrosine-d2.

6. Data Analysis:

  • Quantify the peak area of the L-Tyrosine-d2 at each time point.

  • Calculate the percentage of L-Tyrosine-d2 remaining relative to the initial time point (T=0).

  • Identify any new peaks that appear in the chromatogram over time, which may represent degradation products. The mass spectrometer can be used to obtain the mass of these potential degradants to aid in their identification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, T=x) prep_solution Prepare L-Tyrosine-d2 Stock Solution aliquot Aliquot into Amber Vials prep_solution->aliquot temp Temperature (e.g., RT, 4°C, -20°C) aliquot->temp light Light Exposure (Light vs. Dark) aliquot->light sample_prep Sample Preparation (Dilution) temp->sample_prep light->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms data_analysis Data Analysis (% Remaining, Degradants) hplc_ms->data_analysis degradation_pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products LTyr_d2 L-Tyrosine-d2 Photo_ox Photo-oxidation Products LTyr_d2->Photo_ox Photodegradation Ox_products Oxidation Products (e.g., Quinones) LTyr_d2->Ox_products Oxidation Other Other Degradants LTyr_d2->Other Light Light Light->Photo_ox Oxygen Oxygen Oxygen->Ox_products Temp High Temperature pH Extreme pH

Technical Support Center: Overcoming Challenges in Deuterated Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterated amino acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of deuterated amino acids?

The most frequently reported challenges in deuterated amino acid synthesis include:

  • Low reaction yields: The incorporation of deuterium can sometimes lead to lower than expected product yields.

  • Isotopic scrambling: This refers to the unintentional loss or migration of deuterium labels during the synthesis process, leading to a product with a heterogeneous isotopic distribution.[1]

  • Racemization: The loss of stereochemical purity at the α-carbon is a significant concern, particularly in methods involving basic or acidic conditions at high temperatures.[2][3]

  • Peptide aggregation: During solid-phase peptide synthesis (SPPS), the incorporation of deuterated amino acids can sometimes enhance peptide aggregation, leading to poor yields and difficult purifications.[4]

  • Incomplete deuteration: Achieving the desired level of deuterium incorporation can be challenging and is often dependent on the chosen method and reaction conditions.

Q2: Why am I observing a low yield in my deuterated amino acid synthesis?

Low yields can be attributed to several factors, often stemming from the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for steps involving the cleavage of this bond.[4] In the context of peptide synthesis, this can manifest as incomplete Fmoc-deprotection or sluggish coupling reactions.[4] Additionally, deuteration can subtly alter the physicochemical properties of molecules, potentially leading to issues like increased aggregation on a solid support, which hinders reagent access.[4]

Q3: My mass spectrometry results show a lower-than-expected mass for my deuterated peptide, suggesting a loss of deuterium. What is causing this isotopic scrambling?

Isotopic scrambling, or the loss of deuterium labels, can occur at various stages of synthesis and workup.[1] During solid-phase peptide synthesis (SPPS), the basic conditions used for Fmoc deprotection can lead to the abstraction of the α-deuteron, which is then replaced by a proton from the solvent.[1][5] Acidic conditions during cleavage from the resin can also contribute to scrambling, especially for sensitive amino acid residues.[1] Furthermore, back-exchange can occur during purification and analysis if protic solvents (like water in HPLC) are used, where deuterons on amide bonds or some side chains can exchange with protons.[1]

Q4: How can I minimize racemization during the synthesis of α-deuterated amino acids?

Racemization at the α-carbon is a common issue, particularly in methods that involve harsh conditions. To minimize racemization:

  • Optimize reaction conditions: Avoid excessively high temperatures and prolonged exposure to strong acids or bases.[2][3]

  • Choose appropriate reagents: In peptide synthesis, using coupling reagents known to suppress racemization, such as HBTU, HATU, or HCTU with an additive like HOBt or Oxyma, is beneficial.[5]

  • Enzymatic methods: Employing enzymes can offer high stereoselectivity and avoid the harsh conditions that lead to racemization.[6]

Q5: I'm observing resin clumping and poor swelling during solid-phase peptide synthesis with deuterated amino acids. What can I do to address this?

Resin clumping and poor swelling are often indicative of on-resin peptide aggregation. Deuteration can sometimes exacerbate this issue.[4] To mitigate aggregation:

  • Change the synthesis solvent: Switching from DMF to N-methylpyrrolidone (NMP) can improve the solvation of the growing peptide chain.[7]

  • Incorporate structure-disrupting elements: If the sequence allows, the strategic inclusion of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of secondary structures that lead to aggregation.[7]

  • Elevated temperature synthesis: Performing coupling reactions at a higher temperature (e.g., 50-60°C) can help disrupt secondary structures, but this should be done cautiously as it can increase the risk of side reactions.[7]

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Deuteration

This is one of the most common problems in deuterated amino acid synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Yield/Incomplete Deuteration

G Troubleshooting Low Yield & Incomplete Deuteration Start Low Yield or Incomplete Deuteration Observed CheckMethod Review Synthesis Method Start->CheckMethod CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckReagents Verify Reagent Quality Start->CheckReagents AnalyzeProduct Analyze Product Mixture CheckMethod->AnalyzeProduct If method is appropriate CheckConditions->AnalyzeProduct If conditions are optimized CheckReagents->AnalyzeProduct If reagents are pure Purification Optimize Purification AnalyzeProduct->Purification If side products are present Success Problem Resolved AnalyzeProduct->Success If pure product is obtained Purification->Success

Caption: A logical workflow for troubleshooting low yield and incomplete deuteration.

Detailed Steps:

  • Review Synthesis Method:

    • Is the chosen method suitable for the target amino acid? Some methods are more effective for certain classes of amino acids (e.g., aromatic vs. aliphatic). For instance, metal-catalyzed H/D exchange under hydrothermal conditions can be effective but may lead to decomposition of sensitive residues like cysteine or serine.[2]

    • Consider alternative methods: If direct H/D exchange is yielding poor results, consider a multi-step chemical synthesis using deuterated precursors or an enzymatic approach for higher selectivity.[2][6]

  • Optimize Reaction Conditions:

    • Temperature and Time: For H/D exchange reactions, systematically vary the temperature and reaction time. Higher temperatures can increase deuteration but also risk decomposition.[4]

    • Catalyst: The choice and loading of the catalyst are critical. For example, in metal-catalyzed deuteration, Ru/C has been shown to be effective under certain conditions where Pt/C and Pd/C are not.[1]

    • pH: The pH of the reaction medium can significantly influence the extent of deuteration and the occurrence of side reactions.

  • Verify Reagent Quality:

    • Deuterium Source: Ensure the isotopic purity of the deuterium source (e.g., D₂O, deuterated solvents) is high.

    • Catalysts and Other Reagents: Use fresh, high-purity catalysts and reagents to avoid unwanted side reactions.

  • Analyze Product Mixture:

    • Identify Byproducts: Use techniques like NMR and mass spectrometry to identify any byproducts. This can provide clues about where the synthesis is failing.

    • Quantify Deuteration Level: NMR spectroscopy is a powerful tool to determine the extent and position of deuterium incorporation.[4]

  • Optimize Purification:

    • Minimize Back-Exchange: During workup and purification, use deuterated solvents where possible to minimize the loss of incorporated deuterium. If using HPLC with H₂O-based mobile phases, keep the run times as short as possible and the temperature low.[8]

Issue 2: Isotopic Scrambling and Racemization

Maintaining isotopic and stereochemical integrity is crucial. This guide addresses how to diagnose and mitigate these issues.

Troubleshooting Workflow for Isotopic Scrambling & Racemization

G Troubleshooting Isotopic Scrambling & Racemization Start Isotopic Scrambling or Racemization Detected IdentifySource Identify Stage of Scrambling/Racemization Start->IdentifySource Synthesis During Synthesis IdentifySource->Synthesis Workup During Workup/Purification IdentifySource->Workup ModifySynthesis Modify Synthesis Conditions Synthesis->ModifySynthesis ModifyWorkup Modify Workup Protocol Workup->ModifyWorkup Analyze Re-analyze Product ModifySynthesis->Analyze ModifyWorkup->Analyze Resolved Problem Resolved Analyze->Resolved

Caption: A systematic approach to identifying and resolving isotopic scrambling and racemization.

Detailed Steps:

  • Identify the Source of Scrambling/Racemization:

    • Analyze Intermediates: If possible, analyze intermediates at different stages of the synthesis to pinpoint where the loss of isotopic or stereochemical purity occurs.

    • Review Reaction Mechanisms: Consider the mechanisms of the reactions involved. For example, base-catalyzed enolization is a common cause of α-deuteron loss and racemization.[1]

  • Modify Synthesis Conditions:

    • Reduce Basicity/Acidity: If scrambling is suspected during Fmoc deprotection in SPPS, reduce the deprotection time or consider using a milder base.[5] For acid-catalyzed reactions, use the mildest effective acid and the lowest possible temperature.

    • Protecting Groups: Ensure that side-chain protecting groups are stable under the reaction conditions to prevent side reactions that could lead to scrambling.[1]

    • Coupling Reagents: Use coupling reagents that are known to minimize racemization, especially when working with sensitive amino acids.[5]

  • Modify Workup and Purification:

    • Control pH: Maintain a neutral or slightly acidic pH during workup to minimize base-catalyzed back-exchange.[9]

    • Use Aprotic Solvents: Whenever possible, use aprotic solvents for extraction and storage to prevent H/D back-exchange.[9]

    • Optimize Chromatography: Minimize the time the deuterated compound spends in protic mobile phases during chromatography.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various deuteration methods to aid in the selection of an appropriate synthesis strategy.

Table 1: Comparison of Deuteration Levels for Different Amino Acids and Methods

Amino AcidMethodCatalyst/ReagentTemperature (°C)Time (h)Deuteration Level (%)Reference
GlycineH/D ExchangePt/C in D₂O2002491.0[10]
PhenylalanineH/D ExchangePt/C in D₂O2002480.7[10]
HistidineH/D ExchangePt/C in D₂O2002482.5[10]
L-AlanineH/D Exchange5% Ru/C, NaOH in D₂O701299 (α-position)[1]
L-TyrosineAcid-catalyzedD₂SO₄ in D₂OReflux48High (ring deuteration)[3]
VariousEnzymaticDsaD/DsaE in D₂O37884-95 (Cβ)[11]

Table 2: Effect of Additives on Deuteration of Alanine

AdditiveTemperature (°C)Time (h)Main-chain D%Side-chain D%Overall D%Reference
None2002497.02.534.0[4][10]
Acetic Acid2002497.04.335.2[4][10]
Sodium Hydroxide2002497.04.835.6[4][10]
Ammonia2002497.088.090.3[4][10]

Experimental Protocols

Protocol 1: General Procedure for Platinum-on-Carbon (Pt/C) Catalyzed H/D Exchange

This protocol is a general method for deuterating various amino acids via hydrogen-deuterium exchange.

Materials:

  • Amino Acid (1 g)

  • Platinum on carbon (Pt/C, e.g., 3 wt% Pt)

  • Deuterium oxide (D₂O)

  • 2-Propanol

  • Celite

  • High-pressure reactor

Procedure:

  • A mixture of the amino acid (1 g), Pt/C (0.40 g, 0.06 mmol for 3 wt% Pt), 2-propanol (4 mL), and D₂O (40 mL) is loaded into a high-pressure reactor.[4]

  • The reactor is sealed and heated to the desired temperature (e.g., 100-230°C) with continuous stirring for a specified duration (e.g., 24 hours).[4]

  • After the reaction, the reactor is cooled to room temperature (20°C).[4]

  • The Pt/C catalyst is removed by filtration through a pad of Celite.[4]

  • The filtrate is further filtered through a 0.22 µm filter to remove any remaining fine particles.

  • The solvent is removed under reduced pressure to yield the deuterated amino acid.

  • The level of deuteration should be confirmed by NMR and/or mass spectrometry.[4]

Protocol 2: Enzymatic Deuteration at Cα and Cβ using DsaD/DsaE

This protocol describes a method for the site-selective deuteration of amino acids using a dual-enzyme system.[11]

Materials:

  • Amino acid substrate

  • DsaD and DsaE enzymes

  • Sodium phosphate buffer

  • Pyridoxal 5'-phosphate (PLP)

  • Deuterium oxide (D₂O)

Procedure:

  • Prepare a reaction mixture containing the amino acid substrate (e.g., 10 mM), DsaD (e.g., 5 µM), DsaE (e.g., 50 µM), sodium phosphate buffer (e.g., 50 mM, pD 8.4), and PLP (e.g., 0.1 mM) in D₂O.[12]

  • Incubate the reaction at 37°C for a specified time (e.g., 8 hours).[12]

  • Quench the reaction, for example, by adding acetone.

  • Remove the precipitated protein by centrifugation.

  • Remove the acetone and D₂O by rotary evaporation.

  • The crude deuterated amino acid can be further purified if necessary.

  • Analyze the product for deuterium incorporation and stereochemical purity using UPLC-MS and ¹H NMR.[11]

Protocol 3: α-Deuteration via Schiff Base Intermediate

This method is suitable for achieving high levels of deuteration at the α-position, though it results in racemization.[1]

Materials:

  • Amino acid

  • Benzaldehyde

  • Acetic acid-d₄

Procedure:

  • A mixture of the amino acid and benzaldehyde is heated in acetic acid-d₄.[1]

  • The reaction proceeds via the formation of a Schiff base intermediate, which facilitates the exchange of the α-proton for a deuteron from the solvent.

  • After the reaction is complete, the product is worked up to remove the benzaldehyde and acetic acid-d₄.

  • This method typically yields a racemic mixture of the α-deuterated amino acid with high isotopic purity (often >99.5%).[1]

  • The racemic mixture can be resolved using enzymatic methods if a single enantiomer is required.[6]

References

Data analysis workflow for L-Tyrosine-d2-2 based quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing L-Tyrosine-d2 for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is L-Tyrosine-d2 and how is it used in quantitative analysis?

A1: L-Tyrosine-d2 is a stable isotope-labeled version of the amino acid L-Tyrosine, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling increases the mass of the molecule by approximately 2.012 Da.[1] It is commonly used as an internal standard in mass spectrometry-based quantitative analyses, such as proteomics and metabolomics.[2][3] By adding a known amount of L-Tyrosine-d2 to a sample, it can be used to accurately quantify the amount of endogenous, unlabeled L-Tyrosine.[2]

Q2: What are the main applications of L-Tyrosine-d2 based quantification?

A2: The primary applications include:

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), cells are grown in a medium containing L-Tyrosine-d2.[1][4] This allows for the differentiation and relative quantification of proteins between different cell populations by mass spectrometry.[1]

  • Metabolic Flux Analysis: By tracing the incorporation of the deuterium label, researchers can study the dynamics of metabolic pathways involving tyrosine.[2][5]

  • Pharmacokinetic Studies: L-Tyrosine-d2 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of tyrosine and related compounds in drug development.

  • Biomarker Discovery: Accurate quantification of tyrosine and its metabolites can help in the identification of potential disease biomarkers.[2]

Q3: Why is a stable isotope-labeled internal standard like L-Tyrosine-d2 important?

A3: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[6][7] They are chemically almost identical to the analyte of interest and behave similarly during sample preparation, chromatography, and ionization.[7][8] This allows for the correction of variability that can occur during the experimental workflow, leading to more accurate and precise quantification.[2][9]

Q4: Can D-Tyrosine-d2 be used interchangeably with L-Tyrosine-d2?

A4: No, they should not be used interchangeably without careful consideration. Mammalian cells primarily utilize L-amino acids for protein synthesis.[1] While D-amino acids can be incorporated, the efficiency is often much lower.[1] D-Tyrosine-d2 is more commonly used in specific research contexts, such as studying the metabolism of D-amino acids themselves.[1]

Troubleshooting Guide

Issue 1: Low Incorporation Efficiency of L-Tyrosine-d2 in SILAC Experiments

  • Symptom: Mass spectrometry data shows a low percentage of "heavy" labeled peptides, and the isotopic distribution does not show the expected mass shift.[1]

  • Possible Causes & Solutions:

    • Competition from unlabeled L-Tyrosine: Ensure the use of a tyrosine-free basal medium for your cell culture. It is also crucial to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids from the serum.[1]

    • Insufficient labeling duration: For complete labeling, cells should be cultured for at least five to six doublings in the L-Tyrosine-d2 containing medium.[1]

    • Poor cell health: Ensure cells are healthy and actively dividing during the labeling period. Stressed or senescent cells may have altered amino acid metabolism.[1]

    • Precipitation of L-Tyrosine-d2: Tyrosine has limited solubility. Ensure that the L-Tyrosine-d2 is fully dissolved in the medium before use and prepare fresh media for each experiment.[1]

Issue 2: Inconsistent or Unpredictable Heavy/Light Ratios

  • Symptom: The ratio of heavy (L-Tyrosine-d2 labeled) to light (unlabeled) peptides varies significantly across replicates or different proteins.

  • Possible Causes & Solutions:

    • Inconsistent cell culture conditions: Maintain consistency in cell density, passage number, and growth phase during labeling to ensure uniform metabolic activity.[1]

    • Sample preparation variability: Ensure accurate and consistent protein quantification and mixing of "heavy" and "light" samples if performing a mixing experiment.

    • Incorrect mass shift specification: Double-check that the mass shift for L-Tyrosine-d2 is correctly specified as a variable modification in your mass spectrometry data analysis software.[1]

Issue 3: Chromatographic Shift Between Labeled and Unlabeled Peptides

  • Symptom: Deuterated peptides may elute slightly earlier from a reverse-phase chromatography column than their unlabeled counterparts.[1][8]

  • Possible Causes & Solutions:

    • Deuterium isotope effect: This is an inherent property of deuterium-labeled compounds.[7]

    • Data analysis software settings: Ensure your data analysis software can account for small retention time shifts when pairing "heavy" and "light" peptide peaks. The extraction ion chromatograms (XICs) for both labeled and unlabeled peptides should be carefully inspected.

Issue 4: Low Signal Intensity of Heavy Peptides

  • Symptom: The signal for "heavy" peptides is significantly lower than for "light" peptides, making quantification difficult.

  • Possible Causes & Solutions:

    • Suboptimal MS acquisition parameters: Optimize the mass spectrometer's settings to detect low-abundance ions.[1] This may include increasing the fill time for the ion trap or using a targeted acquisition method if you are looking for specific proteins.

    • Inefficient incorporation: Refer to the troubleshooting steps for low incorporation efficiency.

Quantitative Data Summary

Table 1: Properties of L-Tyrosine-d2

PropertyValue
Molecular FormulaC₉D₂H₉NO₃
Molecular Weight~183.19 g/mol
Mass Shift (vs. L-Tyrosine)+2.012 Da

Table 2: Recommended Starting Concentrations for L-Tyrosine-d2 Labeling in Cell Culture

Cell Line TypeL-Tyrosine-d2 ConcentrationIncubation TimeNotes
Adherent (e.g., HEK293, HeLa)50 - 200 µM24 - 72 hoursStart with a lower concentration and shorter incubation to assess toxicity and incorporation efficiency.[4]
Suspension (e.g., Jurkat, K562)50 - 200 µM24 - 72 hoursMonitor cell viability and growth rate closely.[4]
Primary Cells25 - 100 µM12 - 48 hoursPrimary cells can be more sensitive; use lower concentrations and shorter durations initially.[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Tyrosine-d2

  • Cell Culture Preparation: Culture cells of interest in their standard growth medium until they reach approximately 70-80% confluency.[1][4]

  • Media Preparation: Prepare a "heavy" medium by supplementing tyrosine-free medium with L-Tyrosine-d2 to the desired final concentration (refer to Table 2). Also, add all other essential amino acids and dialyzed fetal bovine serum. Prepare a "light" control medium with the same components but using unlabeled L-tyrosine.[1]

  • Labeling: Wash the cells twice with sterile phosphate-buffered saline (PBS).[1] Then, switch the medium to either the "heavy" or "light" labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to allow for incorporation (at least 5-6 cell doublings for near-complete labeling).[1]

  • Harvesting: After the labeling period, wash the cells with cold PBS and harvest them for protein extraction.[4]

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Incubate on ice to ensure cell lysis.[4]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. Determine the protein concentration using a standard method like the BCA assay.[4]

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Then, alkylate the cysteine residues by adding iodoacetamide and incubating in the dark.[4]

  • Proteolytic Digestion: Digest the proteins into peptides by adding trypsin (or another suitable protease) and incubating overnight.[4]

  • Desalting: Stop the digestion by adding formic acid. Desalt the peptide mixture using C18 spin columns or a similar method to remove contaminants.[4]

  • Sample Storage: Dry the desalted peptides in a vacuum centrifuge and store them at -80°C until LC-MS/MS analysis.[4]

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Start with Healthy Cells labeling Metabolic Labeling with L-Tyrosine-d2 start->labeling harvest Harvest Cells labeling->harvest lysis Cell Lysis & Protein Extraction harvest->lysis digestion Protein Digestion lysis->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant Troubleshooting_Logic cluster_low_incorp Low Incorporation Solutions cluster_inconsistent_ratios Inconsistent Ratio Solutions start Problem Encountered low_incorp Low Incorporation? start->low_incorp inconsistent_ratios Inconsistent Ratios? low_incorp->inconsistent_ratios No check_media Check for Tyrosine-free Media & Dialyzed FBS low_incorp->check_media Yes check_culture Ensure Consistent Cell Culture Conditions inconsistent_ratios->check_culture Yes end Problem Resolved inconsistent_ratios->end No check_duration Increase Labeling Duration check_health Assess Cell Health check_health->end check_ms_params Verify Mass Shift in Software Parameters check_prep Review Sample Preparation Steps check_prep->end

References

Validation & Comparative

At a Glance: Key Differences in Labeled Tyrosine Isotopologs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Stable Isotope-Labeled Tyrosine: L-Tyrosine-d2 vs. 13C and 15N Analogs

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. Stable isotope-labeled amino acids are indispensable tools in this endeavor, enabling detailed investigation of protein turnover, metabolic fluxes, and drug metabolism.[1][2][3] This guide provides an objective comparison of L-Tyrosine-d2-2 with its 13C and 15N labeled counterparts, offering insights into their respective performances, supported by experimental data and detailed methodologies.

The choice between deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) labeling for tyrosine depends on the specific experimental goals and the analytical techniques employed. Each isotope offers distinct advantages and disadvantages in terms of metabolic stability, analytical detection, and potential for biological interference.

FeatureThis compound¹³C Labeled L-Tyrosine¹⁵N Labeled L-Tyrosine
Primary Applications Metabolic tracing, kinetic isotope effect studiesQuantitative proteomics (e.g., SILAC), metabolic flux analysis, NMR-based structural studiesQuantitative proteomics (e.g., SILAC), NMR-based structural and dynamic studies
Isotopic Stability Lower; potential for in vivo H/D exchangeHigh; integrated into the carbon backboneHigh; integrated into the amino group
Kinetic Isotope Effect (KIE) Significant; can alter enzymatic reaction rates and metabolic pathwaysMinimal; generally does not perturb biological systemsNegligible for most biological processes
Mass Spectrometry (MS) Analysis Can cause chromatographic shifts; potential for spectral overlapMinimal chromatographic shift; allows for larger, more easily resolvable mass shifts with multiple labelsMinimal chromatographic shift; provides a smaller mass shift (+1 Da per ¹⁵N)
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for specific structural and dynamic studies, especially in larger proteinsEnables detailed structural analysis through ¹³C-¹³C and ¹³C-¹H correlationsCrucial for protein structure and dynamics via ¹H-¹⁵N HSQC experiments
Relative Cost Generally lowerHigherHigher

Performance Comparison: A Deeper Dive

Isotopic Stability and Metabolic Perturbation

The stability of the isotopic label is a critical factor for the accuracy of tracer studies. ¹³C and ¹⁵N isotopes are incorporated into the fundamental backbone of the tyrosine molecule, making them highly stable and not prone to exchange with unlabeled atoms from the surrounding environment.[4]

In contrast, deuterium atoms, particularly those on a carbon adjacent to a heteroatom, can be susceptible to back-exchange with protons from the solvent or within the cellular matrix.[4] While this compound (labeled at the beta-position) is generally more stable than deuterium on heteroatoms, the potential for in vivo exchange exists and should be considered, especially in long-term studies.

Furthermore, the significant mass difference between deuterium and protium can lead to a pronounced kinetic isotope effect (KIE).[5] This means that enzymes may process the deuterated tyrosine at a different rate than its unlabeled counterpart, potentially altering metabolic pathways and compromising the biological relevance of the experimental findings.[5][6] The KIE for ¹³C and ¹⁵N is significantly smaller and generally considered negligible in most biological contexts.[6]

Analytical Considerations: Mass Spectrometry and NMR

In mass spectrometry-based proteomics , such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the goal is to differentiate and quantify proteins based on the mass difference introduced by the labeled amino acids.[3][7]

  • ¹³C-labeled tyrosine is highly advantageous as multiple ¹³C atoms can be incorporated (e.g., ¹³C₉-L-Tyrosine), leading to a larger mass shift that is easily resolved by the mass spectrometer.[][9] This minimizes spectral overlap and improves the accuracy of quantification.

  • ¹⁵N-labeled tyrosine typically provides a +1 Da mass shift. While effective, it may be more susceptible to interference from the natural isotopic abundance of the unlabeled peptide.[]

  • This compound introduces a +2 Da shift. However, deuterium labeling can sometimes alter the chromatographic retention time of the labeled peptide compared to its unlabeled analog, complicating data analysis.[5]

For Nuclear Magnetic Resonance (NMR) spectroscopy , both ¹³C and ¹⁵N labeling are fundamental for determining the three-dimensional structure and dynamics of proteins.[]

  • ¹⁵N labeling is essential for ¹H-¹⁵N HSQC experiments, which provide a unique "fingerprint" of the protein and are crucial for backbone resonance assignment.[]

  • ¹³C labeling is used in more advanced multidimensional NMR experiments to obtain detailed structural information.[]

  • Deuterium labeling , often in conjunction with ¹³C and ¹⁵N, is particularly useful for studying large proteins (>30 kDa) as it simplifies complex spectra and reduces signal overlap.[10]

Experimental Protocols

SILAC Protocol for Quantitative Proteomics using ¹³C or ¹⁵N Labeled Tyrosine

This protocol outlines the general steps for a SILAC experiment to compare protein expression between two cell populations.

  • Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" medium containing unlabeled L-tyrosine, while the other is grown in "heavy" medium where the standard L-tyrosine is replaced with either ¹³C or ¹⁵N labeled L-tyrosine. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the experimental condition to one of the cell populations.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate (e.g., using a BCA assay). Mix equal amounts of protein from the "light" and "heavy" cell populations.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of peptides and proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Metabolic Labeling Protocol using this compound

This protocol describes a general workflow for tracing the incorporation of this compound into proteins.

  • Cell Culture and Labeling: Culture cells in a standard medium. Replace the standard medium with a medium containing a known concentration of this compound. The optimal concentration and incubation time should be determined empirically to balance labeling efficiency with potential toxicity.[11]

  • Time-Course Sampling: Harvest cells at various time points after the introduction of the labeled tyrosine.

  • Protein Extraction and Digestion: Extract and digest proteins from the cell pellets as described in the SILAC protocol.

  • LC-MS/MS Analysis: Analyze the peptide samples to detect the incorporation of this compound.

  • Data Analysis: Determine the rate of protein synthesis by monitoring the increase in the abundance of deuterated peptides over time.

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Proteomics

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Data Analysis A Light Medium (Unlabeled Tyrosine) C Cell Lysis & Protein Extraction A->C B Heavy Medium (¹³C/¹⁵N Labeled Tyrosine) B->C D Protein Quantification & Mixing C->D E Protein Digestion D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantification F->G

Caption: Workflow for SILAC-based quantitative proteomics.

Tyrosine's Role in a Simplified Signaling Pathway

G RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

Conclusion

The selection of an appropriate isotopically labeled tyrosine is a critical decision in the design of experiments for proteomics, metabolomics, and drug development.

  • ¹³C and ¹⁵N labeled L-tyrosine remain the gold standard for quantitative proteomics and structural biology due to their high isotopic stability, minimal biological perturbation, and well-established analytical workflows.[2][] They provide accurate and reproducible data, particularly in complex biological systems.

  • This compound presents a more cost-effective alternative for certain applications. However, researchers must be mindful of the potential for kinetic isotope effects and analytical challenges such as chromatographic shifts.[5] While its use in protein turnover studies is an area of active interest, it is currently less established than SILAC using ¹³C or ¹⁵N labeled amino acids.[12]

Ultimately, the choice of labeled tyrosine should be guided by a thorough understanding of the research question, the analytical instrumentation available, and the potential trade-offs between cost and data quality.

References

Cross-validation of L-Tyrosine-d2-2 with other internal standards.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of L-Tyrosine is crucial for accurate results. The selection of a suitable internal standard is a critical factor in achieving reliable data, particularly in mass spectrometry-based bioanalysis. This guide provides an objective comparison of L-Tyrosine-d2-2 with other stable isotope-labeled internal standards, supported by experimental data and detailed protocols.

The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards (SIL-ISs).[1] These standards are chemically almost identical to the analyte, differing only in their isotopic composition. This similarity allows them to co-elute with the analyte and experience similar ionization and matrix effects, thereby providing a reliable correction for variations during sample preparation and analysis.[1][2] This guide focuses on the performance of deuterium-labeled tyrosine, such as this compound, and compares it with other isotopic analogs, primarily carbon-13 (¹³C)-labeled tyrosine.

Key Performance Differences: Deuterated vs. ¹³C-Labeled Standards

The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.[2]

  • Chromatographic Co-elution and the Isotope Effect : One of the most significant advantages of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1][2] In contrast, deuterated standards like this compound can exhibit a slight chromatographic shift, often eluting slightly earlier in reversed-phase chromatography.[2][3] This "isotope effect" is due to the carbon-deuterium (C-D) bond being slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase.[2]

  • Matrix Effects : Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[2] An ideal internal standard should experience the same matrix effects as the analyte.[2] Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[2]

  • Isotopic Stability : While both types of labels are generally stable, deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if they are located on heteroatoms (e.g., -OH, -NH).[2][4] ¹³C-labels are integral to the carbon skeleton of the molecule, making them exceptionally stable.[1]

Data Presentation

Table 1: Performance Data for Tyrosine Quantification using a Deuterated Internal Standard (e.g., L-Tyrosine-d4)

ParameterPerformance
Linearity (r²)>0.99
Intra-assay Precision (%CV)8-10%
Inter-assay Precision (%CV)5-10%
Recovery (%)90-112%
Data extracted from a study on the analysis of amino acids in dried blood spots.[1]

Table 2: Performance Data for Tyrosine Quantification using a ¹³C-Labeled Internal Standard (e.g., L-Tyrosine-¹³C₉,¹⁵N)

ParameterPerformance
Linearity (r²)>0.990
Intra-assay Precision (%CV)<15%
Inter-assay Precision (%CV)<15%
Accuracy (% Bias)Within ±15%
Data synthesized from a comprehensive analysis of 45 amino acids in plasma.[1]

Mandatory Visualization

cluster_workflow Experimental Workflow for Tyrosine Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (L-Tyrosine-d2 or ¹³C-labeled) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, Derivatization) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) Analysis->Quantification

Caption: A generalized experimental workflow for the quantitative analysis of tyrosine using a stable isotope-labeled internal standard.[1]

cluster_comparison Logical Comparison of Internal Standards Deuterated Deuterated Standard (e.g., L-Tyrosine-d2) IsotopeEffect Potential for Isotope Effect Deuterated->IsotopeEffect C13 ¹³C-Labeled Standard (e.g., L-Tyrosine-¹³C₉,¹⁵N) CoElution Perfect Co-elution C13->CoElution ChromatShift Chromatographic Shift IsotopeEffect->ChromatShift SameMatrixEffect Experiences Same Matrix Effects as Analyte CoElution->SameMatrixEffect InaccurateQuant Potentially Inaccurate Quantification ChromatShift->InaccurateQuant AccurateQuant Accurate Quantification SameMatrixEffect->AccurateQuant

References

L-Tyrosine-d2 in Quantitative Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of tyrosine, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of L-Tyrosine-d2 against other commonly used stable isotope-labeled (SIL) internal standards, particularly ¹³C-labeled tyrosine, supported by experimental data from various studies.

The gold standard for quantitative analysis by mass spectrometry involves the use of SIL internal standards.[1] These standards are chemically almost identical to the analyte of interest, differing only in their isotopic composition. This similarity allows them to co-elute with the analyte and experience similar ionization and matrix effects, providing a reliable correction for variations during sample preparation and analysis.[1]

The Critical Choice: Deuterium vs. Carbon-13 Labeling

The primary distinction between commercially available SIL tyrosine standards lies in the isotope used for labeling: deuterium (²H or D) or carbon-13 (¹³C). L-Tyrosine-d2 falls into the former category, while standards like L-Tyrosine-¹³C₉,¹⁵N represent the latter. While both serve the fundamental purpose of an internal standard, their performance characteristics can differ, impacting the accuracy and precision of quantitative assays.

L-Tyrosine-d2 is a commonly used internal standard due to its relatively lower cost of synthesis.[1] In this molecule, two hydrogen atoms are replaced with deuterium. However, a primary concern with deuterium-labeled standards is the "isotope effect." The slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds can lead to a small difference in retention time during liquid chromatography.[1] This can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[2] Another consideration is the stability of the deuterium label, with a theoretical risk of back-exchange with hydrogen under certain conditions.[1]

¹³C-labeled Tyrosine (e.g., L-Tyrosine-¹³C₉,¹⁵N) is often considered the superior choice for most applications.[1] The key advantages of ¹³C-labeled internal standards include:

  • Chemical Identity and Co-elution: Incorporating ¹³C results in a compound that is chemically identical to the unlabeled analyte, ensuring that both exhibit virtually identical chromatographic behavior and co-elute perfectly.[3] This guarantees that both the analyte and the internal standard experience the exact same matrix effects.[1]

  • Isotopic Stability: The ¹³C-label is integral to the carbon skeleton of the molecule, making it exceptionally stable and not prone to back-exchange under typical analytical conditions.[1][2]

  • Predictable Fragmentation: In tandem mass spectrometry (MS/MS), the fragmentation patterns of ¹³C-labeled standards are highly predictable and closely resemble those of the unlabeled analyte, aiding in the development of robust and specific analytical methods.[3]

The scientific consensus and available data suggest that ¹³C-labeled internal standards generally lead to higher accuracy due to better co-elution.[1]

Impact of Isotope Labeling on Accuracy cluster_0 Deuterium-Labeled (L-Tyrosine-d2) cluster_1 ¹³C-Labeled (L-Tyrosine-¹³C₉,¹⁵N) d2 L-Tyrosine-d2 isotope_effect Isotope Effect d2->isotope_effect chrom_shift Potential Chromatographic Shift isotope_effect->chrom_shift diff_matrix Differential Matrix Effects chrom_shift->diff_matrix inaccurate_quant Potentially Inaccurate Quantification diff_matrix->inaccurate_quant c13 L-Tyrosine-¹³C₉,¹⁵N chem_ident Chemically Identical c13->chem_ident coelution Perfect Co-elution chem_ident->coelution same_matrix Identical Matrix Effects coelution->same_matrix accurate_quant Accurate Quantification same_matrix->accurate_quant

Comparison of Deuterium and ¹³C Labeling Effects

Performance Data Comparison

Table 1: Performance Data for Tyrosine Quantification using a Deuterated Internal Standard (L-Tyrosine-d4)

ParameterPerformance
Linearity (r²)>0.99
Intra-assay Precision (%CV)8-10%
Inter-assay Precision (%CV)5-10%
Recovery (%)90-112%
Data extracted from a study on the analysis of amino acids in dried blood spots.[1]

Table 2: Performance Data for Tyrosine Quantification using a ¹³C-Labeled Internal Standard (L-Tyrosine-¹³C₉,¹⁵N)

ParameterPerformance
Linearity (r²)>0.990
Intra-assay Precision (%CV)<15%
Inter-assay Precision (%CV)<15%
Accuracy (% Bias)Within ±15%
Data synthesized from a comprehensive analysis of 45 amino acids in plasma.[1]

Experimental Protocols

Below are representative experimental protocols for the quantification of tyrosine in biological matrices using different stable isotope-labeled internal standards.

General Experimental Workflow for Tyrosine Quantification sample Biological Sample (e.g., Plasma, Urine) spike Spike with Internal Standard (e.g., L-Tyrosine-d2 or L-Tyrosine-¹³C₉,¹⁵N) sample->spike prep Sample Preparation (e.g., Protein Precipitation) spike->prep lcms LC-MS/MS Analysis prep->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Generalized workflow for tyrosine quantification.
Protocol 1: Tyrosine Quantification using a Deuterated Internal Standard (L-Tyrosine-d4) in Dried Blood Spots

This protocol is adapted from a study analyzing amino acids in dried blood spots.[1]

  • Sample Preparation:

    • A 5.5mm punch of a dried blood spot is mixed with 100µl of an internal standard solution containing L-Tyrosine-d4.

    • 400µl of methanol is added, and the mixture is sonicated for 15 minutes.

    • The sample is then centrifuged to pellet proteins.

    • The supernatant is transferred to a new tube and dried under a stream of nitrogen.

  • Derivatization:

    • The residue is butylated with 100µl of 5.5% acetyl chloride in n-butanol at 60°C for 15 minutes.

    • The butanol layer is evaporated, and the residue is reconstituted in 500µl of acetonitrile.

  • LC-MS/MS Analysis:

    • LC Column: Symmetry C18 column (3.9 x 150mm, 5µm).

    • Mobile Phase: 75% acetonitrile with 0.4% formic acid.

    • Flow Rate: 1 ml/min.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.

    • MRM Transition (Tyrosine): m/z 238.2 → 136.2.

    • MRM Transition (L-Tyrosine-d4): m/z 242.2 → 140.2 (calculated).

Protocol 2: Tyrosine Quantification using a ¹³C-Labeled Internal Standard (L-Tyrosine-¹³C₉,¹⁵N) in Plasma

This protocol is based on a direct analysis method for amino acids in plasma.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution containing L-Tyrosine-¹³C₉,¹⁵N in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with formic acid and ammonium formate. A gradient elution is typically used.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.

    • MRM Transition (Tyrosine): m/z 182.1 → 136.1.

    • MRM Transition (L-Tyrosine-¹³C₉,¹⁵N): m/z 191.1 → 145.1 (calculated).

Conclusion and Recommendations

While L-Tyrosine-d2 can be a cost-effective internal standard for tyrosine quantification, it carries the inherent risk of the deuterium isotope effect.[1] This may lead to chromatographic separation from the native analyte and potentially compromise data accuracy, especially in complex biological matrices where matrix effects are a significant concern.

The scientific consensus and available data strongly suggest that ¹³C-labeled internal standards, such as L-Tyrosine-¹³C₉,¹⁵N, are the superior choice for most quantitative applications.[1][4] Their ability to co-elute perfectly with the unlabeled analyte and their high isotopic stability ensure more accurate and precise quantification by effectively compensating for variations during sample processing and analysis. For researchers, scientists, and drug development professionals aiming for the highest level of data quality and reliability in tyrosine quantification, the use of a ¹³C-labeled internal standard is highly recommended.

References

L-Tyrosine-d2-2: A Comparative Guide to Isotope Effects for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise selection of isotopically labeled standards is critical for the accuracy and reliability of quantitative analyses and mechanistic studies. This guide provides an in-depth comparison of L-Tyrosine-d2-2 against other commonly used labeled standards, such as L-Tyrosine-d4, L-Tyrosine-¹³C₉, and L-Tyrosine-¹⁵N. We will delve into the isotope effects, present supporting experimental data, and provide detailed methodologies to inform your choice of the most suitable standard for your research needs.

The Isotope Effect: A Double-Edged Sword

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] Ideally, an SIL standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] However, the introduction of heavier isotopes, particularly deuterium, can lead to "isotope effects" that may influence experimental outcomes.

The primary concern with deuterium-labeled standards like this compound is the potential for chromatographic separation from the unlabeled analyte.[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase in liquid chromatography, often resulting in a slightly earlier elution time.[2] This shift can be problematic if the analyte and the internal standard do not co-elute, as they may experience different matrix effects in the ion source, potentially compromising the accuracy of quantification.[1]

In contrast, carbon-13 (¹³C) labeled standards are generally considered superior for quantitative applications as they typically co-elute perfectly with the native compound.[1] The isotopic label in ¹³C standards is integral to the carbon backbone and does not significantly alter the physicochemical properties of the molecule.[2]

Beyond chromatography, isotope effects can be a powerful tool. The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] By measuring the KIE of deuterated compounds like this compound in enzymatic reactions, researchers can gain valuable insights into reaction mechanisms and rate-determining steps.[4][5]

Quantitative Data Summary

Table 1: Chromatographic Retention Time Comparison

Internal StandardTypical Retention Time Shift (vs. L-Tyrosine)Primary ApplicationReference
This compoundSlight shift (elutes slightly earlier)Quantitative Analysis, Mechanistic Studies[2]
L-Tyrosine-d4Slight shift (elutes slightly earlier)Quantitative Analysis[6]
L-Tyrosine-¹³C₉Co-elutesQuantitative Analysis[1]
L-Tyrosine-¹⁵NCo-elutesQuantitative Analysis, Metabolic Labeling[6]

Table 2: Kinetic Isotope Effect (KIE) in Enzymatic Reactions

EnzymeDeuterated SubstrateKIE on VmaxKIE on Vmax/KmInterpretationReference
L-phenylalanine dehydrogenase[2-²H]-L-Tyr2.262.87C-D bond cleavage is likely the rate-determining step.[5]
Tyrosinase3'-fluoro-[5'-²H]-l-Tyr1.10 ± 0.051.13 ± 0.05C-H bond cleavage is not the primary rate-determining step.[4]
Tyrosinase3'-chloro-[5'-²H]-l-Tyr1.15 ± 0.051.18 ± 0.05C-H bond cleavage is not the primary rate-determining step.[4]

Experimental Protocols

Protocol 1: Comparative Analysis of Isotope Effects in LC-MS/MS

This protocol outlines a general procedure for comparing the chromatographic behavior of this compound and a ¹³C-labeled tyrosine standard.

1. Sample Preparation:

  • Prepare a stock solution of unlabeled L-Tyrosine, this compound, and L-Tyrosine-¹³C₉ in a suitable solvent (e.g., 0.1% formic acid in water).

  • Create a mixture containing all three compounds at a known concentration.

  • Spike the mixture into the biological matrix of interest (e.g., plasma, urine) that has been pre-treated to remove endogenous tyrosine.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • L-Tyrosine: m/z 182.1 → 136.1[7]

    • This compound: m/z 184.1 → 138.1 (calculated)

    • L-Tyrosine-¹³C₉: m/z 191.1 → 145.1[1]

4. Data Analysis:

  • Overlay the chromatograms for all three compounds.

  • Measure the retention time for each compound and calculate the difference relative to the unlabeled L-Tyrosine.

  • Assess the peak shape and symmetry for each labeled standard.

Protocol 2: Synthesis of L-[3',5'-d2]Tyrosine

This protocol describes a method for introducing deuterium onto the aromatic ring of L-Tyrosine.[4]

1. Materials:

  • L-Tyrosine

  • 6 M DCl in D₂O

  • Amberlite IR-120 (H+) resin

  • Lyophilizer

2. Procedure:

  • Dissolve L-Tyrosine in 6 M DCl/D₂O in a sealed glass ampoule.[4]

  • Heat the ampoule at 120°C for 24 hours.[4]

  • Cool the ampoule and freeze the contents with liquid nitrogen.[4]

  • Lyophilize the sample to remove the DCl/D₂O.[4]

  • Purify the product using an Amberlite IR-120 (H+) resin column.

Visualizing Workflows and Logical Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Labeled Standards (L-Tyr-d2-2, L-Tyr-13C9) sample->spike extract Protein Precipitation & Extraction spike->extract lc LC Separation (Reversed-Phase) extract->lc ms MS/MS Detection (MRM) lc->ms chrom Chromatogram Generation ms->chrom compare Compare Retention Times & Peak Shapes chrom->compare quant Quantify Analyte/IS Ratio compare->quant

Caption: A generalized workflow for the comparative analysis of labeled tyrosine standards.

logical_comparison cluster_deuterated Deuterated Standard (this compound) cluster_13c ¹³C-Labeled Standard (L-Tyrosine-¹³C₉) cluster_conclusion Conclusion d_start C-D Bond (Slightly Stronger) d_effect Potential for Chromatographic Shift d_start->d_effect d_risk Risk of Differential Matrix Effects d_effect->d_risk d_outcome Potential for Inaccurate Quantification d_risk->d_outcome conclusion_node Higher Accuracy with ¹³C Standard d_outcome->conclusion_node c_start ¹³C Isotope (Integrated in Backbone) c_effect No Significant Physicochemical Change c_start->c_effect c_benefit Co-elution with Analyte c_effect->c_benefit c_outcome Accurate Compensation for Matrix Effects c_benefit->c_outcome c_outcome->conclusion_node

Caption: Logical flow comparing the impact of deuterated vs. ¹³C-labeled standards.

Conclusion and Recommendations

While this compound can be a cost-effective internal standard, it is crucial to be aware of the potential for isotope effects, particularly chromatographic shifts, which may impact the accuracy of quantitative results.[1] For applications demanding the highest level of accuracy and precision, ¹³C-labeled standards like L-Tyrosine-¹³C₉ are the superior choice due to their perfect co-elution with the unlabeled analyte.[1] However, for mechanistic studies investigating reaction pathways, the kinetic isotope effects of deuterated standards like this compound provide an invaluable analytical tool. The ultimate choice of labeled standard should be guided by the specific requirements of the experimental design and the desired level of analytical rigor.

References

A Comparative Guide to L-Tyrosine Quantification: An Inter-Laboratory Perspective on Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of L-Tyrosine in biological matrices is critical for a wide range of applications, from metabolic studies to clinical diagnostics. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of stable isotope-labeled internal standards (SIL-IS) to ensure data reliability.[1] This guide provides an objective comparison of commonly employed SIL-IS for L-Tyrosine quantification, with a particular focus on L-Tyrosine-d2, summarizing performance data from various studies to inform methodological choices in an inter-laboratory context.

While formal inter-laboratory proficiency testing programs for L-Tyrosine-d2 are not widely published, a review of validated methods from individual laboratories provides valuable insights into the performance characteristics of different analytical approaches. The primary differentiator among these methods is often the choice of internal standard, which can significantly impact accuracy and precision.

Performance Comparison of L-Tyrosine Quantification Methods

The selection of an appropriate internal standard is paramount for correcting variability during sample preparation and analysis.[2] The ideal SIL-IS should co-elute with the analyte and exhibit identical behavior during extraction, derivatization, and ionization.[1] Below is a summary of performance data for L-Tyrosine quantification using different types of internal standards.

Analytical MethodInternal Standard TypeLinearity (r²)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy/Recovery (%)Limit of Quantification (LOQ)Key Considerations
LC-MS/MS Deuterium-labeled (e.g., L-Tyrosine-d2, L-Tyrosine-d4)>0.990<15%<15%Within ±15% biasDependent on assay conditionsCost-effective, but potential for chromatographic separation from the analyte due to the deuterium isotope effect, which may compromise accuracy.[1]
LC-MS/MS ¹³C-labeled (e.g., L-Tyrosine-¹³C₉,¹⁵N)>0.9905-10%5-10%90-112%Not explicitly stated in the studyConsidered the "gold standard" as they co-elute perfectly with the unlabeled analyte, ensuring identical matrix effects and higher accuracy.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are representative protocols for L-Tyrosine quantification using different internal standards.

Protocol 1: L-Tyrosine Quantification in Dried Blood Spots using a Deuterium-Labeled Internal Standard (L-Tyrosine-d4)

This method involves derivatization to enhance the chromatographic properties of the analyte and internal standard.

  • Sample Preparation:

    • A 5.5mm punch of a dried blood spot is mixed with 100µl of an internal standard solution containing L-Tyrosine-d4.

    • 400µl of methanol is added, and the mixture is sonicated for 15 minutes.

    • The supernatant is transferred and evaporated to dryness under a stream of nitrogen.[1]

  • Derivatization:

    • The residue is butylated with 100µl of 5.5% acetyl chloride in n-butanol at 60°C for 15 minutes.

    • The butanol layer is evaporated, and the residue is reconstituted in 500µl of acetonitrile.[1]

  • LC-MS/MS Analysis:

    • LC Column: Symmetry C18 column (3.9 x 150mm, 5µm).[1]

    • Mobile Phase: 75% acetonitrile with 0.4% formic acid.[1]

    • Flow Rate: 1 ml/min.[1]

    • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.[1]

    • MRM Transition (Tyrosine): m/z 238.2 → 136.2.[1]

Protocol 2: L-Tyrosine Quantification in Plasma using a ¹³C-Labeled Internal Standard (L-Tyrosine-¹³C₉,¹⁵N)

This protocol utilizes a direct analysis method following protein precipitation.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution containing L-Tyrosine-¹³C₉,¹⁵N in the initial mobile phase.[1]

  • LC-MS/MS Analysis:

    • A gradient elution is typically employed.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.[1]

    • MRM Transition (Tyrosine): m/z 182.1 → 136.1.[1]

    • MRM Transition (L-Tyrosine-¹³C₉,¹⁵N): m/z 191.1 → 145.1 (calculated).[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the quantification of L-Tyrosine.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dried Blood Spot Punch add_is Add L-Tyrosine-d4 Internal Standard start->add_is extract Methanol Extraction & Sonication add_is->extract dry_down Evaporate to Dryness extract->dry_down butylate Butylation with Acetyl Chloride in n-Butanol dry_down->butylate evaporate Evaporate Butanol butylate->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for L-Tyrosine quantification using a deuterium-labeled internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample precipitate Protein Precipitation (Sulfosalicylic Acid) start->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Add L-Tyrosine-¹³C₉,¹⁵N Internal Standard supernatant->add_is lcms LC-MS/MS Analysis add_is->lcms

Caption: Experimental workflow for L-Tyrosine quantification using a ¹³C-labeled internal standard.

Signaling Pathways and Logical Relationships

The quantification of L-Tyrosine is often a critical step in understanding its role in various biological pathways. L-Tyrosine is a precursor to several key neurotransmitters and hormones.

cluster_pathway L-Tyrosine Metabolic Pathway tyr L-Tyrosine ldopa L-DOPA tyr->ldopa Tyrosine Hydroxylase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepi Norepinephrine dopamine->norepi Dopamine β-hydroxylase epi Epinephrine norepi->epi PNMT

Caption: Simplified metabolic pathway of L-Tyrosine to catecholamines.

References

L-Tyrosine-d2: A Comparative Guide to Linearity and Detection Range in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Tyrosine in biological matrices is crucial for a wide range of studies, from metabolic research to clinical diagnostics. The use of stable isotope-labeled internal standards is the gold standard for achieving reliable and reproducible results in mass spectrometry-based bioanalysis.[1] This guide provides a comprehensive comparison of the performance of L-Tyrosine-d2 as an internal standard, focusing on its linearity and range of detection in biological matrices. We will compare its performance with other commonly used stable isotope-labeled tyrosine analogs and provide supporting experimental data and detailed protocols.

Performance Comparison of L-Tyrosine Internal Standards

The choice of internal standard can significantly impact the accuracy and precision of a bioanalytical method. While L-Tyrosine-d2 is a commonly used and cost-effective option, it is essential to understand its performance characteristics in comparison to other stable isotope-labeled alternatives, such as 13C-labeled L-Tyrosine.[1]

Table 1: Comparison of Linearity and Range of Detection for L-Tyrosine and its Stable Isotope-Labeled Analogs in Biological Matrices

Analyte/Internal StandardBiological MatrixLinearity (R²)Linear RangeLLOQ/LODReference
D-Tyrosine (using D-Tyrosine-d2 as IS) Human Plasma> 0.991 - 1000 ng/mLLLOQ: 1 ng/mL[2]
L-Tyrosine (using L-Tyrosine-d4 as IS) Dried Blood Spot> 0.99Not SpecifiedNot Specified[1]
Modified Tyrosines (using 13C9-labeled IS) Human Urine> 0.990.1 - 300 nMLOD: ~0.1 - 1 nM[3]
3-Nitro-L-tyrosine (using 13C6-labeled IS) Biological Tissues/Fluids0.9990.5 - 100 pg/µLLOD: 0.5 pg/µL[4]
3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, 3-Bromo-l-tyrosine (using 13C6-labeled IS) Human PlasmaNot SpecifiedNot SpecifiedLODs: 0.026 - 0.030 ng/mL, LOQs: 0.096 - 0.100 ng/mL[5][6]

Key Performance Considerations:

  • Deuterated vs. 13C-Labeled Standards: While deuterated standards like L-Tyrosine-d2 are often more cost-effective, they can exhibit a chromatographic shift, eluting slightly earlier than the unlabeled analyte.[1] This "isotope effect" can potentially lead to differential matrix effects and impact accuracy if the internal standard and analyte do not co-elute perfectly.[1] In contrast, 13C-labeled standards co-elute perfectly with the native analyte, ensuring that both experience the same matrix effects, which can lead to higher accuracy.[1]

  • Matrix Effects: Biological matrices such as plasma and urine are complex and can contain numerous endogenous compounds that may interfere with the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard that closely mimics the behavior of the analyte is crucial for compensating for these matrix effects.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving accurate and reproducible quantification of L-Tyrosine in biological matrices. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Quantification of D-Tyrosine in Human Plasma using D-Tyrosine-d2 as an Internal Standard

This protocol is adapted from a validated LC-MS/MS method and can be readily modified for the analysis of L-Tyrosine using L-Tyrosine-d2.[2]

1. Materials and Reagents:

  • D-Tyrosine and D-Tyrosine-d2 (or L-Tyrosine and L-Tyrosine-d2)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in a 50:50 mixture of methanol and water.[2]

  • Working Standard Solutions: Create a series of working standard solutions of the analyte by serial dilution of the stock solution.[2]

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of the internal standard by diluting the stock solution.[2]

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 10 µL of the 1 µg/mL internal standard working solution.[2]

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex vigorously for 1 minute.[2]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: Water with 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components.[2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions:

      • L-Tyrosine: m/z 182.1 → 136.1

      • L-Tyrosine-d2: m/z 184.1 → 138.1[2]

Protocol 2: Quantification of Tyrosine in Plasma using L-Tyrosine-13C9,15N as Internal Standard

This protocol utilizes a different sample preparation technique (acid precipitation) and a 13C,15N-labeled internal standard.[1]

1. Sample Preparation (Acid Precipitation):

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[1]

  • Vortex and centrifuge the sample.[1]

  • Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution containing L-Tyrosine-13C9,15N in the initial mobile phase.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A polar-modified column (e.g., HILIC or mixed-mode).[1]

    • Mobile Phase A: Aqueous buffer with formic acid and ammonium formate.[1]

    • Mobile Phase B: Acetonitrile with formic acid and ammonium formate.[1]

  • Mass Spectrometry:

    • Ionization Mode: ESI, Positive.[1]

    • MRM Transitions:

      • L-Tyrosine: m/z 182.1 → 136.1[1]

      • L-Tyrosine-13C9,15N: m/z 191.1 → 145.1[1]

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the biochemical context of L-Tyrosine, the following diagrams are provided.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) spike Spike with L-Tyrosine-d2 (IS) sample->spike prep Sample Preparation (e.g., Protein Precipitation) spike->prep lcms LC-MS/MS Analysis prep->lcms quant Quantification (Analyte/IS Peak Area Ratio) lcms->quant

Experimental workflow for L-Tyrosine quantification.

catecholamine_pathway tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β- Hydroxylase epinephrine Epinephrine norepinephrine->epinephrine Phenylethanolamine N-Methyltransferase

Catecholamine biosynthesis pathway from L-Tyrosine.

References

Specificity of L-Tyrosine-d2 in Targeted Protein Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein expression and post-translational modifications is paramount. Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics. This guide provides a detailed comparison of L-Tyrosine-d2 with other common alternatives for targeted protein analysis, supported by experimental data and protocols.

L-Tyrosine-d2 is a stable isotope-labeled version of the essential amino acid L-tyrosine, where two hydrogen atoms are replaced with deuterium. This mass shift of approximately 2 Daltons allows for the differentiation and quantification of proteins or peptides in a mass spectrometer. Its applications range from metabolic labeling in cell culture to its use as an internal standard for the precise quantification of tyrosine-containing peptides, particularly those with post-translational modifications like phosphorylation.

Comparative Performance of L-Tyrosine-d2

The choice of a stable isotope labeling strategy depends on the specific experimental goals, the biological system, and the required level of precision and accuracy. Below is a comparison of L-Tyrosine-d2 with two widely used alternatives: traditional SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) using heavy lysine and arginine, and the use of synthetic, heavy isotope-labeled peptides as internal standards.

FeatureL-Tyrosine-d2 LabelingTraditional SILAC (¹³C, ¹⁵N-Lys/Arg)Heavy Peptide Internal Standards
Labeling Strategy Metabolic labeling in cell culture or as a spiked-in internal standard.Metabolic labeling in cell culture.Spiked-in internal standard post-digestion.
Specificity Specific to tyrosine-containing peptides. Useful for studying tyrosine phosphorylation.Labels all lysine and arginine-containing peptides, providing broader proteome coverage.Specific to the target peptide of interest.
Labeling Efficiency High incorporation efficiency is expected as it is the natural L-isomer. For complete labeling, 5-6 cell doublings are recommended.[1]High, with near-complete labeling achievable in proliferating cells over several passages.[2]Not applicable (spiked-in).
Quantification Accuracy Good. Potential for slight chromatographic shifts due to the deuterium isotope effect, which may affect co-elution with the unlabeled peptide.[1][3]Excellent. ¹³C and ¹⁵N isotopes have minimal impact on peptide chemistry and chromatography, ensuring accurate co-elution.[3]Excellent. Provides the most accurate quantification for the targeted peptide.[4]
Precision (%CV) Typically low single digits when used as an internal standard.[5]Low single digits for most quantified proteins.Low single digits, considered the gold standard for targeted quantification.[5]
Metabolic Considerations L-Tyrosine is a precursor for various metabolites, including catecholamines.[6] The deuterium label may be lost if the amino acid is metabolized before protein incorporation.Arginine can be converted to proline, though this is often mitigated by adding unlabeled proline to the medium.[7]None, as it is added after cell lysis and protein digestion.
Flexibility Can be used for both metabolic labeling and as a synthetic internal standard.Primarily for metabolic labeling.Exclusively for use as a spiked-in standard.
Cost-Effectiveness Generally more cost-effective than ¹³C and ¹⁵N labeled amino acids.Can be more expensive due to the higher cost of ¹³C and ¹⁵N isotopes.Can be expensive, especially when targeting multiple peptides.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the two primary applications of L-Tyrosine-d2 in targeted protein analysis.

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Tyrosine-d2

This protocol describes the metabolic incorporation of L-Tyrosine-d2 into cellular proteins for relative quantification.

Materials:

  • Tyrosine-free cell culture medium (e.g., DMEM or RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine-d2

  • Standard cell culture reagents and equipment

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture Preparation: Culture mammalian cells to approximately 70-80% confluency in their standard growth medium.

  • Media Preparation: Prepare "heavy" SILAC medium by supplementing tyrosine-free medium with L-Tyrosine-d2 to the desired concentration (e.g., 0.5 mM, requires optimization).[1] Add all other essential amino acids and 10% dFBS. Prepare a "light" control medium with unlabeled L-tyrosine at the same concentration.

  • Labeling: Wash the cells twice with sterile PBS. For the experimental sample, replace the standard medium with the "heavy" L-Tyrosine-d2 medium. For the control sample, use the "light" medium.

  • Cell Passage for Complete Labeling: Culture the cells for at least 5-6 doublings in the respective SILAC media to ensure near-complete incorporation of the labeled amino acid.[1]

  • Harvesting: After the desired labeling period and experimental treatment, harvest the cells. For adherent cells, wash with cold PBS and detach using a cell scraper. For suspension cells, pellet by centrifugation and wash with cold PBS.

  • Sample Preparation for Mass Spectrometry: Combine equal amounts of protein from the "heavy" and "light" labeled cell populations. Proceed with standard protocols for cell lysis, protein reduction, alkylation, and in-solution or in-gel trypsin digestion.[8]

Protocol 2: Targeted Quantification of a Phosphopeptide using a Synthetic L-Tyrosine-d2 Labeled Internal Standard

This protocol outlines the use of a synthetic peptide containing L-Tyrosine-d2 for the absolute quantification of a specific phosphotyrosine event.[9]

Materials:

  • Cell or tissue lysate containing the protein of interest

  • Synthetic peptide standard corresponding to the target phosphopeptide, incorporating L-Tyrosine-d2

  • Reagents for protein reduction (DTT) and alkylation (iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion: Lyse cells or tissues to extract proteins. Quantify the total protein concentration.

  • Reduction and Alkylation: Reduce the disulfide bonds by adding DTT and incubating at 56°C. Alkylate the cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.[8]

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Spiking of Internal Standard: Add a known amount of the L-Tyrosine-d2 labeled synthetic phosphopeptide to the digested sample.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using a suitable enrichment kit according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample by LC-MS/MS. The mass spectrometer will detect both the endogenous "light" phosphopeptide and the "heavy" L-Tyrosine-d2 labeled internal standard.

  • Data Analysis: Extract the ion chromatograms for both the light and heavy versions of the target peptide. Calculate the ratio of their peak areas to determine the absolute quantity of the endogenous phosphopeptide.[9]

Mandatory Visualizations

Experimental Workflow for Targeted Phosphoproteomics

G cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture & Lysis protein_digestion Protein Digestion (Trypsin) cell_culture->protein_digestion spike_is Spike Heavy L-Tyr-d2 Peptide Standard protein_digestion->spike_is phospho_enrich Phosphopeptide Enrichment (TiO2) spike_is->phospho_enrich lc_ms LC-MS/MS Analysis phospho_enrich->lc_ms data_analysis Data Analysis (Peak Area Ratio) lc_ms->data_analysis quantification Absolute Quantification data_analysis->quantification EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pY845 pY845 EGFR->pY845 Autophosphorylation pY992 pY992 EGFR->pY992 Autophosphorylation pY1045 pY1045 EGFR->pY1045 Autophosphorylation pY1068 pY1068 EGFR->pY1068 Autophosphorylation pY1173 pY1173 EGFR->pY1173 Autophosphorylation SRC SRC pY845->SRC PLCg PLCγ pY992->PLCg CBL CBL pY1045->CBL GRB2 GRB2/SHC pY1068->GRB2 pY1173->GRB2 STAT STAT Pathway SRC->STAT RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GRB2->PI3K_AKT EGF EGF EGF->EGFR Ligand Binding

References

A Researcher's Guide to Isotopic Labeling of L-Tyrosine: A Cost-Benefit Analysis of L-Tyrosine-d2 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biomedical research, the precise tracking and quantification of molecules are paramount. For researchers studying protein dynamics, metabolic pathways, and drug development, isotopically labeled amino acids are indispensable tools. L-Tyrosine, a critical precursor to neurotransmitters and hormones, is frequently the subject of such investigations. This guide provides a comprehensive cost-benefit analysis of L-Tyrosine-d2 (specifically L-Tyrosine-3,3-d2) against other common isotopic labels, including other deuterated forms, Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) labeled L-Tyrosine. This comparison is supported by available data on cost, performance, and detailed experimental protocols to aid researchers in selecting the optimal tracer for their specific needs.

Data Presentation: A Comparative Overview of L-Tyrosine Isotopic Labels

The selection of an isotopic label is often a trade-off between cost, the required analytical sensitivity, and the potential for metabolic alteration of the label. The following tables summarize the key quantitative data for various commercially available L-Tyrosine isotopic labels.

Table 1: Cost Comparison of L-Tyrosine Isotopic Labels

Isotopic LabelSupplier ExampleCatalog Number (Example)QuantityPrice (USD)Cost per mg (USD)
L-Tyrosine-3,3-d2 Cambridge Isotope LaboratoriesDLM-23170.5 g474.000.95
L-Tyrosine (ring-3,5-d2) Cambridge Isotope LaboratoriesDLM-4495 g1501.000.30
L-Tyrosine-¹³C₉ Cambridge Isotope LaboratoriesCLM-2263-H0.1 g1200.0012.00
L-Tyrosine-¹³C₉, ¹⁵N Cambridge Isotope LaboratoriesCNLM-439-H0.1 g582.005.82
L-Tyrosine-¹⁵N Sigma-Aldrich608179100 mg353.003.53

Note: Prices are subject to change and may vary between suppliers. This table is for comparative purposes only.

Table 2: Performance Characteristics of L-Tyrosine Isotopic Labels

Isotopic LabelMass Shift (Da)Isotopic Purity (%)Potential for Kinetic Isotope Effect (KIE)Primary Applications
L-Tyrosine-d2 +2>98YesMass Spectrometry (MS), NMR
L-Tyrosine-d4 +4>98YesMS, NMR
L-Tyrosine-¹³C₉ +9>99NoMS, NMR, Metabolic Flux Analysis
L-Tyrosine-¹⁵N +1>98NoMS, NMR
L-Tyrosine-¹³C₉, ¹⁵N +10>98NoMS (SILAC), NMR

Performance Analysis: Deuterium vs. Heavy Atom Isotopes

The primary performance consideration when choosing an isotopic label is its potential to alter the biochemical behavior of the molecule.

L-Tyrosine-d2 and other Deuterated Labels:

  • Benefit: Deuterium (²H) labels are generally the most cost-effective option for introducing a mass shift.[] The synthesis of deuterated compounds is often less complex than that of ¹³C or ¹⁵N labeled molecules, leading to lower prices.

  • Drawback: The major drawback of deuterium labeling is the Kinetic Isotope Effect (KIE) .[2] The increased mass of deuterium compared to protium (¹H) can lead to a slight slowing of reactions where a C-H bond is broken in the rate-determining step. This can be a significant concern in enzymatic assays and metabolic tracer studies, potentially altering the metabolic fate of the labeled molecule compared to its unlabeled counterpart.[2][3][4] For L-Tyrosine-d2, where the deuterium atoms are on the beta-carbon, the KIE is less likely to affect reactions involving the aromatic ring or the carboxyl and amino groups directly. However, it is a critical factor to consider and validate for any new experimental system. Another consideration is the stability of the deuterium label, as there is a theoretical risk of back-exchange with hydrogen under certain conditions.

¹³C and ¹⁵N Labeled L-Tyrosine:

  • Benefit: Carbon-13 and Nitrogen-15 are heavier isotopes that do not typically exhibit a significant KIE in biological systems.[5] This makes them the gold standard for metabolic tracer studies and quantitative proteomics (e.g., SILAC), where mimicking the exact behavior of the native molecule is crucial.[6][7] The mass shift is also substantial, particularly with multiple ¹³C labels, which aids in resolving labeled and unlabeled peaks in mass spectrometry.

  • Drawback: The primary disadvantage of ¹³C and ¹⁵N labeled compounds is their higher cost of synthesis, which translates to a higher purchase price for the researcher.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of isotopically labeled L-Tyrosine. Below are protocols for two common applications.

Protocol 1: Quantification of L-Tyrosine in Biological Samples using LC-MS/MS with an L-Tyrosine-d2 Internal Standard

This protocol describes the use of L-Tyrosine-d2 as an internal standard for the accurate quantification of endogenous L-Tyrosine in a biological matrix like plasma or tissue homogenate.

1. Materials and Reagents:

  • L-Tyrosine standard

  • L-Tyrosine-d2 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Biological sample (e.g., plasma, tissue homogenate)

  • Microcentrifuge tubes

  • LC-MS/MS system with a C18 column

2. Sample Preparation:

  • Thaw biological samples on ice.

  • For plasma: To 50 µL of plasma, add 150 µL of ACN containing the L-Tyrosine-d2 internal standard at a known concentration (e.g., 100 ng/mL).

  • For tissue: Homogenize the tissue in a suitable buffer. To 50 µL of the homogenate, add 150 µL of ACN containing the L-Tyrosine-d2 internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

    • MRM Transition for L-Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1.

    • MRM Transition for L-Tyrosine-d2: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 138.1.

4. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of L-Tyrosine with a fixed concentration of L-Tyrosine-d2.

  • Plot the ratio of the peak area of L-Tyrosine to the peak area of L-Tyrosine-d2 against the concentration of L-Tyrosine.

  • Quantify the amount of L-Tyrosine in the biological samples by interpolating their peak area ratios on the standard curve.

Protocol 2: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using ¹³C₆,¹⁵N₂-L-Lysine and ¹³C₉,¹⁵N-L-Tyrosine

This protocol outlines a typical SILAC experiment to compare protein abundance between two cell populations.

1. Materials and Reagents:

  • Cell line of interest (auxotrophic for arginine and lysine is ideal)

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-arginine and L-lysine.

  • "Light" amino acids: ¹²C₆,¹⁴N₂-L-Lysine and L-Tyrosine.

  • "Heavy" amino acids: ¹³C₆,¹⁵N₂-L-Lysine and ¹³C₉,¹⁵N-L-Tyrosine.

  • Dialyzed fetal bovine serum (dFBS).

  • Cell culture reagents (e.g., penicillin/streptomycin, glutamine).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein digestion reagents (e.g., DTT, iodoacetamide, trypsin).

  • LC-MS/MS system.

2. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • For the "light" population, supplement the SILAC medium with "light" L-lysine and L-tyrosine.

  • For the "heavy" population, supplement the SILAC medium with "heavy" L-lysine and L-tyrosine.

  • Culture the cells for at least 5-6 cell divisions to ensure >99% incorporation of the labeled amino acids.

  • Verify labeling efficiency by mass spectrometry if necessary.

3. Experimental Treatment and Sample Preparation:

  • Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) and a control treatment to the other ("light" cells).

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration in each lysate using a BCA assay.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

4. Protein Digestion and LC-MS/MS Analysis:

  • Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Desalt the resulting peptide mixture using a C18 StageTip.

  • Analyze the peptides by LC-MS/MS.

5. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.

  • The ratio of the intensities of the isotopic peaks for each peptide corresponds to the relative abundance of the protein from which the peptide was derived in the two cell populations.[6]

Mandatory Visualizations

To further elucidate the context of L-Tyrosine in biological systems and its analysis, the following diagrams are provided.

Tyrosine_Metabolism_Pathway Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Melanin Melanin L_DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Caption: Overview of the major metabolic pathways involving L-Tyrosine.[10][11]

Dopamine_Synthesis_Pathway cluster_enzymes Enzymatic Conversions Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-limiting step) Tyrosine->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine TH->L_DOPA AADC->Dopamine

Caption: The enzymatic pathway for the synthesis of dopamine from L-Tyrosine.[12][13][14]

SILAC_Workflow cluster_culture 1. Cell Culture & Labeling cluster_treatment 2. Experimental Treatment cluster_processing 3. Sample Processing & Analysis Light_Culture Cell Culture 1 ('Light' Medium) (e.g., ¹²C-Tyrosine) Control Control Treatment Light_Culture->Control Heavy_Culture Cell Culture 2 ('Heavy' Medium) (e.g., ¹³C-Tyrosine) Experiment Experimental Treatment Heavy_Culture->Experiment Mix Mix Cell Lysates (1:1 Protein Ratio) Control->Mix Experiment->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data Data Analysis (Quantify Heavy/Light Ratios) LC_MS->Data

Caption: A generalized experimental workflow for SILAC-based quantitative proteomics.[15]

Conclusion and Recommendations

The choice between L-Tyrosine-d2 and other isotopic labels is highly dependent on the specific research question and available budget.

  • For applications such as an internal standard in quantitative mass spectrometry , where the primary goal is to correct for sample loss and instrument variability, L-Tyrosine-d2 offers a significant cost advantage . However, it is imperative for researchers to be aware of the potential for the kinetic isotope effect and, if necessary, perform validation experiments to ensure it does not compromise data accuracy.

  • For metabolic tracing studies, flux analysis, and quantitative proteomics (SILAC) , where accurately reflecting the in vivo behavior of the unlabeled molecule is critical, ¹³C and/or ¹⁵N labeled L-Tyrosine are the superior choice . The absence of a significant KIE ensures that the metabolic fate of the tracer is not altered by the isotopic label itself.[5] While more expensive, the investment in these labels provides a higher degree of confidence in the biological relevance of the experimental results.[6]

Ultimately, a thorough understanding of the analytical goals and the potential pitfalls of each isotopic labeling strategy will enable researchers to make an informed decision that balances cost-effectiveness with scientific rigor.

References

Safety Operating Guide

Navigating the Disposal of L-Tyrosine-d2-2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of L-Tyrosine-d2-2, a stable isotope-labeled amino acid.

This compound is a non-radioactive, stable isotope-labeled version of the amino acid L-Tyrosine.[1][2][] As such, it does not require special precautions related to radioactivity, and its disposal should follow the same protocols as for the unlabeled chemical.[1] However, it is crucial to adhere to institutional and regulatory guidelines for chemical waste to ensure safety and compliance.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify L-Tyrosine as not hazardous, others indicate that it can cause skin, eye, and respiratory irritation.[4][5] Therefore, it is prudent to handle it as a potentially hazardous substance. When managing this compound waste, appropriate Personal Protective Equipment (PPE) is essential to minimize exposure.[1]

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.[1]Protects against airborne particles and potential splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents direct skin contact.[1]
Body Protection Laboratory coat.[1]Protects skin and clothing from spills and contamination.[1]
Respiratory Protection A NIOSH- or CEN-certified respirator.Recommended if ventilation is inadequate or if dust is generated during handling.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1] The following protocol outlines the necessary steps for waste categorization, collection, and final disposal.

Experimental Protocol: Waste Segregation and Collection

Objective: To safely collect and segregate solid and liquid waste containing this compound for final disposal.

Materials:

  • Clearly labeled, sealable waste containers for solid and liquid chemical waste.

  • Personal Protective Equipment (PPE) as specified above.

  • Spill control materials (e.g., absorbent pads, granulated clay).[2]

Procedure:

  • Waste Categorization:

    • Solid Waste: Includes unused this compound powder, contaminated gloves, weigh boats, and paper towels.[1]

    • Liquid Waste: Includes any solutions containing dissolved this compound.[1]

  • Solid Waste Collection:

    • Collect all solid waste in a dedicated, sealable container.[1]

    • The container must be clearly labeled with the chemical name ("this compound Waste") and any appropriate hazard warnings.[1]

    • Ensure the container is kept closed except when adding waste.[6][7]

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a separate, dedicated, and sealed waste container.[1]

    • Clearly label the container with the chemical name, concentration, and any other components of the solution.[1]

    • Do not mix this waste with other solvent streams unless compatibility has been verified to avoid potentially violent reactions.[1][7]

  • Spill Management:

    • In case of a spill, absorb the material with a suitable substance like granulated clay.[2]

    • Collect the absorbed material into a sealed, properly labeled container for disposal.[2]

    • Clean the affected area thoroughly.

  • Final Disposal:

    • All chemical waste must be disposed of through the institution's official hazardous waste management program.[1]

    • Strictly follow all local, state, and federal regulations for chemical waste disposal.[1][2][4] Do not dispose of this compound down the drain or in regular trash.[6][8]

Quantitative Data Presentation

The following table summarizes key quantitative data for L-Tyrosine, which is relevant for the disposal of this compound.

PropertyValueNotes
n-octanol/water partition coefficient (Log Pow) -2.26 at 25 °CIndicates that bioaccumulation is not expected.[9] The substance is likely to be mobile in the environment due to its water solubility.[4]
pH 5.5 – 7For a solution of the substance.[9]
Flash Point 176°C (348.8°F)The product is considered combustible at high temperatures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused this compound (Solid) D Collect in Labeled Solid Waste Container A->D B Contaminated Materials (Gloves, Paper, etc.) B->D C This compound Solutions (Liquid) E Collect in Labeled Liquid Waste Container C->E F Store in Designated Satellite Accumulation Area D->F E->F G Arrange Pickup by Institutional Hazardous Waste Program F->G

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Tyrosine-d2-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Tyrosine-d2-2, offering procedural, step-by-step guidance to support your critical work.

Hazard Identification and Personal Protective Equipment

L-Tyrosine is generally considered a low-hazard compound, though some safety data sheets (SDS) indicate it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.
Respiratory Protection Fume Hood or RespiratorFor powdered form or when creating solutions, work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for dusts is recommended.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[1].

2. Preparation and Handling:

  • All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Before weighing, allow the container to reach room temperature to avoid condensation.

  • Use designated spatulas and weighing boats.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, gently sweep the solid material into a designated waste container. Avoid creating dust.

  • Clean the spill area with a damp cloth or absorbent paper, and dispose of the cleaning materials as hazardous waste.

Disposal Plan

As a stable, non-radioactive isotopically labeled compound, the disposal procedures for this compound are generally the same as for the unlabeled L-Tyrosine.

Waste Collection and Labeling:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed, and puncture-resistant container. The label should read "Hazardous Waste" and "this compound".

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. The label should indicate the solvent and the presence of this compound.

Disposal Procedure:

  • Segregate waste streams to avoid mixing incompatible chemicals.

  • Ensure all waste containers are tightly sealed and properly labeled.

  • Follow your institution's specific procedures for the disposal of chemical waste. Do not pour this compound waste down the drain.

  • Consider the potential for recycling valuable deuterated compounds through specialized services, if available and appropriate for your waste stream.

Physical and Chemical Properties of L-Tyrosine

The following table summarizes key quantitative data for L-Tyrosine, which is expected to be comparable to this compound.

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Melting Point >300 °C (decomposes)
Solubility in Water Slightly soluble
Appearance White crystalline powder

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a fume hood A->B C Weigh this compound B->C D Prepare solution (if applicable) C->D E Clean work area D->E F Segregate and label waste E->F G Dispose of waste according to institutional protocols F->G

Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tyrosine-d2-2
Reactant of Route 2
L-Tyrosine-d2-2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。